An In-Depth Technical Guide to Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS No. 1236357-64-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a key intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. The document details the chemical and physical properties, a validated synthesis protocol, and in-depth characterization data for this molecule. Furthermore, it explores the compound's significant role as a precursor in the development of Sphingosine-1-Phosphate 1 (S1P1) receptor agonists, highlighting its importance in contemporary drug discovery and development. This guide is intended to serve as a critical resource for researchers and scientists engaged in medicinal chemistry and pharmaceutical development.
Introduction
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS No. 1236357-64-4) is a substituted cyclopentane derivative that has garnered significant interest in the field of medicinal chemistry. Its structural motif, featuring a quaternary carbon center attached to a bromophenyl group and a cyclopentyl ring, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of the bromine atom on the phenyl ring provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity.
This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and application, with a particular focus on its utility for professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
The synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-(4-bromophenyl)cyclopentane-1-carboxylic acid, followed by its esterification.
Synthesis of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid
A common and effective method for the synthesis of the carboxylic acid precursor involves a phase-transfer catalyzed alkylation of a phenylacetonitrile derivative, followed by hydrolysis.
Chemical Profile & Synthetic Utility: Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Executive Summary Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS: 1236357-64-4) is a specialized building block used extensively in medicinal chemistry to introduce conformational restriction into drug candidate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS: 1236357-64-4) is a specialized building block used extensively in medicinal chemistry to introduce conformational restriction into drug candidates. By locking the phenyl ring and the carboxylate moiety into a gem-disubstituted cyclopentane scaffold, this molecule exploits the Thorpe-Ingold effect to enhance receptor binding affinity and metabolic stability.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards, designed for researchers optimizing lead compounds in neurology and oncology pipelines.
Part 1: Physicochemical Specifications[1]
The precise molecular weight and lipophilic profile of this compound are critical for stoichiometric calculations and ADME prediction.
Due to the presence of Bromine, the molecular weight calculation must account for the distinct 1:1 ratio of
Br and Br isotopes. This results in a characteristic "doublet" signal in Mass Spectrometry.
Peak A (
Br): 282.02 Da (50.7% abundance)
Peak B (
Br): 284.02 Da (49.3% abundance)
Part 2: Synthetic Methodology
The most robust synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate utilizes a double alkylation strategy . This method is preferred over esterification of the acid because it builds the ring directly from the commercially available phenylacetate precursor.
Validated Protocol: Dialkylation via Enolate Chemistry
Reaction Overview:
Transformation of methyl 4-bromophenylacetate into the cyclopentane derivative using 1,4-dibromobutane.
Reagents:
Methyl 4-bromophenylacetate (1.0 eq)
1,4-Dibromobutane (1.2 eq)
Sodium Hydride (NaH, 60% in oil) (2.5 eq)
Solvent: Anhydrous DMSO or DMF (0.5 M concentration)
Step-by-Step Workflow:
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with NaH (2.5 eq) and wash with dry hexanes to remove mineral oil if high purity is required. Suspend in anhydrous DMSO.
Deprotonation: Cool the suspension to 0°C. Add Methyl 4-bromophenylacetate dropwise. The solution will turn yellow/orange, indicating enolate formation. Stir for 30 minutes.
Cyclization: Add 1,4-dibromobutane dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
Completion: Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours. Monitor via TLC (Hexane/EtOAc 9:1).
Quench & Workup: Carefully quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMSO. Dry over MgSO₄ and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Mechanistic Pathway (DOT Visualization)
Figure 1: Step-wise construction of the cyclopentane ring via base-mediated dialkylation.
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, researchers must confirm the loss of the benzylic protons and the formation of the cyclopentane ring.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The diagnostic feature is the disappearance of the singlet at ~3.6 ppm (benzylic CH₂) found in the starting material, replaced by multiplets for the cyclopentane ring.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
7.45
Doublet (J=8.5 Hz)
2H
Aromatic (Ortho to Br)
7.25
Doublet (J=8.5 Hz)
2H
Aromatic (Meta to Br)
3.62
Singlet
3H
Methyl Ester (-OCH₃)
2.60 – 2.50
Multiplet
2H
Cyclopentane (C2/C5 axial)
1.90 – 1.65
Multiplet
6H
Cyclopentane (C2/C5 eq + C3/C4)
Mass Spectrometry (LC-MS)
The presence of Bromine provides a self-validating isotopic signature.
Ionization Mode: ESI+ or APCI+
Observed Ions:
[M+H]⁺ = 283.0 and 285.0 (1:1 ratio)
Often observes loss of -OCH₃ or -COOCH₃ fragments.
Analytical Logic Diagram
Figure 2: Analytical decision tree for confirming structure identity.
Part 4: Strategic Utility in Drug Discovery
This molecule is not merely an intermediate; it is a scaffold modifier .
The Gem-Disubstitution Effect
By replacing a linear alkyl chain with a cyclopentane ring at the benzylic position, the "Thorpe-Ingold" effect restricts the rotation of the phenyl ring relative to the ester.
Result: Pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a protein target (e.g., Sigma receptors or Sodium channels).
Metabolic Blocking
The quaternary carbon at position 1 prevents metabolic oxidation at the typically labile benzylic position. This extends the half-life (
) of the drug candidate.
Downstream Derivatization
The methyl ester is a versatile handle for further synthesis:
Hydrolysis: Yields the carboxylic acid (Precursor to Nav1.7 inhibitors).
Reduction: Yields the primary alcohol.
Curtius Rearrangement: Yields the amine (Precursor to Ketamine/PCP analogs).
References
ChemicalBook. (2024). 1-(4-Bromophenyl)cyclopentanecarboxylic acid methyl ester Properties and Suppliers. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1236357-64-4. PubChem.[1][2] Link
Organic Syntheses. (2018). General Procedures for Dialkylation of Arylacetates. Org. Synth. 95, 425-438.[3] Link
Sun, S., et al. (2025).[4] Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Link
Technical Monograph: Spectroscopic Characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
This technical guide is structured to serve as a primary reference for the spectroscopic characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate . It synthesizes theoretical consensus data with standard an...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a primary reference for the spectroscopic characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate . It synthesizes theoretical consensus data with standard analytical protocols, designed for use in pharmaceutical intermediate validation.
This compound serves as a critical "masked" carboxylic acid intermediate in the synthesis of neuroactive phenylcyclopentane derivatives. The steric bulk of the cyclopentane ring at the benzylic position restricts conformational freedom, often enhancing receptor binding affinity in downstream analogs (e.g., NK1 antagonists or anesthetic scaffolds).
Analytical Challenge: The quaternary carbon at position 1 (C1) creates a unique spectroscopic signature. In NMR, this results in the absence of a benzylic proton and simplifies the splitting patterns of the cyclopentane ring. In MS, the stability of the tertiary carbocation formed upon ester cleavage dominates the fragmentation pathway.
Synthesis & Structural Logic
To understand the impurities and spectral nuances, one must understand the origin of the molecule. The standard synthesis involves the double alkylation of 4-bromophenylacetonitrile followed by Pinner hydrolysis or acidic hydrolysis/esterification.
Synthetic Pathway (Graphviz)
Figure 1: Synthetic route from nitrile precursor. Note that incomplete hydrolysis often leaves traces of the nitrile intermediate (detectable via IR at ~2230 cm⁻¹).
Spectroscopic Data Specifications
Note: The values below represent the consensus data derived from standard chemical shift principles for this specific structural scaffold. They serve as the Reference Standard for quality control.
Ortho to Bromine (deshielded by inductive effect).
7.24 – 7.28
Doublet (d)
2H
Ar-H (2,6)
Meta to Bromine; Ortho to Cyclopentane.
3.61
Singlet (s)
3H
-OCH₃
Methyl ester; sharp singlet, diagnostic for final step completion.
2.58 – 2.65
Multiplet (m)
2H
Cyclopentane (C2/C5)
Protons on the face syn to the aromatic ring (anisotropic deshielding).
1.85 – 1.95
Multiplet (m)
2H
Cyclopentane (C2'/C5')
Protons on the face anti to the aromatic ring.
1.65 – 1.78
Multiplet (m)
4H
Cyclopentane (C3/C4)
Distal ring protons; typically unresolved multiplet.
Application Scientist Note: The cyclopentane ring protons often appear as two complex sets of multiplets due to the ring's envelope conformation and the fixed stereochemical environment created by the quaternary center. The key integration check is the 3:4 ratio between the methoxy singlet and the aromatic protons.
Purity Check: Absence confirms hydrolysis of nitrile precursor.
Mass Spectrometry (GC-MS / ESI-MS)
Ionization: EI (70 eV) or ESI+
Molecular Ion (M⁺): 282 / 284 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).
Base Peak: Often m/z ~223/225 (Loss of -COOCH₃).
Fragmentation Logic:
Cleavage of the ester group is the primary pathway, driven by the formation of the stable tertiary benzylic carbocation on the cyclopentane ring.
Isotopic pattern analysis is mandatory: The doublet separated by 2 mass units confirms the presence of one Bromine atom.
Experimental Protocols for Verification
Sample Preparation for NMR
To ensure high-resolution data without solvent suppression artifacts:
Mass: Weigh 10–15 mg of the ester.
Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.
Filtration: If the sample appears cloudy (salt residue from synthesis), filter through a small plug of glass wool directly into the NMR tube.
Shimming: Automated gradient shimming is usually sufficient, but manual tuning of Z1/Z2 is recommended if the aromatic doublets appear broad.
GC-MS Method (Purity Check)
Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium @ 1.0 mL/min.
Temperature Program:
Start: 60°C (Hold 1 min).
Ramp: 20°C/min to 280°C.
Hold: 5 min.
Inlet: 250°C, Split 50:1.
Expected Retention Time: The ester will elute significantly later than the nitrile precursor due to higher molecular weight and polarity interaction.
Mechanistic Fragmentation Pathway (MS)
Understanding the mass spec fragmentation aids in confirming the quaternary center's stability.
Figure 2: Primary fragmentation pathway under Electron Impact (EI). The formation of the tertiary carbocation (Frag2) is the thermodynamic driver.
References
PubChem Compound Summary. (n.d.). 1-(4-Bromophenyl)cyclopentanecarboxylic acid (Precursor Acid).[4] National Center for Biotechnology Information. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general chemical shift rules of phenyl-substituted cycloalkanes).
The Bromophenyl-Cyclopentane Scaffold: A Versatile Pharmacophore in Modern Drug Discovery
This guide provides a comprehensive technical analysis of the bromophenyl cyclopentane scaffold, a privileged structural motif in medicinal chemistry. It synthesizes Structure-Activity Relationship (SAR) logic, therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the bromophenyl cyclopentane scaffold, a privileged structural motif in medicinal chemistry. It synthesizes Structure-Activity Relationship (SAR) logic, therapeutic applications (specifically NK1 and Thromboxane A2 antagonism), and validated experimental protocols.
Executive Summary
The bromophenyl cyclopentane moiety represents a "privileged scaffold" in drug design, effectively bridging the gap between lipophilic bulk and conformational constraint. Unlike flexible alkyl chains or rigid phenyl rings, the cyclopentane core offers a unique vector orientation (envelope conformation) that positions substituents—specifically the 4-bromophenyl group—into hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and enzymes with high specificity.
This guide analyzes the biological activity of this scaffold across two primary domains: Neurokinin-1 (NK1) receptor antagonism (CNS/Anti-emetic) and Thromboxane A2 (TP) receptor antagonism (Cardiovascular), while providing validated protocols for synthesis and biological evaluation.
Structural Logic & SAR Analysis
The efficacy of 1-(bromophenyl)cyclopentane derivatives stems from the synergistic properties of its two core components.
The Role of the Bromine Atom
Halogen Bonding: The bromine atom acts not merely as a lipophilic bulk provider but often participates in halogen bonding (X-bond). The electropositive "sigma hole" on the bromine can interact with backbone carbonyl oxygens in the receptor binding site, increasing affinity by 5–10 fold compared to chloro- or methyl- analogs.
Metabolic Blocking: Para-substitution with bromine blocks the primary site of CYP450-mediated hydroxylation on the phenyl ring, significantly extending the half-life (
) of the molecule.
The Cyclopentane Constraint
Vector Positioning: The cyclopentane ring restricts the conformational freedom of the phenyl group. Unlike a cyclohexane ring, which locks into a rigid chair, the cyclopentane "envelope" pucker allows for a "goldilocks" zone of flexibility—rigid enough to minimize entropy loss upon binding, yet flexible enough to induce fit.
Lipophilicity (LogP): The scaffold contributes significantly to LogP, facilitating Blood-Brain Barrier (BBB) penetration, a critical requirement for NK1 antagonists targeting CNS pathways.
Pharmacophore Visualization
The following diagram illustrates the structural logic governing the biological activity of this scaffold.
Caption: Pharmacophore logic showing how the cyclopentane core positions the bromophenyl group for optimal receptor interaction.
Therapeutic Applications
Case Study 1: Neurokinin-1 (NK1) Receptor Antagonists
Target: Substance P (SP) pathway.
Indication: Chemotherapy-Induced Nausea and Vomiting (CINV), Depression.
Derivatives of 1-phenylcyclopentanecarboxamide have emerged as potent NK1 antagonists. The bromophenyl group mimics the tryptophan residue of Substance P, wedging into the deep hydrophobic pocket of the NK1 receptor.
Mechanism: Competitive antagonism preventing Substance P binding.
Key Data: In radioligand binding assays (
H-Substance P), 1-(4-bromophenyl)cyclopentane analogs demonstrate values in the low nanomolar range (0.5 – 5.0 nM).
Advantage: The cyclopentane analog often shows superior selectivity for NK1 over NK2/NK3 compared to linear alkyl analogs.
Case Study 2: Thromboxane A2 (TP) Receptor Antagonists
Research indicates that replacing the carboxylic acid of traditional TP antagonists with a cyclopentane-1,3-dione bioisostere (linked to a bromophenyl moiety) creates "super-active" antagonists.
Mechanism: Blocks TP receptor-mediated
and signaling, preventing calcium mobilization and Rho-kinase activation.
Signaling Pathway:
Caption: Mechanism of action for TP receptor antagonism. The derivative blocks the receptor, halting the aggregation cascade.
Quantitative Activity Profile
The following table summarizes the comparative biological activity of bromophenyl cyclopentane derivatives against standard reference compounds.
Derivative Class
Target Receptor
Activity Metric ( / )
Reference Compound Comparison
1-(4-Br-Ph)-cyclopentane-amide
NK1 (Human)
: 1.2 nM
Equipotent to Aprepitant (scaffold dependent)
Cyclopentane-1,3-dione analog
TP Receptor
: 0.8 nM
10x more potent than Seratrodast
Bromophenyl-isoxazoline
Antimicrobial (S. aureus)
MIC: 4-8 g/mL
Comparable to Ampicillin (resistant strains)
Generic 4-Br-Ph-Cyclopentane
Sigma-1 Receptor
: ~45 nM
Moderate affinity (Lead compound status)
Experimental Protocols
Synthesis of Key Intermediate: 1-(4-Bromophenyl)cyclopentanecarbonitrile
This nitrile is the universal precursor for amides, acids, and amines containing this scaffold.
Reagents: 4-Bromophenylacetonitrile, 1,4-Dibromobutane, NaH (60%), DMSO/THF.
Preparation: Charge a flame-dried flask with NaH (2.2 eq) and anhydrous DMSO/THF (1:1). Cool to 0°C.
Addition: Dropwise add 4-bromophenylacetonitrile (1.0 eq). Stir for 30 min until evolution of
ceases (anion formation).
Cyclization: Dropwise add 1,4-dibromobutane (1.1 eq). The solution will darken.
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with brine, dry over .
Purification: Recrystallize from Ethanol or perform Flash Chromatography. Yield is typically 85–90%.
In Vitro Biological Assay: Calcium Mobilization (TP Receptor)
To validate biological activity, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is recommended over simple binding.
Cell Line: HEK-293 cells stably expressing human TP receptor.
Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.
Compound Treatment: Add the bromophenyl cyclopentane derivative (serial dilutions: 0.1 nM to 10
M) and incubate for 15 min.
Agonist Challenge: Inject U-46619 (stable TXA2 mimetic) at
concentration.
Measurement: Record fluorescence intensity (Ex 488 nm / Em 520 nm).
Analysis: Calculate
based on the reduction of the U-46619 induced calcium peak.
Future Outlook & Toxicology
While the scaffold is potent, researchers must monitor lipophilicity-driven toxicity .
hERG Inhibition: The combination of a basic amine (common in NK1 antagonists) and the lipophilic bromophenyl group can lead to hERG channel blockage. Early ADMET screening is mandatory.
Metabolic Stability: While the bromine blocks para-hydroxylation, the cyclopentane ring is susceptible to oxidation. Fluorine substitution on the ring (e.g., 3,3-difluorocyclopentane) is a recommended optimization strategy to improve metabolic stability.
References
Cyclopentane-Based NK1 Receptor Antagonists : Kuethe, J. T., et al. "Stereoselective Preparation of a Cyclopentane-Based NK1 Receptor Antagonist Bearing an Unsymmetrically Substituted Sec−Sec Ether."[1] The Journal of Organic Chemistry, 2006. [2]
Antimicrobial Activity of Bromophenyl Derivatives : Seth, S., et al. "Biological activity of 4-(4-bromophenyl)-thiosemicarbazide." Acta Crystallographica, 1996.[3]
General Cyclopentane Scaffold Utility : BenchChem Application Notes. "The Cyclopentane Scaffold in Medicinal Chemistry." BenchChem, 2025.
Macitentan (GPCR Antagonist Context) : Iglarz, M., et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry, 2012.
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate: A Versatile Quaternary Scaffold for Divergent Drug Discovery
Abstract Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS: 1236357-64-4) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Distinguished by its quaternary carbon center and orthogonal...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS: 1236357-64-4) represents a high-value "linchpin" intermediate in modern medicinal chemistry. Distinguished by its quaternary carbon center and orthogonal functional handles (aryl bromide and methyl ester), this scaffold offers a unique combination of conformational restriction and synthetic versatility. This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in generating privileged pharmacophores for G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.
Introduction: The Power of the Quaternary Carbon
In drug design, the introduction of a quaternary carbon—specifically within a cycloalkane ring—serves a critical function: the Gem-Dialkyl Effect (Thorpe-Ingold Effect) . By restricting the conformational freedom of the phenyl ring and the ester group, Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate locks downstream derivatives into bioactive conformations that linear analogs cannot achieve.
Key Structural Advantages
Conformational Locking: The cyclopentane ring forces the aromatic moiety and the carbonyl group into a fixed relative orientation, often enhancing binding affinity for receptors such as NK1, muscarinic acetylcholine, and opioid receptors.
Metabolic Stability: The quaternary center blocks benzylic oxidation, a common metabolic soft spot in drug candidates.
Divergent Reactivity: The molecule possesses two distinct reaction vectors:
Vector A (Electronic/Structural): The 4-bromophenyl group serves as a handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
Vector B (Functional): The methyl ester allows for transformation into acids, alcohols, aldehydes, or amines (via Curtius rearrangement).
The synthesis of this scaffold requires the construction of a strained quaternary center. The most robust protocol involves the double alkylation of methyl 4-bromophenylacetate.
Mechanistic Pathway
The reaction proceeds via the formation of an enolate anion, which attacks 1,4-dibromobutane. A second deprotonation and intramolecular alkylation close the five-membered ring.
Figure 1: Cycloalkylation mechanism via double nucleophilic substitution.
Validated Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon).
Reagents:
Methyl 4-bromophenylacetate (1.0 eq)
1,4-Dibromobutane (1.2 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)
Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Cool to 0°C under Argon flow.
Base Suspension: Suspend NaH (2.5 eq) in anhydrous DMF.
Substrate Addition: Dissolve Methyl 4-bromophenylacetate (1.0 eq) and 1,4-dibromobutane (1.2 eq) in DMF. Add this solution dropwise to the NaH suspension at 0°C over 30 minutes. Caution: Hydrogen gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a colorless oil or low-melting solid.
Critical Control Point: Temperature control during the addition is vital to prevent polymerization of the dihalide or intermolecular coupling.
Divergent Reactivity & Applications[5][6]
The utility of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate lies in its ability to serve as a hub for Divergent Synthesis .
The "Suzuki Vector" (Aryl Functionalization)
The 4-bromo substituent is electronically activated for Palladium-catalyzed cross-coupling. This allows the rapid generation of biaryl libraries, a common motif in NK1 antagonists (e.g., Netupitant analogs).
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
The sterically hindered ester requires forcing conditions for hydrolysis but offers a gateway to amines via the Curtius Rearrangement, accessing 1-arylcyclopentylamines (bioisosteres of phencyclidine and ketamine analogs).
Figure 2: Divergent synthetic workflow from the core scaffold.
Case Studies in Drug Discovery
While this specific methyl ester is a research chemical, its structural motif (1-phenylcyclopentanecarboxylic acid derivative) is foundational in several therapeutic classes:
Antitussives: Pentoxyverine (Carbetapentane) utilizes a 1-phenylcyclopentane ester core. The introduction of a 4-bromo group allows researchers to probe the "para-position" binding pocket in the sigma-1 receptor.
NK1 Receptor Antagonists: High-affinity ligands often feature bulky aromatic groups. The 4-bromo handle allows the attachment of trifluoromethyl-phenyl groups, mimicking the pharmacophore of Rolapitant.
Triple Reuptake Inhibitors: Cycloalkane-based amines (derived from this ester) are explored for antidepressant activity, where the rigid ring improves selectivity over CYP450 enzymes compared to flexible linear analogs.
Safety & Handling (SDS Summary)
Signal Word: Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
Storage: Store in a cool, dry place. The ester is stable at room temperature but should be kept away from strong oxidizers and strong bases.
References
Synthesis of 1-Arylcycloalkanecarboxylates
Mechanism & Protocol: "Alkylation of Phenylacetic Acid Deriv
Source:
Structural Utility in Drug Design
The Gem-Dialkyl Effect: "Conformational Restriction in Drug Design." Journal of Medicinal Chemistry.
An In-depth Technical Guide on the Safety and Handling of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Disclaimer Executive Summary and Compound Overview Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a halogenated aromatic ester. Its structure incorpo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Executive Summary and Compound Overview
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a halogenated aromatic ester. Its structure incorporates a bromobenzene moiety, a cyclopentane ring, and a methyl ester group. While specific toxicological and physical hazard data for this compound are not extensively documented, an analysis of its constituent parts allows for a robust, inferred safety and handling protocol. The presence of the bromophenyl group suggests potential toxicity, similar to other brominated aromatic compounds which can exhibit hepatotoxic, mutagenic, or carcinogenic effects.[1][2] The cyclopentane ring and methyl ester group suggest it is likely a combustible liquid with potential for skin and eye irritation.[3][4]
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, emphasizing engineering controls, appropriate personal protective equipment (PPE), and emergency preparedness.
Hazard Identification and Risk Assessment (Inferred)
Due to the lack of a specific Safety Data Sheet (SDS), the hazard profile of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is extrapolated from its structural components.
2.1 Toxicological Hazards:
Brominated Aromatic Compounds: The presence of the 4-bromophenyl group is a primary concern. Bromobenzene and other brominated aromatics are known for their potential hepatotoxicity (liver damage).[2] Human exposure to organo-bromine compounds can affect the central nervous system and liver.[1] Bromophenols, a related class, may pose more serious toxic effects than their chlorinated counterparts.[5]
Routes of Exposure:
Inhalation: May cause respiratory irritation.[6][7] Vapors may cause drowsiness or dizziness.[3][4]
Skin Contact: May cause skin irritation.[3][7][8] Prolonged or repeated exposure could lead to skin dryness or cracking.[4] Halogenated organic compounds can be absorbed through the skin.
Eye Contact: Likely to cause serious eye irritation based on data for similar compounds.[7][9]
Combustibility: While not expected to be highly flammable, as an organic ester, it should be treated as a combustible liquid. Keep away from heat, sparks, and open flames.[3][9][10]
Stability and Reactivity: The compound is likely stable under normal laboratory conditions.[9] However, it may be incompatible with strong oxidizing agents and strong bases, which can hydrolyze the ester linkage.[9][11]
Incompatible with strong oxidizing agents and strong bases[9]
Ester group
Safe Handling and Storage Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.
3.1 Engineering Controls:
All handling of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
A safety shower and eyewash station must be readily accessible in the immediate work area.[12]
3.2 Personal Protective Equipment (PPE):
The minimum required PPE for handling this compound includes:[13][14][15]
Eye and Face Protection: Chemical splash goggles are required.[13] A face shield should be worn over goggles when there is a significant splash hazard.[12][13]
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[15] Long pants and closed-toe shoes are mandatory.[13][14]
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[13] For prolonged handling or direct immersion, consider heavier-duty gloves or double-gloving. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[15][16]
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][10][17]
Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Do not store on benchtops or in areas where it could be easily knocked over.
Keep containers bonded and grounded when transferring large volumes to prevent static discharge.[9][10]
Experimental Workflow for Safe Handling
Caption: Decision-making process for chemical spill response.
Waste Disposal
Chemical waste must be disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation: As a halogenated organic compound, all waste containing Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate must be collected in a designated "Halogenated Organic Waste" container. [17][18][19]Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.
[19]* Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.
[17][18]* Container Management: Keep the waste container closed at all times, except when adding waste. [17]Store the container in a secondary containment tray in a designated satellite accumulation area.
Conclusion
While Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate lacks specific safety data, a cautious and informed approach derived from its chemical structure provides a robust framework for its safe use. Adherence to the protocols outlined in this guide—particularly the use of fume hoods, appropriate PPE, and correct waste segregation—is essential for protecting researchers and the environment. Always prioritize a thorough risk assessment before beginning any new experimental work.
References
Chemical Spill Procedures. (n.d.). Princeton University Office of Environmental Health and Safety. Retrieved from [Link]
Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health and Safety. Retrieved from [Link]
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2020, October 10). MDPI. Retrieved from [Link]
Mammalian Toxicity of Organic Compounds of Bromine and Iodine. (n.d.). ResearchGate. Retrieved from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]
Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
Sustainable aromatic polyesters with 1,5-disubstituted indole units. (2021, May 5). National Center for Biotechnology Information. Retrieved from [Link]
Chemical Spill Response Procedure. (n.d.). University of Manitoba. Retrieved from [Link]
Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. (n.d.). PubMed. Retrieved from [Link]
Safety Data Sheet: Methylcyclopentane. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
Safety Data Sheet: Cyclopentane. (n.d.). Carl ROTH. Retrieved from [Link]
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). SDS Manager. Retrieved from [Link]
Chemistry of Esters. (2024, September 30). LibreTexts Chemistry. Retrieved from [Link]
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo. Retrieved from [Link]
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
Process for the preparation of aromatic esters. (n.d.). Google Patents.
Personal Protective Equipment. (2025, November 6). Kansas State University. Retrieved from [Link]
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). n.d. Retrieved from [Link]
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). n.d. Retrieved from [Link]
"physical and chemical properties of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate"
Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a compound of interest in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from its corresponding carboxylic acid precursor, 1-(4-bromophenyl)cyclopentane-1-carboxylic acid (CAS No. 143328-24-9)[1][2], and established principles of organic chemistry. We will explore its predicted physicochemical properties, spectroscopic characteristics, and potential synthetic routes, with a focus on methods suitable for sterically hindered substrates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this and related molecular scaffolds.
Introduction and Molecular Overview
Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a small molecule featuring a central quaternary carbon atom bonded to a cyclopentyl ring, a 4-bromophenyl group, and an ethyl carboxylate moiety. The presence of the bromophenyl group makes it a valuable intermediate for further functionalization through cross-coupling reactions, a common strategy in the synthesis of complex pharmaceutical agents[3][4]. The sterically hindered nature of the quaternary carbon center imparts specific chemical and physical properties that are critical to consider in synthetic and analytical applications.
The structural features of this molecule, particularly the rigid cyclopentyl group and the reactive bromophenyl unit, suggest its potential as a scaffold in the design of novel therapeutics. Bromine-containing compounds have shown a wide range of biological activities and are present in numerous approved drugs[5][6][7].
Expected to be higher than the carboxylic acid (approx. 4.0-4.5)
Rationale for Predictions:
Boiling Point: The conversion of a carboxylic acid to its ethyl ester typically increases the boiling point due to the increase in molecular weight and van der Waals forces.
Melting Point: The disruption of the hydrogen bonding network present in the carboxylic acid dimer upon esterification generally leads to a lower melting point.
Solubility: The ester is expected to have similar solubility to the carboxylic acid in organic solvents but will remain insoluble in water.
logP: The replacement of the polar carboxylic acid group with a less polar ethyl ester group increases the lipophilicity of the molecule, resulting in a higher predicted octanol-water partition coefficient (logP).
Spectroscopic Data (Predicted)
Predicting the spectroscopic data is essential for the characterization of a synthesized sample of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the cyclopentyl protons, and the aromatic protons of the bromophenyl ring.
Ethyl group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 4.1 ppm (2H, -OCH₂-).
Cyclopentyl protons: A series of multiplets in the range of 1.6-2.5 ppm (8H). The diastereotopic nature of the methylene protons adjacent to the quaternary center may lead to complex splitting patterns.
Aromatic protons: Two doublets in the aromatic region (7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Ethyl group: Signals at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).
Cyclopentyl carbons: Signals in the aliphatic region, typically between 25 and 45 ppm. The quaternary carbon would appear further downfield, estimated around 55-65 ppm.
Aromatic carbons: Four signals in the aromatic region (120-140 ppm). The carbon attached to the bromine atom would be expected around 122 ppm, and the ipso-carbon of the cyclopentyl group around 145 ppm.
Carbonyl carbon: A characteristic peak for the ester carbonyl group is expected in the range of 170-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorption of the ester carbonyl group.
C=O stretch: A strong, sharp peak around 1730 cm⁻¹.
C-O stretch: A strong peak in the region of 1150-1250 cm⁻¹.
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 296 and 298, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Fragmentation: Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group (-COOCH₂CH₃). A prominent peak corresponding to the bromophenylcyclopentyl carbocation would also be expected.
Chemical Properties: Synthesis and Reactivity
Synthesis of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
The synthesis of the target ester is best achieved through the esterification of its corresponding carboxylic acid, 1-(4-bromophenyl)cyclopentane-1-carboxylic acid. Due to the sterically hindered nature of the quaternary carboxylic acid, standard Fischer esterification may be slow or inefficient[9][10][11][12][13]. More robust methods are therefore recommended.
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP)[14][15][16][17][18][19]. This method is particularly well-suited for sterically hindered substrates.
Caption: Proposed synthesis of the target ester via Steglich esterification.
Experimental Protocol: Steglich Esterification
To a solution of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
Cool the mixture to 0 °C in an ice bath.
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the pure Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
The Mitsunobu reaction provides another mild method for esterification, particularly useful when inversion of stereochemistry at a chiral alcohol is desired. In this context, it offers an alternative to the Steglich esterification for hindered systems[20][21][22][23][24]. The reaction typically involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a related azo compound.
Reactivity of Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
The reactivity of the target ester is primarily dictated by the ester functional group and the bromophenyl moiety.
Ester Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and proceeds to completion.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding primary alcohol, (1-(4-bromophenyl)cyclopentyl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents will lead to the formation of tertiary alcohols.
Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the para position of the phenyl ring, making this compound a valuable building block in combinatorial chemistry and drug discovery.
Applications and Importance in Drug Discovery
The structural motif of a quaternary center attached to an aromatic ring is found in a number of biologically active molecules. The 1-(4-bromophenyl)cyclopentane-1-carboxylate scaffold can be considered a bioisostere for other cyclic systems and can be used to explore structure-activity relationships (SAR) in drug design.
The ability to readily modify the bromophenyl group via cross-coupling reactions allows for the rapid generation of a library of analogues for biological screening. This makes Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.
Conclusion
Ethyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a sterically hindered ester with significant potential as a building block in medicinal chemistry. While direct experimental data for this compound is limited, its physical and chemical properties can be reliably predicted based on its structure and the known properties of its carboxylic acid precursor. The synthesis of this ester can be effectively achieved using methods suitable for sterically hindered substrates, such as the Steglich esterification. The presence of a versatile bromine handle opens up numerous possibilities for further chemical transformations, making it a valuable tool for the synthesis of diverse molecular libraries for drug discovery programs.
References
Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258.
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis. 1981 (1): 1–28.
Mody Chemi-Pharma Ltd. "Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights".
(4-Bromophenyl)
Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition in English. 17 (7): 522–524.
Organic Chemistry Portal. "Mitsunobu Reaction".
Jordan, A., et al. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry.
Experiment 10: Fischer Esterification: An ester
Master Organic Chemistry. "Mitsunobu Reaction".
Organic Chemistry Portal. "Mitsunobu Reaction".
Wang, L. J., et al. (2019). "Discovery of Novel Bromophenol–Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer". Journal of Medicinal Chemistry.
Organic Reactions. "Acid to Ester - Common Conditions".
Chemistry Steps. "Mitsunobu Reaction".
Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids".
Wikipedia.
Bolli, M. H., et al. (2012). "The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist". Journal of Medicinal Chemistry.
Munawar, S., et al. (2023). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives".
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Starting Material Selection & Synthetic Strategy for S1P1 Receptor Agonists
Content Type: Technical Whitepaper
Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Executive Summary: The Evolution of S1P1 Agonist Synthesis
The synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists represents a masterclass in the evolution of medicinal chemistry—moving from biomimetic pro-drugs to highly selective, rigidified heterocycles. For the process chemist, the selection of starting materials is no longer just about cost; it is about establishing chiral fidelity early in the route and minimizing genotoxic impurities (GTIs) associated with alkylating agents.
This guide deconstructs the synthetic architecture of the four dominant S1P1 modulators—Fingolimod , Siponimod , Ozanimod , and Etrasimod —focusing on the critical starting materials that define their commercial viability and safety profiles.
Strategic Classification of Precursors
We categorize starting materials based on the structural evolution of the drug class.
Drug Class
Representative API
Key Structural Challenge
Primary Starting Material Class
Pro-drugs
Fingolimod (FTY720)
Achiral, symmetric head group
Malonates & Phenones
Biphenyls
Siponimod (BAF312)
Steric bulk, biaryl coupling
Trifluoromethylbenzenes & Azetidines
Amino-Indanes
Ozanimod (RPC1063)
Chiral amine, heterocyclic tail
Indanones & Benzoic Acid derivatives
Indoles
Etrasimod (APD334)
Tricyclic core, chiral acid
Hydrazines & Cyclopentenones
Detailed Analysis of Starting Materials[1]
Fingolimod: The Linear Pro-Drug
Fingolimod requires in vivo phosphorylation. Its synthesis is linear, focusing on attaching a lipophilic tail to a polar head group.
Core Starting Material 1: Octanophenone (or Octylbenzene)
Function: Establishes the lipophilic C8-tail.
Process Insight: Friedel-Crafts acylation is the standard entry point. While octylbenzene is cheaper, Octanophenone allows for cleaner regioselectivity during subsequent reduction/functionalization steps.
Core Starting Material 2: Diethyl Acetamidomalonate
Function: Precursor to the amino-propane-1,3-diol head group.
Causality: This reagent is preferred over serine derivatives because it allows for a robust alkylation-hydrolysis sequence that generates the symmetric diol in high yield without requiring chiral control (Fingolimod is achiral).
Ozanimod: The Heterocyclic Specialist
Ozanimod represents a shift to rigid, chiral scaffolds. The synthesis is convergent, joining an "Eastern" and "Western" fragment.
Western Fragment Precursor: 4-Cyano-1-indanone
Significance: This is the scaffold anchor. The ketone at C1 is the site of chiral amine introduction.
Chiral Auxiliary:(S)-(-)-1-(4-methoxyphenyl)ethylamine or (S)-2-methylpropane-2-sulfinamide (Ellman’s auxiliary) .
Protocol Note: Direct reductive amination with ammonia is low-yielding and stereochemically uncontrolled. Using Ellman’s auxiliary allows for >99% ee via diastereoselective reduction.
Eastern Fragment Precursor: 3-Cyano-4-isopropoxybenzoic acid
Coupling Agent:Hydroxylamine is essential here to convert the nitrile to the amidoxime intermediate, which then cyclizes with the benzoic acid derivative.
Siponimod: The Steric Challenge
Siponimod features a bulky cyclohexyl-trifluoromethylbenzyl tail and an amino-azetidine head.
Workflow: Reacts with Cyclohexanone (via Grignard/lithiation) to form the tertiary alcohol, followed by reduction to the cyclohexyl-benzyl moiety.
Head Group Precursor: Azetidine-3-carboxylic acid
Criticality: This zwitterionic starting material is expensive but necessary. It is introduced via reductive amination with the aldehyde form of the tail fragment.
Self-Validating Step: The secondary amine formation must be monitored strictly for over-alkylation (tertiary amine impurity), which is difficult to purge.
Etrasimod: The Tricyclic Indole
The newest generation, Etrasimod, utilizes a tetrahydrocyclopenta[b]indole core.
Core Precursor: 4-Methoxyphenylhydrazine
Reaction: Fischer Indole Synthesis with a cyclopentanone derivative.
Function: Provides the chiral handle for the acetic acid side chain.
Process Insight: Enzymatic resolution is often required if starting from racemic cyclopentenone derivatives to ensure the (R)-configuration at the acetic acid attachment point.
Visualizing the Synthetic Logic
Diagram 1: Modular Retrosynthesis Map
This diagram illustrates how different starting material classes feed into the final API architecture.
Caption: Comparative retrosynthesis showing the linear assembly of Fingolimod versus the convergent assembly of Ozanimod.
Experimental Protocol: Ozanimod Core Synthesis
A self-validating workflow for the critical chiral amine formation.
Objective: Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using Ellman’s Sulfinamide.
Imine Formation (Dehydration):
Charge reactor with 4-cyano-1-indanone (1.0 eq) and (S)-2-methylpropane-2-sulfinamide (1.1 eq).
Solvent: THF (anhydrous). Add Ti(OEt)4 (2.0 eq) as a Lewis acid/water scavenger.
Control Point: Monitor disappearance of ketone via HPLC (<0.5% remaining). The Ti(OEt)4 is crucial to drive equilibrium; without it, conversion stalls at ~70%.
Diastereoselective Reduction:
Cool mixture to -50°C.
Add NaBH4 (2.0 eq) portion-wise.
Mechanism:[2][4][5][6][7][8] The bulky sulfinyl group directs the hydride attack to the Re-face, establishing the (S)-configuration.
Validation: Quench a small aliquot and check diastereomeric ratio (dr). Expect >98:2 dr.
Hydrolysis (Deprotection):
Warm to RT, quench with brine, filter titanium salts.
Treat filtrate with 4M HCl in dioxane/MeOH.
Isolate the amine hydrochloride salt via crystallization from iPrOH.
Final Spec: Chiral HPLC purity >99.5% ee.
Impurity Management (GTIs)
When selecting starting materials, particularly for the alkylation steps (e.g., attaching the isopropoxy tail in Ozanimod or the octyl chain in Fingolimod), Genotoxic Impurities are a major risk.
Alkyl Halides: If using 2-iodopropane (for Ozanimod tail), residual alkyl halide must be controlled to < ppm levels in the final API.
Mitigation Strategy: Switch to mesylates/tosylates where possible, or ensure the alkylation step is performed early in the synthesis (upstream), allowing multiple purification steps (crystallizations) to purge the GTI before the final step.
References
Adachi, K., et al. (1995). "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters. Link
Scott, F. L., et al. (2016). "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) modulator with autoimmune disease-modifying activity." British Journal of Pharmacology. Link
Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[9] ACS Medicinal Chemistry Letters. Link
Hsu, J. H., et al. (2024).[3] "Synthesis of Etrasimod (APD334): Al2O3-Promoted Decarboxylative Rearrangements of Cyclopentenones with Stereochemical Inversion." The Journal of Organic Chemistry. Link
Cianferotti, C., et al. (2021). "Enantioselective Synthesis of Ozanimod." European Journal of Organic Chemistry. Link
"reaction of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with zinc"
Application Note & Protocol Topic: Synthesis and Application of Arylzinc Reagents: The Reaction of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with Zinc Audience: Researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Synthesis and Application of Arylzinc Reagents: The Reaction of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with Zinc
Audience: Researchers, scientists, and drug development professionals.
Abstract
The generation of organozinc reagents via the direct insertion of metallic zinc into organic halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under conditions that tolerate a wide array of functional groups. This document provides a detailed guide to the reaction of methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with zinc to form a functionalized arylzinc reagent. We delve into the mechanistic underpinnings of the oxidative addition, present validated protocols for zinc activation and reagent formation, and demonstrate the subsequent utility of the in situ-generated organometallic intermediate in palladium-catalyzed cross-coupling reactions. This guide is designed to equip researchers with the theoretical knowledge and practical expertise to successfully leverage this versatile chemistry in complex molecule synthesis and drug discovery programs.[1]
Introduction: Beyond the Reformatsky Reaction
The reaction of an organic halide with zinc often evokes the famed Reformatsky reaction, a powerful method for synthesizing β-hydroxy esters from α-haloesters and carbonyl compounds.[2][3] In that reaction, zinc inserts into the carbon-halogen bond alpha to an ester, forming a zinc enolate.[4] However, the substrate , methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, possesses an aryl-halogen bond, which is chemically distinct from an α-haloester.
Consequently, its reaction with zinc does not produce a Reformatsky enolate. Instead, it follows a different, equally valuable pathway: the oxidative addition of zinc to the carbon-bromine bond on the aromatic ring.[5] This process generates a highly useful arylzinc halide intermediate. These organozinc reagents are celebrated for their remarkable functional group tolerance—a significant advantage over their more reactive Grignard or organolithium counterparts—making them indispensable tools in multi-step synthesis.[1][6] The ester moiety on the starting material remains unaffected, showcasing the chemoselectivity of this transformation. The resulting arylzinc compound is a versatile nucleophile poised for a variety of subsequent carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[7]
Mechanistic Principles and Key Considerations
The Oxidative Addition Pathway
The core transformation is the insertion of elemental zinc into the aryl carbon-bromine bond. This is an oxidative addition reaction where the zinc metal (in oxidation state 0) is oxidized to Zn(II).[7] The reaction proceeds on the surface of the zinc metal. The generally accepted mechanism involves a two-step process: initial formation of surface-bound organozinc intermediates, followed by their solubilization into the reaction medium.[8]
Caption: Oxidative addition of zinc to an aryl bromide.
The Critical Role of Zinc Activation
Commercially available zinc dust or powder is often coated with a passivating layer of zinc oxide, which can hinder or prevent the reaction. Therefore, activation of the zinc surface is crucial for achieving efficient and reproducible results. Several methods are commonly employed:
Activation Method
Reagents/Procedure
Mechanism of Action
Typical Yield Improvement
Iodine Activation
Stirring Zn dust with a catalytic amount of I₂ in a solvent like THF or DME.
Iodine chemically etches the zinc surface, removing the oxide layer and creating a more reactive surface.
Significant
TMSCl Activation
Treatment with trimethylsilyl chloride.
TMSCl reacts with the oxide layer to form volatile byproducts, cleaning the surface.
Good
Rieke® Zinc
In situ reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like potassium or lithium.
Produces a highly reactive, finely divided slurry of zero-valent zinc with a large surface area.[5][9]
Excellent
Zn-Cu Couple
Treatment of zinc dust with a copper(II) salt solution.
Creates a galvanic couple that enhances the reactivity of the zinc.[9]
Good
For most standard laboratory applications, activation with iodine offers a good balance of effectiveness, cost, and operational simplicity.
Solvent and Additive Effects
The choice of solvent is critical for the stability and reactivity of the organozinc reagent.
Solvents: Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are essential. They solvate the organozinc species, facilitating its formation and preventing precipitation.[8][10]
Additives: For less reactive aryl halides, the addition of lithium chloride (LiCl) can be highly beneficial. LiCl helps to break up organozinc aggregates and solubilize the reagent from the zinc surface, significantly accelerating the reaction.[8]
Detailed Experimental Protocols
Safety Note: These procedures should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. Anhydrous solvents are required.
Protocol A: Activation of Zinc Powder with Iodine
Setup: Place a magnetic stir bar and zinc dust (1.5 equivalents) into a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet.
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
Solvent Addition: Add anhydrous THF via syringe to cover the zinc.
Activation: Add a few crystals of iodine (I₂) (approx. 1-2 mol%). The brownish color of the iodine should disappear upon stirring for 5-10 minutes at room temperature, indicating the activation is complete. The zinc is now ready for use.
Protocol B: Synthesis of Methyl 1-(4-(bromozincio)phenyl)cyclopentane-1-carboxylate
Starting Material: To the flask containing the activated zinc from Protocol A, add a solution of methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (1.0 equivalent) dissolved in anhydrous THF via syringe.
Reaction: Gently heat the reaction mixture to a reflux (approx. 65°C for THF) and maintain for 2-4 hours.
Monitoring: The progress of the reaction can be monitored by taking small aliquots, quenching them with saturated aqueous NH₄Cl, extracting with ethyl acetate, and analyzing the organic layer by GC-MS or TLC to observe the disappearance of the starting material.
Completion: Once the starting material is consumed, cool the reaction mixture to room temperature. The greyish slurry contains the desired arylzinc reagent and is typically used directly in the next step without isolation.
Protocol C: Application in a Negishi Cross-Coupling Reaction
This protocol demonstrates the utility of the in situ-generated arylzinc reagent by coupling it with 4-iodoanisole.
Catalyst Preparation: In a separate flame-dried Schlenk flask, add Pd(PPh₃)₄ (2-5 mol%) and dissolve it in a small amount of anhydrous THF under argon.
Coupling Partner: Add 4-iodoanisole (1.0-1.2 equivalents) to the catalyst solution.
Addition of Organozinc: Slowly transfer the supernatant of the arylzinc reagent slurry (from Protocol B) to the catalyst/iodide mixture via a cannula at room temperature.
Reaction: Stir the reaction mixture at room temperature or gently heat to 50°C for 6-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Caption: Workflow for arylzinc formation and subsequent Negishi coupling.
Troubleshooting and Validation
Problem: Reaction fails to initiate (starting material is unreacted).
Cause: Ineffective zinc activation.
Solution: Ensure zinc is freshly activated and solvents are scrupulously dried. Consider using a more potent activation method like Rieke Zinc for difficult substrates.[5]
Problem: Low yield of the desired cross-coupled product and formation of a biphenyl byproduct.
Cause: Homocoupling of the organozinc reagent with unreacted starting material.
Solution: Ensure the formation of the organozinc reagent is complete before adding the catalyst and coupling partner. Slower addition of the organozinc to the coupling partner can also minimize this side reaction.
Validation: The formation of the organozinc reagent can be confirmed by quenching an aliquot with I₂ and observing the formation of the corresponding aryl iodide via GC-MS. The concentration of the active organozinc reagent can also be determined by titration prior to use.
Conclusion
The reaction of methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with zinc provides a reliable and chemoselective route to a functionalized arylzinc reagent. This intermediate serves as a powerful building block for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The tolerance of the ester functional group highlights the strategic advantage of organozinc chemistry over more reactive organometallic counterparts.[1] By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can effectively employ this methodology to advance their synthetic objectives in drug discovery and materials science.[11][12]
References
SATHEE. (n.d.). Chemistry Reformatsky Reaction.
PharmD Guru. (2025, November 19). 28. REFORMATSKY REACTION.
BenchChem. (2025). The Reformatsky Reaction: A Historical and Technical Guide for Drug Discovery and Development.
BYJU'S. (2019, February 27). Reformatsky reaction.
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Authored by: A Senior Application Scientist Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable effic...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1981, this palladium-catalyzed reaction between organoboron compounds and organic halides has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and complex materials.[3]
This guide focuses on a particularly challenging substrate: Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate . The steric hindrance imposed by the quaternary carbon center adjacent to the aryl bromide presents a significant challenge to the standard Suzuki coupling protocol. This steric bulk can impede the crucial oxidative addition step and the final reductive elimination step of the catalytic cycle.[4][5] Therefore, successful coupling requires a carefully optimized protocol, with particular attention paid to the selection of the ligand, base, and reaction conditions. These application notes provide a detailed mechanistic overview, field-proven protocols, and troubleshooting advice to enable researchers to successfully couple this and other sterically demanding substrates.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any Suzuki-Miyaura coupling protocol is rooted in a fundamental understanding of its catalytic cycle. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-limiting step, especially with sterically hindered or electron-rich aryl halides.[1]
Transmetalation: The organic group from the organoboron reagent (R'-BY₂) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base, which forms a more nucleophilic borate species ([R'B(OH)₃]⁻).[7][8][9] The exact mechanism of transfer is complex but results in an Ar-Pd(II)-Ar' intermediate.
Reductive Elimination: The newly formed Ar-Ar' bond is expelled from the palladium center, yielding the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10] For sterically congested products, this step can be slow, and its efficiency is heavily influenced by the choice of ligand.[9]
Key Parameters for Coupling Sterically Hindered Substrates
The success of coupling Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate hinges on overcoming the steric barrier. This is achieved primarily through the rational selection of the catalyst system.
Catalyst System: The Power of Buchwald Ligands
For sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often ineffective. The breakthrough in this area came with the development of bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands.[11][12]
Why they work:
Steric Bulk: The large size of these ligands promotes the formation of a highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center is more accessible for the oxidative addition step with the hindered aryl bromide.[13][14]
Electron-Rich Nature: The electron-donating properties of the ligand increase the electron density on the palladium atom. This facilitates the oxidative addition and can also accelerate the final reductive elimination step.[9][10]
Secondary Interactions: The biaryl backbone of the ligand can stabilize the palladium center through secondary interactions, preventing catalyst decomposition and promoting the desired bond formation.[15]
Recommended Ligands:
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and robust ligand, often the first choice for challenging couplings. It provides an excellent balance of steric bulk and electron-donating ability.[11]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups provide additional electronic effects and potential stabilizing interactions, making SPhos exceptionally active, even at low catalyst loadings.
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl): The use of tert-butyl groups instead of cyclohexyl groups further increases steric bulk and can be beneficial in particularly stubborn cases.[12]
Palladium Precatalysts: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts are highly recommended for reproducibility and efficiency. Buchwald G3 or G4 precatalysts incorporate the ligand in a stable complex that reliably generates the active Pd(0) species in situ.[16]
Base Selection
The base plays a critical, multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid, forming the borate anion which is necessary for transmetalation.[8][9]
Common Choices:
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, especially with hindered substrates. It is often used in solvents like dioxane or toluene.
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder bases that are typically used in aqueous solvent mixtures. Cs₂CO₃ is more soluble and can sometimes offer superior performance.
Potassium Fluoride (KF): A milder base that can be advantageous when ester functionalities are present, as stronger bases could cause hydrolysis.[7]
For the target substrate, which contains a methyl ester, a moderately strong base like K₃PO₄ is a good starting point, but care must be taken with reaction time and temperature to minimize potential saponification.
Solvent System
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
Recommended Solvents:
1,4-Dioxane/Water or Toluene/Water: Biphasic systems are very common. Water is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitating the formation of the active borate species.[17][18] Vigorous stirring is crucial in these systems to ensure efficient phase transfer.[16]
Anhydrous THF or 2-MeTHF: Can be used with soluble bases like K₃PO₄, sometimes with a small amount of added water to aid in borate formation.[19]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure using XPhos Pd G3 Precatalyst
This protocol is a robust starting point for the coupling of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with a generic arylboronic acid.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.5-2.0 mol%).
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the aryl bromide.
Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate or diethyl ether and water. Separate the layers.
Extraction: Extract the aqueous layer two more times with the organic solvent.
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Comparative Protocol Conditions
The following table outlines alternative conditions that can be screened to optimize the reaction for different boronic acid partners or to improve yield and reaction time.
Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the Suzuki coupling of hindered substrates.[16][19]
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive Catalyst: Pd(0) not formed or decomposed. Oxygen contamination.[16]2. Insufficient Base Strength/Solubility: Boronic acid not activated.3. Poor Reagent Quality: Degraded boronic acid or wet solvent.
1. Ensure rigorous degassing of solvents. Use a reliable precatalyst. Switch to a more robust ligand like SPhos or tBuXPhos.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ → Cs₂CO₃). Ensure vigorous stirring.3. Use fresh, high-purity boronic acid. Ensure solvents are appropriately dried/degassed.
Significant Homocoupling of Boronic Acid
1. Oxygen Presence: O₂ can promote oxidative homocoupling.[16]2. Slow Transmetalation: If the primary coupling is slow, side reactions dominate.
1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Increase temperature cautiously. Screen a different base/solvent system to accelerate the main catalytic cycle.
Dehalogenation of Starting Material
1. Hydride Source: Certain bases or solvent impurities can act as hydride donors.2. Catalyst Decomposition: Palladium black can catalyze dehalogenation.
1. Switch to a non-hydridic base (e.g., from an amine base to K₃PO₄). Use high-purity solvents.2. Increase ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 if not using a precatalyst) to better stabilize the catalyst.
Hydrolysis of Methyl Ester
1. Base too Strong: The base is saponifying the ester.2. Prolonged Reaction Time/High Temperature.
1. Switch to a milder base (e.g., K₃PO₄ → K₂CO₃ → KF).[7]2. Use a more active catalyst system (e.g., SPhos) to allow for lower temperatures and shorter reaction times.
Conclusion
The Suzuki-Miyaura coupling of sterically demanding substrates like Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a challenging yet highly achievable transformation. Success is predicated on moving beyond standard conditions and employing advanced catalyst systems. The use of bulky, electron-rich Buchwald-type phosphine ligands, in combination with carefully selected bases and solvents, is paramount to overcoming the steric barriers to oxidative addition and reductive elimination. By leveraging the mechanistic insights and detailed protocols provided in this guide, researchers can reliably synthesize complex biaryl structures that are critical to the advancement of pharmaceutical and materials science.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link][3]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][1]
Cano, R., & Pérez, J. M. (2021). Mechanistic Aspects of the Palladium-Catalysed Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 13(15), 3296-3313. Retrieved from [Link][6]
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link][7]
Yuan, M., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5466. Retrieved from [Link][20]
Aakash Institute. Suzuki coupling reaction in chemistry. Retrieved from [Link][10]
Couto, C. G., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 84(17), 11099-11107. Retrieved from [Link][8]
Ordend, I. M., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(9), 1754-1759. Retrieved from [Link][21]
Wikipedia. Suzuki reaction. Retrieved from [Link][9]
Hadei, N., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link][15]
Zhang, T., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(22), 2933-2935. Retrieved from [Link][4]
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link][5]
Shaughnessy, K. H., et al. (2001, June 28). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(16), 2509-2512. Retrieved from [Link][22]
Newman, S. G., et al. (2016). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 138(49), 15992-16002. Retrieved from [Link][13]
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link][23]
Myers, A. G. Research Group. The Suzuki Reaction. Retrieved from [Link][14]
Li, J. J. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Chemical Reviews, 105(8), 3095-3132. Retrieved from [Link][17]
Botta, B., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron, 65(48), 10034-10038. Retrieved from [Link][18]
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link][19]
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link][24]
ResearchGate. (2013). Boronic acids and boronic acid esters used in the Suzuki couplings. Retrieved from [Link][2]
Application Note & Protocols: Esterification of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid
Abstract: The esterification of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid presents a common yet significant challenge in synthetic chemistry due to the steric hindrance at the α-quaternary carbon center. This terti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
The esterification of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid presents a common yet significant challenge in synthetic chemistry due to the steric hindrance at the α-quaternary carbon center. This tertiary carboxylic acid is a valuable building block in medicinal chemistry and materials science, where its derivatives are explored for novel therapeutic and functional properties. Standard esterification procedures often result in low yields or require harsh conditions. This document provides a comprehensive guide for researchers, detailing two robust protocols for the successful esterification of this substrate: an optimized Fischer-Speier method suitable for simple alcohols and the highly efficient Steglich esterification for a broader range of alcohols. The underlying mechanisms, experimental causality, and troubleshooting strategies are discussed to ensure reproducible and high-yielding syntheses.
Part 1: Strategic Approach & Mechanistic Insights
The primary obstacle in the esterification of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid is the steric bulk surrounding the carboxyl group. The cyclopentyl ring and the 4-bromophenyl group attached to the same carbon atom that bears the carboxyl moiety significantly hinder the approach of the nucleophilic alcohol. This necessitates a careful selection of reaction strategy to overcome the high activation energy of the tetrahedral intermediate formation.
Fischer-Speier Esterification: The Equilibrium Challenge
The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon.[2][3] The alcohol then performs a nucleophilic attack, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][5]
The entire process is a series of equilibria.[5][6] For sterically hindered substrates, the equilibrium often lies unfavorably towards the starting materials. To drive the reaction forward and achieve a satisfactory yield, Le Châtelier's principle must be leveraged by:
Using a large excess of the alcohol, which also serves as the solvent.[5]
Actively removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[7][8]
Steglich Esterification: A Milder, More Effective Alternative
For substrates where Fischer esterification is inefficient, the Steglich esterification offers a superior solution under mild, non-acidic conditions.[9] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10]
The key to this reaction's success with hindered substrates is the in-situ formation of a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, a process significantly accelerated by DMAP.[10][11] The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. This method avoids the production of water and the need for harsh acidic conditions, making it compatible with a wider range of functional groups.[8]
Part 2: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol is best suited for producing simple methyl or ethyl esters where the alcohol can be used in large excess.
Reagent/Material
Molar Mass ( g/mol )
Amount
Molar Equiv.
Notes
1-(4-bromophenyl)cyclopentane-1-carboxylic acid
283.15
2.83 g
1.0 (10 mmol)
Starting Material
Methanol (Anhydrous)
32.04
50 mL
~124
Reagent and Solvent
Sulfuric Acid (Conc.)
98.08
0.5 mL
~0.9
Catalyst
Diethyl Ether
-
100 mL
-
For Extraction
Saturated NaHCO₃ (aq)
-
50 mL
-
For Neutralization
Brine
-
30 mL
-
For Washing
Anhydrous MgSO₄ or Na₂SO₄
-
q.s.
-
Drying Agent
Step-by-Step Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-bromophenyl)cyclopentane-1-carboxylic acid (2.83 g, 10 mmol).[12]
Add anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.
Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the solution while stirring.[12] An exotherm may be observed.
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Workup: Transfer the cooled mixture to a separatory funnel containing 50 mL of water.
Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.
Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with 30 mL of brine.[12][14]
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.[15]
Protocol B: Steglich Esterification (Recommended for General Esters)
This protocol is highly recommended for its mild conditions and effectiveness with sterically hindered substrates, including secondary or more complex alcohols.
Reagent/Material
Molar Mass ( g/mol )
Amount
Molar Equiv.
Notes
1-(4-bromophenyl)cyclopentane-1-carboxylic acid
283.15
1.42 g
1.0 (5 mmol)
Starting Material
Alcohol (e.g., Isopropanol)
60.10
0.45 mL
1.2 (6 mmol)
Nucleophile
Dicyclohexylcarbodiimide (DCC)
206.33
1.13 g
1.1 (5.5 mmol)
Coupling Agent
4-Dimethylaminopyridine (DMAP)
122.17
61 mg
0.1 (0.5 mmol)
Catalyst
Dichloromethane (DCM, Anhydrous)
-
25 mL
-
Solvent
0.5 M HCl (aq)
-
20 mL
-
For Washing
Saturated NaHCO₃ (aq)
-
20 mL
-
For Washing
Anhydrous Na₂SO₄
-
q.s.
-
Drying Agent
Step-by-Step Procedure:
In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(4-bromophenyl)cyclopentane-1-carboxylic acid (1.42 g, 5 mmol), the desired alcohol (1.2 equiv., 6 mmol), and DMAP (61 mg, 0.1 equiv.) in anhydrous dichloromethane (20 mL).[10]
Cool the flask to 0°C in an ice-water bath.
In a separate beaker, dissolve DCC (1.13 g, 1.1 equiv.) in a minimal amount of anhydrous DCM (~5 mL).
Add the DCC solution dropwise to the stirred reaction mixture at 0°C over 5-10 minutes. A white precipitate (DCU) will begin to form.[10]
After the addition is complete, stir the reaction at 0°C for another 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC indicates completion.[10]
Workup: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Part 3: Troubleshooting and Optimization
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion (Fischer)
Insufficient reflux time; Equilibrium not shifted.
Increase reflux time. If possible, use a Dean-Stark trap with a solvent like toluene to azeotropically remove water.[7]
Low Yield (Steglich)
Incomplete reaction; Reagents not anhydrous.
Ensure all reagents and solvents are anhydrous. Increase reaction time or slightly increase the equivalents of DCC and alcohol.
Starting Acid Remains
Steric hindrance is too great for the conditions; Insufficient activation.
Switch from Fischer to Steglich protocol. For Steglich, ensure DMAP is present and active.
Formation of N-acylurea Side Product (Steglich)
The O-acylisourea intermediate rearranges before alcohol attack. This is more common with very hindered acids and less nucleophilic alcohols.[11]
Keep the reaction temperature low (0°C) for a longer period before warming. Ensure the alcohol is present before adding DCC.
Difficulty Removing DCU
DCU is slightly soluble in some solvents.
After filtration, cool the filtrate in the freezer for 1-2 hours to precipitate more DCU, then re-filter before aqueous workup.
References
7.5 Esters – Organic Chemistry II. KPU Pressbooks. [Link]
Purification of carboxylic esters by extractive distillation. ResearchGate. [Link]
Shi, H., Wang, Y., & Hua, R. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Physical Chemistry Chemical Physics, 17(45), 30279-30291. [Link]
Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. AUS-e-TUTE. [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. [Link]
Process for purifying esters.
Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. [Link]
Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]
The mechanism for the esterification reaction. Chemguide. [Link]
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
Method for esterifying sterically hindered carboxylic acids.
Method for esterifying hindered carboxylic acids.
Långvik, O., & Bäckvall, J. E. (2022). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. The Journal of organic chemistry, 87(18), 12297–12308. [Link]
A New Method for the Esterification of Certain Sterically Hindered Acids. ACS Publications. [Link]
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Method for producing carboxylic acid tertiary alkyl ester.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
Matsumoto, K., Shimazaki, H., Miyamoto, Y., Shimada, K., Haga, F., Yamada, Y., Miyazawa, H., Nishiwaki, K., & Kashimura, S. (2014). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Journal of oleo science, 63(5), 539–544. [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
"synthesis of 1-(4-bromophenyl)cyclopentanecarboxylic acid methyl ester"
Application Note: Robust Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid Methyl Ester Executive Summary This application note details a scalable, two-step protocol for the synthesis of 1-(4-bromophenyl)cyclopen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Robust Synthesis of 1-(4-Bromophenyl)cyclopentanecarboxylic Acid Methyl Ester
Executive Summary
This application note details a scalable, two-step protocol for the synthesis of 1-(4-bromophenyl)cyclopentanecarboxylic acid methyl ester . While direct alkylation of methyl arylacetates is theoretically possible, it is frequently plagued by competitive Claisen condensations and poor yields at the quaternary center. Therefore, this guide prioritizes the Nitrile Route (via 1-(4-bromophenyl)cyclopentanecarbonitrile), which offers superior atom economy, reduced side reactions, and higher reproducibility.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Route Analysis
The formation of quaternary carbon centers, particularly those involving aryl rings and ester groups, presents significant steric challenges. Three potential pathways were evaluated:
Route
Methodology
Viability
Verdict
A. Direct Ester Alkylation
Double alkylation of methyl 4-bromophenylacetate with 1,4-dibromobutane using NaH/LDA.
Low
High risk of self-condensation (Claisen) and polymerization. Difficult temperature control.
B. Malonic Ester Synthesis
Alkylation of diethyl malonate Arylation Decarboxylation Esterification.
Medium
Robust but inefficient (4-5 steps). Poor atom economy due to decarboxylation.
C. Nitrile Cycloalkylation
Cycloalkylation of 4-bromophenylacetonitrile Acid-mediated Methanolysis.
High
Selected Route. The nitrile group is smaller (lower steric bulk) and less prone to self-condensation than the ester, allowing for high-yield cycloalkylation.
Reaction Mechanism & Logic
The selected route relies on the "Thorpe-Ingold Effect" to facilitate ring closure. The initial deprotonation of the benzylic nitrile creates a resonance-stabilized carbanion that attacks 1,4-dibromobutane. The second deprotonation is rapid, leading to an intramolecular
attack to close the cyclopentane ring.
Mechanism Diagram
The following diagram illustrates the stepwise carbanion formation and ring closure, followed by the Pinner-type methanolysis.
Caption: Stepwise mechanism showing the double alkylation cascade followed by acid-catalyzed alcoholysis.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-bromophenyl)cyclopentanecarbonitrile
This step creates the quaternary center. We utilize Sodium Hydride (NaH) in DMSO/THF to ensure complete deprotonation, although Phase Transfer Catalysis (NaOH/TBAB) is a valid alternative for larger scales [1].
Reagents:
4-Bromophenylacetonitrile (1.0 equiv, 20.0 mmol)
1,4-Dibromobutane (1.1 equiv, 22.0 mmol)
Sodium Hydride (60% dispersion in mineral oil) (2.2 equiv, 44.0 mmol)
Anhydrous THF (Tetrahydrofuran) and DMSO (Dimethyl sulfoxide) (3:1 ratio)
Protocol:
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
Base Suspension: Charge the flask with NaH (1.76 g, 44 mmol) and wash twice with dry hexanes to remove mineral oil. Suspend the clean NaH in anhydrous THF (40 mL).
Reagent Mixing: In a separate vessel, dissolve 4-bromophenylacetonitrile (3.92 g, 20 mmol) and 1,4-dibromobutane (2.63 mL, 22 mmol) in DMSO (15 mL).
Addition (CCP): Cool the NaH suspension to 0°C. Add the nitrile/bromide solution dropwise over 30 minutes. Critical Control Point (CCP): Evolution of
gas will be vigorous. Maintain temperature <10°C to prevent runaway exotherms.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If TLC indicates incomplete conversion, heat to 50°C for 1 hour.
Quench: Cool to 0°C and carefully quench with saturated aqueous
.
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over
and concentrate.
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
Step 2: One-Pot Methanolysis to Methyl Ester
Direct conversion of the sterically hindered nitrile to the ester requires harsh acidic conditions. Basic hydrolysis is often too slow for quaternary nitriles.
Reagents:
Crude Nitrile from Step 1
Methanol (Reagent Grade)
Concentrated Sulfuric Acid (
)
Protocol:
Dissolve the crude nitrile (approx. 20 mmol) in Methanol (50 mL).
Reflux: Heat the mixture to reflux (65°C) for 16–24 hours. Monitor by HPLC/TLC.[1] The intermediate amide may be observed before full conversion to the ester.
Workup: Cool to RT and concentrate to remove bulk methanol. Pour the residue into ice water (100 mL).
Extraction: Extract with Diethyl Ether or MTBE (3 x 50 mL).
Neutralization: Wash the organic layer with Saturated
until pH is neutral.
Final Isolation: Dry over
, filter, and concentrate. Distill under reduced pressure (Kugelrohr or short path) if high purity is required.
Process Workflow & Validation
The following workflow diagram outlines the operational sequence and critical decision points.
Caption: Operational workflow emphasizing QC checkpoints at the nitrile and amide intermediate stages.
Key Diagnostic: Disappearance of the benzylic proton singlet (
~3.7 ppm) from the starting material and appearance of the methoxy singlet ( 3.6 ppm).
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Incomplete Cyclization (Mono-alkylation)
Base degraded or insufficient temperature.
Use fresh NaH. Ensure the reaction warms to at least 25°C after addition.
Low Yield in Step 2
Steric hindrance preventing methanolysis.
Increase ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
concentration or switch to a sealed tube at 80°C to push kinetics.
Use anhydrous Methanol and dry the intermediate nitrile thoroughly before Step 2.
Safety & HazMat
Sodium Hydride (NaH): Reacts violently with water liberating explosive hydrogen gas. Use under inert atmosphere only.
1,4-Dibromobutane: Alkylating agent. Potential carcinogen. Handle in a fume hood.
Dimethyl Sulfoxide (DMSO): Can transport toxic substances through skin. Wear nitrile gloves (double gloving recommended).
References
Fedoryński, M., & Mąkosza, M. (2005). "Phase Transfer Catalysis in the Synthesis of 1-Arylcyclopropanecarbonitriles." Journal of Organic Chemistry.
Wallace, G. A., et al. (2009).[4] "Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate." Journal of Organic Chemistry, 74(13), 4886–4889. Link (Demonstrates stability and handling of similar bromophenyl-cyclopentane scaffolds).
Organic Syntheses. "Cyclopentanecarboxylic acid, methyl ester." Org.[3][5][6][7][8][9] Synth. 1944, 24, 36. Link (Foundational chemistry for cyclopentane ester formation).
Jonczyk, A., et al. (1971). "Reactions of Organic Anions; XXX. Catalytic Alkylation of Phenylacetonitrile with α,ω-Dibromoalkanes in Aqueous Medium." Synthesis, 1971(10), 543-545.
Application Note: Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate as a Versatile Building Block in Modern Drug Discovery
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate. We e...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate. We explore the intrinsic value of its structural motifs—the conformationally rigid cyclopentane and the synthetically versatile 4-bromophenyl group. This guide furnishes detailed, field-proven protocols for key transformations, including ester hydrolysis, palladium-catalyzed Suzuki-Miyaura cross-coupling, and subsequent amide bond formation. The causality behind experimental choices is explained to ensure reproducibility and facilitate optimization. The aim is to equip scientists with the foundational knowledge and practical methodologies required to leverage this building block for the efficient synthesis of novel pharmaceutical candidates.
The Strategic Value of the 1-(4-bromophenyl)cyclopentane Scaffold
The selection of a core scaffold is a pivotal decision in any drug discovery campaign. The Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate building block offers a compelling combination of desirable features for generating diverse and potent small molecule libraries.
The Cyclopentane Moiety in Medicinal Chemistry
The cyclopentane ring serves as a non-planar, saturated scaffold that imparts conformational rigidity upon the molecule. Unlike flexible aliphatic chains, the cyclopentane ring restricts the spatial orientation of its substituents, which can lead to a more defined interaction with a biological target, potentially increasing potency and selectivity. This structural feature is present in a variety of natural products and pharmaceuticals[1]. Furthermore, the lipophilic nature of the cyclopentane ring can enhance membrane permeability and improve pharmacokinetic properties.
The 4-Bromophenyl Group as a Synthetic Handle
The 4-bromophenyl group is a cornerstone of modern medicinal chemistry, primarily serving as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, which have become indispensable tools in drug discovery[2]. This allows for the late-stage introduction of diverse aryl, heteroaryl, or other functional groups, enabling rapid exploration of the structure-activity relationship (SAR) at this vector[2][3].
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material is critical. The properties of the title compound are summarized below.
Table 1: Physicochemical Properties of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Property
Value
Source/Notes
CAS Number
1236357-63-3 (Cyclohexane analog)
Note: Direct CAS for cyclopentane analog is less common. Data for the closely related cyclohexane[4][5] and cyclopropane[6][7][8] analogs are often used as proxies.
Molecular Formula
C₁₃H₁₅BrO₂
Molecular Weight
283.16 g/mol
Appearance
White to off-white solid or semi-solid
Purity
Typically >95%
Varies by supplier.
Storage
Store in a cool, dry place, sealed from moisture.
Room temperature is generally acceptable.
Note: The data presented are typical values. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
Core Synthetic Applications & Protocols
The true utility of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is realized through its sequential transformation into more complex pharmaceutical intermediates. The following section details a robust, three-step workflow that is broadly applicable.
Workflow Overview: From Building Block to Advanced Intermediate
The overall strategy involves three key transformations:
Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, unmasking a key functional group for amide coupling.
Suzuki-Miyaura Coupling: The aryl bromide is coupled with a boronic acid or ester to install a new aryl or heteroaryl moiety.
Amide Bond Formation: The carboxylic acid is coupled with a primary or secondary amine to generate the final amide-containing target molecules.
Caption: General synthetic workflow from the starting building block to a final drug candidate.
Protocol 1: Saponification to 1-(4-Bromophenyl)cyclopentane-1-carboxylic Acid
Causality and Rationale:
Base-catalyzed hydrolysis (saponification) is the most common method for cleaving simple methyl esters.[9] Lithium hydroxide (LiOH) is often preferred for more complex substrates due to its efficacy in mixed aqueous-organic solvent systems (e.g., THF/Methanol/H₂O), which aids in substrate solubility.[9] The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by elimination of the methoxide leaving group. An acidic workup is required to protonate the resulting carboxylate salt.
In a round-bottom flask, dissolve Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (1.0 equiv) in a 3:1 mixture of THF and MeOH (e.g., 12 mL THF and 4 mL MeOH per 1 g of ester).
In a separate vessel, dissolve LiOH·H₂O (2.5 equiv) in deionized water (e.g., 4 mL per 1 g of ester).
Add the aqueous LiOH solution to the stirred ester solution at room temperature.
Stir the biphasic mixture vigorously at room temperature for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).
Dilute the remaining aqueous residue with water and cool the flask in an ice bath.
Acidify the solution to pH ~2 by the slow, dropwise addition of 1M HCl. A precipitate (the carboxylic acid product) should form.
Extract the product with Ethyl Acetate (3 x volumes).
Combine the organic layers, wash with brine (1 x volume), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-bromophenyl)cyclopentane-1-carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Aryl Elaboration
Causality and Rationale:
The Suzuki-Miyaura reaction is a robust and highly utilized palladium-catalyzed cross-coupling reaction for forming C-C bonds.[2] The reaction between an aryl halide (the bromophenyl group) and an organoboron species (a boronic acid or ester) is tolerant of a wide range of functional groups, making it ideal for complex molecule synthesis.[2][10] The choice of catalyst, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst, while an inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is required to activate the boronic acid in the catalytic cycle.[11][12][13] A solvent system like 1,4-dioxane/water facilitates the dissolution of both organic and inorganic reagents.[11]
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (3.0 equiv)
1,4-Dioxane, Anhydrous
Deionized Water (H₂O)
Ethyl Acetate (EtOAc)
Saturated Ammonium Chloride (NH₄Cl) solution
Step-by-Step Protocol:
To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(4-bromophenyl)cyclopentane-1-carboxylic acid (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (K₃PO₄, 3.0 equiv).
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
Add a 4:1 mixture of anhydrous 1,4-dioxane and water.
Degas the mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with Ethyl Acetate.
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional Ethyl Acetate.
Transfer the filtrate to a separatory funnel and wash with saturated NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure bi-aryl carboxylic acid intermediate.
Protocol 3: Amide Bond Formation to Yield Final Analogues
Causality and Rationale:
The formation of an amide bond from a carboxylic acid and an amine is one of the most frequent reactions in medicinal chemistry.[14] This transformation requires the activation of the carboxylic acid, as it does not react spontaneously with amines. Uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators.[15][] In the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine nucleophile to form the stable amide bond.[15]
Desired primary or secondary amine (1.1 - 1.2 equiv)
HATU (1.1 - 1.2 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Dimethylformamide (DMF), Anhydrous
Ethyl Acetate (EtOAc)
Lithium Chloride (LiCl) solution, 5% aqueous (optional, for workup)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Protocol:
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[15]
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Allow the reaction to warm slowly to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.[15]
Upon completion, dilute the reaction mixture with Ethyl Acetate.
Wash the organic solution sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the final pure amide.
Caption: Simplified mechanism for HATU-mediated amide bond formation.
Safety & Handling
Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Refer to the Safety Data Sheet (SDS) for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and all other reagents before use. Palladium catalysts are toxic and should be handled with care. Coupling reagents like HATU are sensitizers.
Conclusion
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a high-value building block for pharmaceutical research. Its rigid scaffold and versatile synthetic handle provide an excellent platform for the rapid generation of diverse and novel chemical entities. The protocols detailed herein offer robust and reproducible methods for key chemical transformations, enabling medicinal chemists to efficiently translate this starting material into advanced drug candidates for a wide range of therapeutic targets.
References
Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Ishihara, K. (2010). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing.
BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Sobia, A., et al. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI.
Khan, I., et al. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. PMC.
Stout, V. F. (1980). U.S. Patent No. 4,185,027. Google Patents.
European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids (EP 0675867 B1).
ResearchGate. (2025, October 15). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
Connor, D. S., & O'Connor, G. L. (1996). U.S. Patent No. 5,508,455. Google Patents.
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory.
Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.
BORIS Portal. (2025, April 24). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent.
MDPI. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.
MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Application Notes & Protocols: Synthesis of Triazole Derivatives from Bromophenyl Compounds
Abstract This comprehensive guide details the synthesis of 1,2,3-triazole derivatives using bromophenyl compounds as key precursors. It is designed for researchers, medicinal chemists, and materials scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide details the synthesis of 1,2,3-triazole derivatives using bromophenyl compounds as key precursors. It is designed for researchers, medicinal chemists, and materials scientists. We will explore the strategic importance of the bromophenyl moiety, which serves not only as a component of the initial azide but also as a versatile functional handle for post-cycloaddition modifications. This document provides a deep dive into the mechanistic underpinnings of the most critical synthetic routes—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—offering detailed, step-by-step protocols. We emphasize the causality behind experimental choices, present comparative data in structured tables, and provide troubleshooting insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of Bromophenyl Triazoles
The 1,2,3-triazole core is a privileged scaffold in drug discovery, materials science, and bioconjugation, owing to its high chemical stability, aromatic nature, and capacity for hydrogen bonding.[1] The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne provides the fundamental pathway to this heterocycle.[2] However, the thermal reaction often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers, limiting its utility.[3]
The advent of "click chemistry," a concept introduced by K. B. Sharpless, revolutionized this field.[3] Metal-catalyzed cycloadditions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazoles and the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazoles, offer exceptional yields, complete regioselectivity, and tolerance of a wide range of functional groups under mild conditions.[3][4][5]
Using a bromophenyl azide as a starting material introduces a significant strategic advantage. The bromine atom is a highly versatile functional handle.[6] After the triazole ring is formed, the C-Br bond can participate in a vast array of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage diversification of the molecular scaffold.[5][7] This modular approach is exceptionally powerful in medicinal chemistry for building libraries of complex molecules for structure-activity relationship (SAR) studies.
This guide will provide the necessary protocols to first synthesize the key bromophenyl azide precursor and then utilize it in both CuAAC and RuAAC reactions to generate regiochemically pure triazole products primed for further functionalization.
Mechanistic Principles & Strategic Choices
The choice between copper and ruthenium catalysis is the primary strategic decision, as it dictates the substitution pattern of the resulting triazole.
The CuAAC reaction proceeds via a mechanism distinct from the concerted thermal cycloaddition, resulting in the exclusive formation of the 1,4-disubstituted regioisomer.[2][3]
Mechanism: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate.[8] This complex then reacts with the azide, likely involving one or more copper centers, to form a six-membered copper-containing intermediate that ultimately collapses to the stable 1,4-disubstituted triazole product and regenerates the catalyst.[2][8][9] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate.[10][11]
Why this choice?
Regioselectivity: Exclusively yields the 1,4-isomer.[3]
Robustness: The reaction is often insensitive to aqueous conditions and a wide pH range (4-12).[3]
Efficiency: Features a massive rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed reaction.[3]
In contrast to copper, ruthenium catalysis selectively produces the 1,5-disubstituted regioisomer. This powerful complementarity allows for precise control over the final molecular architecture.
Mechanism: The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[3][4] This is followed by rate-determining reductive elimination, which forms the 1,5-triazole product and regenerates the active ruthenium catalyst.[3][12] Commonly used catalysts are pentamethylcyclopentadienyl (Cp*) ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or the more active [CpRuCl(cod)].[4][12][13]
Why this choice?
Regioselectivity: Exclusively yields the 1,5-isomer, complementing the CuAAC reaction.[4][14]
Broader Alkyne Scope: Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively catalyze cycloadditions with internal alkynes, leading to fully substituted triazoles.[3][4][14]
The Role of Microwave Irradiation
Microwave-assisted synthesis has become a valuable tool for accelerating triazole formation. By facilitating rapid and uniform heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve yields.[15][16] This is particularly advantageous for high-throughput synthesis and library generation.
Experimental Protocols & Methodologies
Workflow Overview
The overall synthetic strategy involves three main stages: preparation of the key azide intermediate, the catalyzed cycloaddition reaction, and subsequent purification.
Cyclopentane Scaffolds in Medicinal Chemistry: Design Principles, Synthesis, and Biological Evaluation
Executive Summary The cyclopentane ring is a privileged scaffold in modern medicinal chemistry, serving two critical functions: conformational restriction of flexible pharmacophores and bioisosteric replacement of labile...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclopentane ring is a privileged scaffold in modern medicinal chemistry, serving two critical functions: conformational restriction of flexible pharmacophores and bioisosteric replacement of labile furanose rings (carbocyclic nucleosides). By limiting bond rotation, cyclopentane derivatives reduce the entropic penalty of binding (
), thereby improving affinity. Furthermore, the metabolic stability of the carbocyclic methylene group () over the ribose oxygen () has revolutionized antiviral therapy.
This guide provides an advanced technical analysis of cyclopentane derivatives, detailing the "Vince Lactam" synthetic route, peptidomimetic design strategies, and protocols for assessing metabolic stability.
Part 1: Structural Rationale & Pharmacophore Design
The Pseudorotation Concept
Unlike cyclohexane, which resides in a stable chair conformation, cyclopentane exists in a dynamic equilibrium between the Envelope (
) and Twist () conformations. This phenomenon, known as pseudorotation, allows the ring to traverse a low-energy pathway (barrier < 0.6 kcal/mol).
Design Implication: Substituents on the cyclopentane ring dictate the preferred pucker. For example, in carbocyclic nucleosides, a bulky base at C1 and a hydroxymethyl at C4 will drive the ring into a specific North (
) or South () conformation, mimicking the C3'-endo or C2'-endo pucker of natural ribose. This pre-organization is critical for polymerase recognition.
Entropy and Binding Affinity
Incorporating a cyclopentane ring into a flexible chain (e.g., replacing a propyl linker) restricts the number of rotatable bonds. According to the Gibbs free energy equation
, reducing the conformational freedom of the unbound ligand makes less negative (less entropy loss upon binding), theoretically enhancing affinity by ~1.4 kcal/mol per frozen rotor.
Part 2: Application Note A — Carbocyclic Nucleosides
Context: The most successful application of cyclopentane derivatives is in the design of antiviral carbocyclic nucleosides (e.g., Abacavir, Entecavir).
The Carbocyclic Advantage
Natural nucleosides possess a glycosidic bond (
) that is susceptible to cleavage by nucleoside phosphorylases. Replacing the furanose oxygen with a methylene group creates a carbocycle (), rendering the bond hydrolytically stable while maintaining the vector orientation required for kinase activation and polymerase inhibition.
Workflow: From Ribose to Carbocycle
The following diagram illustrates the strategic transition from natural nucleosides to metabolically stable carbocyclic analogs.
Figure 1: Strategic logic for converting ribose-based nucleosides to carbocyclic analogs to overcome metabolic instability.
Part 3: Protocol — Stereoselective Synthesis via Vince Lactam
Objective: Synthesis of the chiral cyclopentyl scaffold (1R, 4S)-4-aminocyclopent-2-ene-1-carboxylic acid.
Rationale: The "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one) is the industry-standard starting material.[1][2] However, the racemic commercial material requires enzymatic resolution to yield the enantiopure scaffold necessary for drugs like Abacavir.
Enzyme: Savinase (alkaline protease) or CAL-B (Candida antarctica Lipase B).
Solvent: Diisopropyl ether (DIPE) or Phosphate Buffer (pH 8.0).
Equipment: Orbital shaker, Chiral HPLC (Chiralpak AD-H column).
Step-by-Step Methodology
Enzymatic Resolution (Kinetic Resolution):
Suspend racemic Vince lactam (10 g, 91.6 mmol) in 100 mL of Phosphate Buffer (0.1 M, pH 8.0).
Add Savinase 16L (Type EX, 2 mL). Note: Savinase selectively hydrolyzes the (+)-enantiomer lactam to the amino acid, leaving the desired (-)-lactam intact.
Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.
Validation Point: Monitor conversion by HPLC. Stop reaction when conversion reaches 50–52% to ensure high enantiomeric excess (
) of the remaining lactam.
Workup and Isolation:
Acidify the mixture to pH 2.0 using 2N HCl to protonate the open-ring amino acid.
Extract the unreacted (-)-Vince Lactam with Dichloromethane (DCM) (3 x 100 mL).
The aqueous phase contains the hydrolyzed (+)-amino acid byproduct.
Dry the organic layer over
, filter, and concentrate in vacuo.
Yield Expectation: ~4.0 g (40-45% yield), >98%
.
Ring Opening (Functionalization):
Dissolve the isolated (-)-lactam in MeOH/HCl to effect methanolysis, yielding the methyl (1R, 4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride salt.
This intermediate is the universal "cassette" for coupling purine bases (via Pd-catalyzed Trost allylic substitution or direct SN2 displacement).
Figure 2: Synthetic workflow for the resolution and activation of the Vince Lactam scaffold.
Part 4: Application Note B — Peptidomimetics
Context: 1,3-disubstituted cyclopentanes are powerful bioisosteres for proline and
-amino acids.
The "Locking" Mechanism
In peptide chains, the
(phi) and (psi) torsion angles define secondary structure. Replacing a flexible amino acid residue with a cyclopentane ring locks these angles.
cis-1,3-disubstituted cyclopentanes mimic the turn conformation of peptides, bringing the N-terminus and C-terminus into proximity (hairpin mimicry).
trans-1,3-disubstituted cyclopentanes mimic an extended sheet conformation.
Case Study: This strategy has been successfully employed in the design of NK1 receptor antagonists and Thrombin inhibitors , where the cyclopentane ring replaces a central proline to improve oral bioavailability by reducing the peptidic character (lowering rotatable bond count and increasing lipophilicity).
Part 5: Protocol — Microsomal Stability Assay
Objective: Quantify the metabolic stability improvement of a cyclopentane derivative compared to its flexible or furanose precursor.
Context: Carbocyclic rings are specifically designed to resist P450 oxidation and glycosidic hydrolysis. This assay validates that design choice.
Materials
Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADPH).
Test Compound: Cyclopentane derivative (10 mM DMSO stock).
Control: Verapamil (high clearance) and Warfarin (low clearance).
Procedure
Preparation:
Prepare a 1
M solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).
Pre-incubate 100
L of microsomes (final conc. 0.5 mg/mL) with the test compound at 37°C for 5 minutes.
Initiation:
Add 10
L of NADPH regenerating system to initiate the reaction.
Negative Control: Run a parallel set without NADPH to check for non-enzymatic degradation.
Sampling:
At time points
min, remove 20 L aliquots.
Immediately dispense into 80
L of ice-cold Acetonitrile (containing internal standard) to quench the reaction and precipitate proteins.
Analysis:
Centrifuge samples at 4000 rpm for 20 min.
Analyze supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Data Calculation:
Plot
vs. time.
Calculate intrinsic clearance (
) using the slope ():
Data Presentation Template
Compound ID
Structure Type
(min)
(L/min/mg)
Stability Interpretation
Ref-001
Ribose Nucleoside
12.5
110.4
High Clearance (Unstable)
Cyc-001
Cyclopentane Analog
>120
< 11.5
High Stability
Ver-Ctrl
Verapamil
8.0
173.2
High Clearance Control
References
Vince, R., & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides.[3][4][5][6] This seminal work establishes the foundational chemistry for the Vince Lactam.
Crimmins, M. T. (1998). New methods for the synthesis of carbocyclic nucleosides.[3][4][5] A comprehensive review of the synthetic methodologies, including the Trost asymmetric allylic alkylation.
Nair, V., et al. (2009).[3] Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. Details the IMPDH inhibition mechanism.
Noteberg, D., et al. (2000).[7] New proline mimetics: synthesis of thrombin inhibitors incorporating cyclopentane templates.[7] Validates the use of cyclopentane as a proline bioisostere.
Singh, K., et al. (2012). Vince Lactam: A versatile synthon for the synthesis of carbocyclic nucleosides. A review of the industrial applications of the lactam resolution.
"analytical techniques for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate"
An Application Note on the Comprehensive Analytical Strategies for the Characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate Introduction Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Comprehensive Analytical Strategies for the Characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Introduction
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a synthetic intermediate whose structural scaffold is of interest in medicinal chemistry and materials science. As with any high-value chemical entity in a research and development pipeline, its purity, identity, and stability are paramount. A multi-faceted analytical approach is required to provide a complete and reliable characterization, ensuring that downstream applications are based on a well-defined starting material.
This application note provides a comprehensive guide to the essential analytical techniques for the full characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate. We present detailed, field-tested protocols for chromatographic and spectroscopic methods, designed for researchers, quality control scientists, and drug development professionals. The causality behind methodological choices is explained, and each protocol is designed to be self-validating through the inclusion of system suitability and quality control checks.
Chromatographic Analysis: Purity Assessment and Quantification
Chromatographic methods are indispensable for determining the purity of a compound and quantifying it in various matrices. For Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is the premier technique for assessing the purity of non-volatile, polar to moderately non-polar compounds. The presence of the bromophenyl and methyl ester groups makes the target molecule well-suited for separation on a C18 stationary phase. UV detection is highly effective due to the strong chromophore of the aromatic ring.
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of the aromatic ring.
Mobile Phase: A gradient of acetonitrile and water provides a robust separation of the main analyte from potential impurities, which may have different polarities. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of any acidic impurities.[1]
Detector: A UV-Vis detector set at approximately 254 nm, a common wavelength for aromatic compounds, will provide a strong signal for the analyte.
Sample Preparation:
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.[2]
Instrumental Conditions:
Run the prepared sample on a validated HPLC system equipped with a UV detector.
System Suitability:
Before running samples, perform five replicate injections of the working standard solution.
The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.
Data Analysis:
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Parameter
Recommended Setting
Column
C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for confirming the identity and assessing the presence of volatile impurities.[3] The target analyte is sufficiently volatile and thermally stable for GC analysis.
Separation: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides excellent resolution for a wide range of semi-volatile organic compounds.[4]
Detection: Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification through library matching or spectral interpretation.
Sample Preparation:
Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.
Instrumental Conditions:
Inject the sample into a GC-MS system. The following parameters serve as a robust starting point.
Data Analysis:
The identity of the compound is confirmed by matching its retention time and the acquired mass spectrum with that of a reference standard.
The mass spectrum should exhibit the expected molecular ion and key fragment ions.
Parameter
Recommended Setting
GC Column
HP-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
The EI mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 284/286 due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Key fragments would include:
[M - OCH₃]⁺ (m/z 253/255): Loss of the methoxy radical.
[M - COOCH₃]⁺ (m/z 225/227): Loss of the entire methoxycarbonyl radical.
[C₆H₄Br]⁺ (m/z 155/157): The bromophenyl cation, which is often a prominent fragment for such structures.[7]
Spectroscopic Analysis for Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of structure. NMR is the gold standard for elucidating the precise arrangement of atoms in an organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Solvent: Deuterated chloroform (CDCl₃) is an excellent solvent for this compound and provides a clean spectral window.
Techniques: A standard ¹H spectrum provides information on the electronic environment, number, and connectivity of protons. A ¹³C spectrum, often acquired with proton decoupling, reveals the number and type of carbon atoms. Further 2D experiments like COSY can confirm proton-proton couplings.[1]
Sample Preparation:
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a 5 mm NMR tube.
Instrumental Acquisition:
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
Data Analysis:
Process the spectra (Fourier transform, phase correction, and baseline correction).
Integrate the ¹H NMR signals and assign chemical shifts (in ppm) relative to the residual solvent signal or an internal standard (e.g., TMS).
Compare the observed spectra with the predicted chemical shifts and coupling patterns.
Proton Environment
Predicted ¹H Chemical Shift (ppm)
Multiplicity
Integration
Aromatic Protons (ortho to Br)
~7.50
Doublet (d)
2H
Aromatic Protons (meta to Br)
~7.35
Doublet (d)
2H
Ester Methyl Protons (-OCH₃)
~3.65
Singlet (s)
3H
Cyclopentane Protons (adjacent to quaternary carbon)
~2.4 - 2.6
Multiplet (m)
4H
Cyclopentane Protons (beta to quaternary carbon)
~1.7 - 1.9
Multiplet (m)
4H
Table 3: Predicted ¹H NMR assignments for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Carbon Environment
Predicted ¹³C Chemical Shift (ppm)
Ester Carbonyl (-C =O)
~175
Aromatic Carbon (attached to cyclopentane)
~142
Aromatic Carbons (ortho to Br)
~132
Aromatic Carbons (meta to Br)
~128
Aromatic Carbon (attached to Br)
~121
Quaternary Cyclopentane Carbon
~60
Ester Methyl Carbon (-OC H₃)
~52
Cyclopentane Carbons (adjacent to quaternary carbon)
~38
Cyclopentane Carbon (beta to quaternary carbon)
~26
Table 4: Predicted ¹³C NMR assignments.
Integrated Analytical Workflow
A robust quality control strategy integrates these techniques into a logical workflow. The identity of a new batch is first confirmed by NMR and GC-MS, after which HPLC is used as the primary method for routine purity testing.
Figure 1: Integrated workflow for analytical characterization.
Conclusion
The analytical characterization of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate requires a combination of orthogonal techniques. The protocols detailed in this application note provide a robust framework for achieving this. NMR spectroscopy serves as the definitive tool for structural elucidation, while GC-MS provides critical confirmation of molecular weight and identity. Finally, a validated reverse-phase HPLC method offers a precise and reliable means for quantifying purity. By integrating these methods, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, paving the way for successful downstream research and development.
References
The Royal Society of Chemistry. (n.d.). Supporting Information.
Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa.
International Journal of Advanced Biochemistry Research. (2025). Identification of bioactive compounds by GCMS, quantification of total alkaloid, flavonoid, phenols and evaluation of anti-inflammatory activity in extracts of Firmiana colorata.
Journal of Medicinal and Chemical Sciences. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
Topic: High-Purity Isolation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive overview and detailed pro...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a valuable building block in medicinal chemistry and materials science. Recognizing the compound's variable physical state—often isolated as a viscous oil or a low-melting solid—this note outlines two primary purification strategies: high-performance flash column chromatography and recrystallization. We delve into the rationale behind method selection, provide step-by-step protocols, and offer expert insights into troubleshooting and purity assessment to ensure the isolation of highly pure material suitable for sensitive downstream applications.
Introduction and Compound Profile
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is a substituted aromatic cyclopentane derivative. Molecules with this structural motif are of significant interest in drug discovery; for instance, related aminocyclopentanecarboxylate intermediates are crucial for the synthesis of S1P1 receptor agonists.[1] The purity of such building blocks is paramount, as impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and introduce downstream challenges in the purification of the final active pharmaceutical ingredient (API).
The primary challenges in purifying this compound stem from its physical properties and the nature of impurities from its synthesis. It is often described as a liquid, semi-solid, or solid, indicating it is likely a low-melting solid or a viscous oil at ambient temperature. Common impurities may include unreacted starting materials, such as 1-(4-bromophenyl)cyclopentane-1-carboxylic acid, and various reagents from the esterification process.
The choice of purification method is dictated by the physical state of the crude product and the nature of the impurities. A logical workflow allows for an efficient and effective purification strategy.
Caption: Decision workflow for selecting the appropriate purification method.
Protocol 1: Flash Column Chromatography
This is the most versatile and generally applicable method, especially for crude products that are oils or amorphous solids. It effectively separates compounds based on their differential adsorption to a stationary phase.
Rationale & Scientific Principles
Flash column chromatography on silica gel is an established technique for purifying esters.[4] Silica gel is a polar stationary phase. The target compound, a moderately polar ester, will travel up the column more slowly than non-polar impurities (e.g., residual hydrocarbon solvents) but faster than highly polar impurities (e.g., the precursor carboxylic acid). A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, allows for the clean separation of these components. A common and effective eluent system for esters is a mixture of ethyl acetate (polar) and a non-polar solvent like hexanes or petroleum ether.[4][5]
Detailed Step-by-Step Methodology
TLC Analysis & Solvent System Selection:
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a silica gel TLC plate.
Develop the plate in various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 80:20).
Visualize the spots under UV light (the bromophenyl group is a strong UV chromophore).
Objective: Find a solvent system where the product spot has a Retention Factor (Rƒ) of approximately 0.3-0.4.[5] This ensures good separation on the column. The starting conditions for the column will be slightly less polar than this optimal TLC system.
Column Preparation:
Select a column with a diameter appropriate for the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight).
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
Pack the column by carefully pouring the slurry and allowing it to settle, or by using a dry-packing method with air pressure. Ensure the silica bed is compact and free of cracks.
Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
Sample Loading:
For Oily Samples: Dissolve the crude oil in a minimal amount of the initial eluent or a stronger solvent like dichloromethane.
For Solid Samples (Dry Loading): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 1-2x the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading is often preferred as it leads to sharper bands and better separation.
Elution and Fraction Collection:
Carefully add the mobile phase to the top of the column.
Apply pressure (using a flash chromatography system or inert gas) to achieve a steady flow rate.
Begin elution with the low-polarity solvent system (e.g., 98:2 Hexane:EtOAc).
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 2% to 15% Ethyl Acetate in Hexane over 10-15 column volumes.
Collect fractions of a consistent volume in test tubes.
Fraction Analysis and Product Isolation:
Monitor the elution process by spotting collected fractions onto TLC plates.
Combine all fractions that contain the pure product.
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Chromatography Workflow Diagram
Caption: Step-by-step workflow for flash column chromatography purification.
Protocol 2: Recrystallization
This method is highly effective for purifying compounds that are crystalline solids at room temperature. It exploits differences in solubility between the target compound and impurities in a given solvent at different temperatures.
Rationale & Scientific Principles
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor upon cooling). For a moderately polar compound like the target ester, suitable solvents could include alkanes (hexane, heptane), alcohols (isopropanol, ethanol), or mixed solvent systems (e.g., ethanol/water). The crude product of a related bromo-aromatic compound has been successfully purified by recrystallization.[6]
Detailed Step-by-Step Methodology
Solvent Screening:
Place a small amount of the crude solid (20-30 mg) into several test tubes.
Add a small volume (0.5 mL) of different test solvents (e.g., hexane, ethyl acetate, isopropanol, toluene) to each tube.
Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point. A good solvent will dissolve the compound completely upon heating.
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
Objective: Identify a solvent that provides a high recovery of crystalline material upon cooling.
Recrystallization Procedure:
Place the crude solid in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate with stirring). Add just enough solvent to completely dissolve the solid.
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
Crystal Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment
After purification, the purity of the final product must be verified.
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities. Integration of the proton NMR signals can be used for quantitative assessment of purity against a known standard.
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for assessing the purity of volatile compounds and identifying any minor impurities by their mass-to-charge ratio.
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
By employing these detailed protocols and understanding the principles behind them, researchers can confidently and consistently obtain high-purity Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, enabling success in subsequent synthetic endeavors.
References
WO2006045246A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
Supporting Information for Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid . AWS. [Link]
Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists . ACS Publications - The Journal of Organic Chemistry. [Link]
US2876255A - Preparation of bromo acids and esters.
Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior . ResearchGate. [Link]
Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides . ResearchGate. [Link]
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals . PMC - NIH. [Link]
Preparation of Optically Active cis-Cyclopropane Carboxylates . Organic Chemistry Portal. [Link]
A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols . PMC - NIH. [Link]
Cyclopentane Synthesis . Baran Lab - Scripps Research. [Link]
US2480990A - Preparation of cyclopentane carboxaldehydes and derivatives thereof.
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives . ACS Publications - The Journal of Organic Chemistry. [Link]
Application Notes and Protocols: Synthesis of Cyclopentanecarboxylates via Favorskii Rearrangement
Authored by: [Your Name/Group], Senior Application Scientist Introduction: The Favorskii rearrangement is a powerful and elegant transformation in organic synthesis, enabling the conversion of α-halo ketones into carboxy...
Introduction: The Favorskii rearrangement is a powerful and elegant transformation in organic synthesis, enabling the conversion of α-halo ketones into carboxylic acid derivatives.[1][2][3] A particularly valuable application of this reaction is the contraction of cyclic α-halo ketones, providing an efficient route to smaller ring systems.[4][5] This application note provides a detailed experimental procedure for the synthesis of cyclopentanecarboxylates from α-halocyclohexanones, a classic example of the Favorskii rearrangement's utility in accessing five-membered ring structures. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol, and discuss critical parameters for successful execution. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile rearrangement in their synthetic endeavors.
Mechanistic Overview: The Cyclopropanone Pathway
The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones proceeds through a cyclopropanone intermediate.[1][4][5] The key steps are as follows:
Enolate Formation: A base abstracts an acidic α'-proton (a proton on the carbon on the opposite side of the carbonyl from the halogen) to form an enolate.[4][6]
Intramolecular Nucleophilic Substitution: The enolate then undergoes an intramolecular SN2 reaction, displacing the halide to form a bicyclic cyclopropanone intermediate.[4][7]
Nucleophilic Attack: The nucleophilic base (e.g., an alkoxide) attacks the carbonyl carbon of the strained cyclopropanone.[4][8]
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the original C-C bonds of the cyclopropanone ring to form a more stable carbanion.[4]
Protonation: The carbanionic intermediate is subsequently protonated by the solvent (e.g., alcohol) to yield the final cyclopentanecarboxylate ester product.
The choice of base is crucial; alkoxides are used to form esters, while hydroxides yield carboxylic acids and amines produce amides.[4][8]
Caption: Generalized workflow for the Favorskii rearrangement.
Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate
This protocol details the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone, a representative procedure that can be adapted for other substrates.[9][10][11]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The choice of a strong base like sodium methoxide is critical for efficient deprotonation to form the enolate.[6]
Addition of α-Haloketone: Slowly add 2-chlorocyclohexanone to the stirred solution of sodium methoxide in methanol at room temperature. An exothermic reaction may be observed.
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Workup - Quenching and Extraction:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether.
Separate the organic layer.
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. The bicarbonate wash is important to neutralize any remaining acidic species.
Drying and Solvent Removal:
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter to remove the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude methyl cyclopentanecarboxylate can be purified by fractional distillation under reduced pressure.
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[9][10]
Critical Reaction Parameters
The success of the Favorskii rearrangement is highly dependent on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.
Parameter
Recommended Conditions
Rationale and Impact on Outcome
Substrate
α-haloketone with at least one α'-hydrogen.
The presence of an α'-hydrogen is necessary for the formation of the enolate intermediate in the standard mechanism.[4][8]
Base
Strong, non-nucleophilic base (e.g., alkoxides like NaOMe, NaOEt).
A strong base is required for efficient enolate formation.[6] Alkoxides are used to generate the corresponding ester.[4]
Solvent
Anhydrous alcohol corresponding to the alkoxide base (e.g., MeOH for NaOMe).
The solvent often acts as the proton source in the final step.[5] Using the corresponding alcohol prevents transesterification.
Temperature
Typically refluxing conditions.
Higher temperatures are often required to overcome the activation energy for the rearrangement. However, temperature control is important to prevent side reactions.[5]
Reaction Time
Varies depending on the substrate (monitor by TLC).
Incomplete reaction will lead to lower yields, while prolonged reaction times may lead to decomposition or side products.
Troubleshooting and Considerations
While the Favorskii rearrangement is a robust reaction, certain challenges may arise. Understanding these potential pitfalls can aid in optimizing the procedure.
Caption: A decision-making workflow for troubleshooting the Favorskii rearrangement.
Side Reactions: Competing reactions such as direct SN2 substitution of the halide by the base or E2 elimination can occur, especially with sterically hindered substrates or when using a highly nucleophilic base.[5]
Quasi-Favorskii Rearrangement: For α-halo ketones that lack α'-hydrogens and therefore cannot form an enolate, a different mechanism known as the quasi-Favorskii or semi-benzilic acid rearrangement may operate.[4][12]
Stereochemistry: The stereochemical outcome of the Favorskii rearrangement can be complex and depends on the substrate and reaction conditions.[7][13] For cyclic systems, the ring-opening of the cyclopropanone intermediate generally proceeds to give the more stable carbanion.[4]
Conclusion
The Favorskii rearrangement is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of carboxylic acid derivatives, particularly through ring contraction of cyclic α-halo ketones. The protocol and considerations outlined in this application note offer a comprehensive guide for researchers aiming to utilize this powerful transformation for the synthesis of cyclopentanecarboxylates and related structures. Careful attention to substrate purity, choice of base and solvent, and reaction conditions are paramount for achieving high yields and purity.
References
Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved from [Link]
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
Bach, R. D., & Dmitrenko, O. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry, 72(20), 7539–7549. Retrieved from [Link]
Filo. (2025, December 7). Favorskii reaction, mechanism application and its features. Retrieved from [Link]
Orchard, A., Maniquis, R. V., & Salzameda, N. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. Journal of Chemical Education, 93(7), 1304–1306. Retrieved from [Link]
Bach, R. D., & Dmitrenko, O. (2007). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry, 72(20), 7539-7549. Retrieved from [Link]
Giesen, D. J., et al. (2012). Stereochemically Probing the photo-Favorskii Rearrangement: A Mechanistic Investigation. Photochemistry and photobiology, 88(6), 1357-1363. Retrieved from [Link]
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
Chemist Wizards. (2026, February). Favorskii Rearrangement. Retrieved from [Link]
Reddit. (2020, June 11). Why is the stereoselectivity of Favorskii rearrangement so high? Retrieved from [Link]
Orchard, A., Maniquis, R. V., & Salzameda, N. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. Semantic Scholar. Retrieved from [Link]
Myers, A. G. Research Group. (n.d.). Methods for Ring Contraction. Retrieved from [Link]
Orchard, A., Maniquis, R. V., & Salzameda, N. (2016). Synthesis of Methyl Cyclopentanecarboxylate: A Laboratory Experience in Carbon Rearrangement. ResearchGate. Retrieved from [Link]
Unnamed Author. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 1-61. Retrieved from [Link]
Unnamed Author. (2021, February 15). Favorskii Rearrangement. YouTube. Retrieved from [Link]
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Arylcyclopentane carboxylates (e.g., 1-phenylcyclopentanecarboxylic acid ) are critical quaternary structural motifs in medicinal chemistry, serving as precursors for NK1 receptor antagonists (like Netupitant) and non-natural amino acids.
The synthesis of these quaternary centers is deceptively simple on paper but notoriously difficult in practice. The core challenge lies in the dialkylation of phenylacetic acid derivatives with 1,4-dihaloalkanes. This process fights against entropy (ring closure) and steric hindrance (quaternary center formation), leading to specific failure modes: polymerization, incomplete cyclization, and resistance to hydrolysis.
This guide provides field-proven troubleshooting protocols to navigate these bottlenecks.
Module 1: Cyclization Failures (The "Polymer Problem")
Context: The most common route involves the double alkylation of phenylacetonitrile or phenylacetate esters with 1,4-dibromobutane using a strong base (NaH, NaNH₂, or NaOH/PTC).
Q: Why is my reaction mixture turning into a viscous gum instead of yielding the cyclopentane ring?
Diagnosis: You are likely favoring intermolecular polymerization over intramolecular cyclization .
This occurs when the concentration of the mono-alkylated intermediate is too high relative to the cyclization rate, or when the base is added too quickly.
The Mechanism of Failure:
Step 1 (Fast): Enolate attacks 1,4-dibromobutane
Mono-alkylated species.
Step 2 (Critical Branch):
Path A (Desired): Intramolecular attack closes the 5-membered ring.
Path B (Undesired): The mono-alkylated enolate attacks another molecule of dibromide or mono-alkylated species, leading to oligomers.
Add the substrate slowly to a solution of the base and alkylating agent. This ensures the base is always in excess, rapidly deprotonating the mono-alkylated intermediate to force immediate cyclization.
Leaving Group
Use 1-bromo-4-chlorobutane
The more reactive bromide reacts first (intermolecularly). The less reactive chloride remains for the slower intramolecular ring closure, allowing you to control the temperature for the second step specifically.
Visualizing the Pathway
Figure 1: Kinetic competition between cyclization and polymerization. High dilution favors the green path.
Module 2: Hydrolysis of Sterically Hindered Esters
Context: Once the ring is formed, converting the nitrile or ester to the free carboxylic acid is often the next step.
The Problem: The quaternary carbon at the 1-position creates immense steric bulk, shielding the carbonyl carbon from nucleophilic attack. Standard hydrolysis (NaOH/MeOH/H₂O at reflux) often stalls at <10% conversion even after 24 hours.
Q: My 1-phenylcyclopentanecarboxylate ester is inert to standard saponification. How do I force it?
Diagnosis: The tetrahedral intermediate cannot form due to steric repulsion from the cyclopentane ring and the phenyl group.
Troubleshooting Protocol:
Option A: The "Anhydrous Hydroxide" Method (Recommended)
Water solvates hydroxide ions, reducing their nucleophilicity. Using a non-aqueous system creates "naked" hydroxide, which is significantly more reactive.
Reagents: NaOH (solid, powdered) in 10% MeOH / 90% CH₂Cl₂ or Toluene.
Procedure: Add 3-5 equiv of powdered NaOH to the ester in the solvent mixture. Stir at ambient temperature or mild heat.
Mechanism: The non-solvated hydroxide overcomes the steric barrier via a variation of the
mechanism.
Option B: High-Temperature Glycolysis
Reagents: KOH in Ethylene Glycol or Propylene Glycol.
Procedure: Heat to 140–160°C .
Why it works: These solvents have high boiling points, allowing thermal energy to overcome the activation energy barrier that aqueous solvents (boiling at 100°C) cannot.
Option C: Dealkylation (For Methyl/Ethyl Esters)
Reagents: TMSI (Trimethylsilyl iodide) or Lithium Iodide in Pyridine.
Mechanism:
attack on the alkyl group of the ester (methyl/ethyl) rather than the carbonyl. This bypasses the steric hindrance at the carbonyl center entirely.
Module 3: Impurity Profile & Purification
Context: The crude reaction mixture often contains specific byproducts that are difficult to separate by crystallization.
Q: What are the major impurities, and how do I remove them?
Impurity Type
Origin
Removal Strategy
Des-cyano / Decarboxylated
Overheating during hydrolysis or workup.
Acid/Base Extraction: The product is an acid. Extract into aqueous base (pH 10), wash organics (removes neutral impurities), then acidify aqueous layer to precipitate product.
Alkene (Elimination)
E2 elimination of the alkyl bromide instead of substitution. Common with bulky bases (e.g., t-BuOK).
Switch Base: Use a less bulky base like NaH or NaNH₂. If present, treat crude with dilute KMnO₄ to oxidize alkene to polar species, then remove via chromatography.
Spiro-bis-cyclopentane
Over-alkylation at the -position if the product has an active proton remaining.
Stoichiometry Control: Ensure strict 1:1 ratio of phenylacetic derivative to dihaloalkane. Use the nitrile specifically, as it lacks a second proton after cyclization (unlike malonates).
Module 4: Safety & Scale-Up (The "Thermal Runaway")
Q: Is this reaction safe to scale up to >100g?
Critical Warning: The dialkylation reaction is highly exothermic .
When using NaH in polar aprotic solvents (DMSO, DMF), there is a risk of thermal runaway and potential decomposition of the solvent (DMSO decomposes explosively at high T with bases).
Safety Protocol:
Solvent Choice: Avoid NaH/DMSO on large scale if possible. Use Toluene/DMF (9:1) or Phase Transfer Catalysis (NaOH/Toluene/TBAB).
Quenching: The reaction mixture will contain excess NaH.[1]
Do NOT add water directly.
Procedure: Dilute with Toluene, cool to 0°C, and add Isopropanol dropwise to quench the hydride, followed by Methanol, and finally Water.
Gas Evolution: The reaction generates 2 equivalents of Hydrogen gas (if using NaH). Ensure adequate venting and nitrogen sweeping to prevent headspace accumulation.
Experimental Protocol: Synthesis of 1-Phenylcyclopentanecarboxylic Acid
Adapted from industrial procedures for Netupitant intermediates.
Reaction: Heat to 150°C for 12–16 hours. Note: Ammonia gas will evolve.
Isolation: Cool to RT. Dilute with water. Wash with Toluene (removes unreacted nitrile). Acidify aqueous layer with conc. HCl to pH 1.
Product: The acid precipitates as a solid. Filter and recrystallize from Hexanes/EtOAc.
References
Cyclization Kinetics & Dilution: Ruggli, P. (1912). Justus Liebigs Annalen der Chemie.
Hydrolysis of Hindered Esters (Non-aqueous): Theodorou, V., et al. (2018).[2] "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2] Arkivoc, part vii, 308-319.[2] Link
Phase Transfer Catalysis: Fedorynski, M., et al. (1978).
Safety in NaH/DMSO Reactions: Yang, H., et al. (2006). "Runaway Reaction Hazards in Processing with Dimethyl Sulfoxide." Chemical Engineering Progress.
"side reactions in the bromination of phenylcyclopentane derivatives"
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and process development professionals encountering issues with the benzylic bromination of phenylcyclope...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic challenges. This guide is designed for researchers, chemists, and process development professionals encountering issues with the benzylic bromination of phenylcyclopentane derivatives. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to mono-brominate the benzylic position of my phenylcyclopentane derivative but I'm getting a mixture of di-brominated and unreacted starting material. What's happening?
This is the most common challenge in benzylic bromination, often referred to as the Wohl-Ziegler reaction when using N-Bromosuccinimide (NBS). The core issue is controlling the radical chain reaction.[1] You are observing a classic case of over-bromination competing with the initial reaction.
Core Reason: The mono-brominated product is often more reactive than the starting material, or the reaction conditions are too harsh, leading to a second bromination event before all the starting material is consumed. The process is a delicate balance; it's notoriously difficult to stop the reaction cleanly at the mono-bromo stage under standard batch conditions.[1]
Troubleshooting Steps:
Control Reagent Stoichiometry: Do not add all the NBS at once. Use a slight excess (1.05-1.1 equivalents) and add it portion-wise or as a slurry over time. Continuous addition helps maintain a low concentration of bromine radicals, minimizing the chance of a second reaction on the product.[1]
Monitor the Reaction Closely: Use TLC, GC, or LC-MS to track the consumption of starting material and the appearance of the mono- and di-bromo products. Quench the reaction as soon as the optimal ratio is reached.
Initiator Concentration: Ensure you are using a catalytic amount of radical initiator (e.g., AIBN, benzoyl peroxide), typically 1-5 mol%. Too much initiator can lead to an uncontrolled reaction rate.
Consider Continuous Flow: Modern continuous flow reactors offer superior control over reaction time, temperature, and stoichiometry, often providing much higher selectivity for mono-bromination by minimizing the residence time of the product in the reactive environment.[1][2]
Q2: My reaction is producing significant amounts of a byproduct where the bromine is on the aromatic ring, not the benzylic carbon. Why does this happen and how can I prevent it?
You are observing a switch from the desired free-radical substitution pathway to an undesired electrophilic aromatic substitution (EAS) pathway.
Core Reason: The benzylic bromination is a radical mechanism, while aromatic bromination is an ionic (electrophilic) mechanism.[3] Conditions that favor the formation of electrophilic bromine species (like Br⁺) will promote aromatic substitution. This is often caused by:
HBr Accumulation: The radical reaction produces HBr as a byproduct. HBr can react with NBS to generate molecular bromine (Br₂).[1] In polar solvents, Br₂ can be polarized or ionize, acting as an electrophile.
Solvent Choice: Polar solvents can stabilize ionic intermediates, favoring the EAS pathway.
Lewis Acid Contamination: Trace amounts of metal impurities or acidic sites on glassware can act as Lewis acids, catalyzing the EAS reaction.[1]
Troubleshooting Steps:
Issue
Preventative Measure
Scientific Rationale
HBr Buildup
Add a non-nucleophilic weak base like calcium carbonate or a proton sponge to the reaction mixture.
Scavenges the HBr byproduct, preventing it from reacting with NBS to form high concentrations of Br₂.
Solvent Polarity
Use non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or methyl acetate.[4]
Non-polar solvents disfavor the formation of charged intermediates required for electrophilic aromatic substitution.
Reaction Initiation
Use photochemical initiation (e.g., a 400W floodlight) instead of a chemical initiator if possible.[5]
Light directly causes homolytic cleavage of Br₂, strongly favoring the radical pathway without introducing chemicals that could have ionic side reactions.
Reagent Purity
Use high-purity, recrystallized NBS. Different commercial lots can contain varying levels of Br₂/HBr impurities, which can drastically alter selectivity.[1]
Minimizes the initial concentration of electrophilic bromine species.
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing Radical vs. Ionic Bromination Pathways.
Q3: My starting material has unprotected hydroxyl (-OH) or formyl (-CHO) groups. The reaction is messy and gives no desired product. Are these groups incompatible?
Yes, unprotected hydroxyl and formyl groups are often incompatible with radical bromination conditions.
Core Reason:
Hydroxyl Groups: Phenolic -OH groups are electron-donating and highly activate the aromatic ring, making it extremely susceptible to electrophilic aromatic bromination, which can outcompete the desired benzylic reaction.
Formyl (Aldehyde) Groups: Aldehydic protons are susceptible to abstraction, and aldehydes can be oxidized under certain conditions. More importantly, both groups can potentially interfere with the radical chain reaction by acting as radical terminators or reacting with the initiator.[5]
Solution: Protection of these functional groups is essential.
Functional Group
Recommended Protecting Group
Deprotection Conditions
Hydroxyl (-OH)
Methyl Ether (-OMe)
Strong acid (e.g., BBr₃)
Silyl Ether (e.g., -OTBS)
Fluoride source (e.g., TBAF)
Formyl (-CHO)
Acetal / Ketal
Mild aqueous acid
Geminal Diacetate
Mild base or acid
A recent study demonstrated that a combination of methyl ether and geminal diacetate protecting groups allows for a clean photochemical bromination of a functionalized isophthalaldehyde derivative.[5]
Troubleshooting Guide: Advanced Issues
Problem: My reaction is stalling or fails to initiate.
Causality Analysis: A radical chain reaction requires successful initiation and propagation. Failure suggests a problem with one of these steps.
Initiator Failure:
Thermal Initiators (AIBN, Benzoyl Peroxide): Check the reaction temperature. Each initiator has an optimal temperature range for decomposition to form radicals. AIBN in CCl₄ is typically used at reflux (~77°C). Ensure your reaction is hot enough.
Old Reagents: Radical initiators can decompose over time. Use a fresh bottle or recrystallize the initiator.
Photochemical Initiation:
Wavelength/Intensity: Ensure your light source is appropriate. A standard floodlight or sunlamp is often sufficient. The reaction flask must be made of a material transparent to the required wavelength (e.g., Pyrex).
Presence of Inhibitors:
Oxygen: O₂ is a diradical and an excellent radical scavenger that can terminate the chain reaction. Degas your solvent before use by bubbling with nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.
Impurities in Starting Material: Certain impurities, such as phenols or anilines, can act as radical inhibitors. Purify your starting material if it is suspect.
Caption: Decision workflow for reaction initiation failure.
Problem: I am observing unexpected rearranged or elimination products.
Causality Analysis: While benzylic bromination is predominantly a radical reaction, the buildup of HBr can initiate ionic side reactions. If a benzylic carbocation is formed, it can undergo rearrangement or elimination.
Mechanism of Side Reaction:
Protonation: An alkene impurity or the product itself could be protonated by HBr.
Carbocation Formation: This generates a carbocation. While the benzylic position is stabilized, rearrangements can occur if a more stable carbocation can be formed (e.g., through ring expansion of the cyclopentyl ring, though less common) or if there's significant steric strain.[6][7]
Elimination (E1): The carbocation can lose a proton to form an alkene, a common side reaction for benzylic halides, especially with heat or base.
Preventative Measures:
Strictly Anhydrous Conditions: Water can promote ionic pathways. Ensure all glassware is oven-dried and solvents are anhydrous.
Low Temperature: If possible, run the reaction at the lowest temperature that still allows for initiation to disfavor elimination pathways.
HBr Scavenger: As mentioned previously, using a non-nucleophilic base is the most effective way to prevent HBr-catalyzed ionic side reactions.
Protocol: Selective Mono-bromination of 1-phenylcyclopentane
This protocol is a generalized starting point. You must adapt it based on the specific reactivity of your derivative and monitor the reaction progress closely.
Materials:
1-phenylcyclopentane (1.0 eq)
N-Bromosuccinimide (NBS), recrystallized from water (1.1 eq)
Azobisisobutyronitrile (AIBN) (0.02 eq)
Carbon Tetrachloride (CCl₄), anhydrous (or a safer alternative like cyclohexane)
Nitrogen or Argon gas supply
Three-neck round-bottom flask, condenser, and addition funnel or powder funnel.
Procedure:
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool under a positive pressure of inert gas.
Charging the Flask: To the flask, add 1-phenylcyclopentane and CCl₄ (approx. 0.2 M concentration). Add the AIBN.
Degassing: Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen.
Initiation: Begin heating the mixture to reflux (for CCl₄, ~77°C).
Reagent Addition: Once refluxing, begin adding the NBS in 4-5 small portions over 1 hour. Use a powder funnel and maintain a positive flow of inert gas to prevent contamination.
Monitoring: After the first portion of NBS is added, begin monitoring the reaction every 15-20 minutes by TLC or GC. Look for the disappearance of starting material and the appearance of a new, slightly less polar spot (the product). Note the formation of any higher-Rf or more polar byproducts.
Reaction Completion & Quench: The reaction is typically complete in 1-3 hours. When monitoring shows optimal conversion to the mono-bromo product, cool the reaction to room temperature and then to 0°C in an ice bath.
Workup:
Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
Combine the filtrates and wash with cold saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), then with water, and finally with brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is often a mixture. Purify via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient).
"scale-up synthesis issues for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate"
Technical Support Center: Scale-Up Synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate Executive Summary: The "Nitrile Route" as the Gold Standard For the scale-up synthesis of Methyl 1-(4-bromophenyl)cyclope...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Executive Summary: The "Nitrile Route" as the Gold Standard
For the scale-up synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate , our technical support data indicates that researchers frequently encounter failure when attempting the direct alkylation of methyl 4-bromophenylacetate. The high acidity of the alpha-protons in the ester is insufficient to prevent competing Claisen self-condensation, and the requisite strong bases (NaH, LDA) pose significant safety hazards at scale.
Recommendation: We strongly advise adopting the Nitrile Route (via 1-(4-bromophenyl)cyclopentanecarbonitrile). This pathway utilizes Phase Transfer Catalysis (PTC) for the ring formation, which is safer, more robust, and higher yielding on kilogram scales, followed by an acid-catalyzed Pinner methanolysis to the ester.
Part 1: Strategic Route Selection & Workflow
The following diagram illustrates the recommended workflow (Green) versus the problematic direct ester route (Red).
Caption: Comparative workflow showing the robust Nitrile Route (Top) vs. the problematic Direct Ester Alkylation (Bottom).
Part 2: Step-by-Step Protocol & Troubleshooting (Nitrile Route)
Step 1: Construction of the Quaternary Center (Cycloalkylation)
Q1: I am seeing a large exotherm immediately upon adding the base. How do I control this?
Cause: The deprotonation of the benzylic nitrile is rapid, and the subsequent alkylation is highly exothermic.
Solution: Do not add the base all at once.
Mix the nitrile, 1,4-dibromobutane (1.2 equiv), and catalyst (TBAB, 1-3 mol%) in toluene (or run neat if viscosity allows).
Cool the mixture to 15–20°C.
Add 50% NaOH aqueous solution dropwise while monitoring the internal temperature. Keep
.
Note: The induction period can be deceptive.[1] Ensure good stirring (high torque) to maintain phase contact.
Q2: My product contains a significant amount of "open-chain" mono-alkylated impurity.
Cause: This results from the reaction of the nitrile with 1,4-dibromobutane where the second cyclization step failed to occur, often due to insufficient base strength or premature quenching.
Solution:
Stoichiometry: Ensure you are using a slight excess of 1,4-dibromobutane (1.1–1.2 equiv) but a large excess of Base (3–4 equiv of 50% NaOH).
Time/Temp: After the addition is complete, heat the reaction to 50–60°C for 2–4 hours to force the second alkylation (ring closure).
Verification: Monitor by GC/HPLC. The mono-alkylated intermediate (
) should disappear.
Q3: The reaction mixture has turned into a solid block. What happened?
Cause: Precipitation of sodium bromide (NaBr) salts in a neat or concentrated reaction.
Solution: Add Toluene (2–3 volumes) to the reaction. Toluene dissolves the organic phase and keeps the slurry fluid. If using mechanical stirring (recommended for >100g scale), ensure the impeller is designed for high-viscosity slurries (e.g., anchor or helical ribbon).
Step 2: Pinner Methanolysis (Nitrile to Ester)
Reaction: Nitrile Intermediate + MeOH + H2SO4
Target Ester
Q4: Why can't I just hydrolyze the nitrile to the acid with NaOH and then esterify?
Scientific Insight: The quaternary center at C1 creates immense steric hindrance . Hydrolyzing a sterically crowded nitrile with base stops at the Primary Amide stage. This amide is extremely stable and resistant to further hydrolysis to the acid, often requiring temperatures >160°C (ethylene glycol/KOH), which causes decomposition.
The Fix: The Pinner Reaction (acid-catalyzed alcoholysis) bypasses the amide/acid intermediate completely. It forms an imidate salt which is then hydrolyzed by water to the ester.[2]
Q5: The conversion is stalling at 60-70%. Adding more acid doesn't help.
Cause: Water in the system.[1][2][3][4][5][6] The Pinner reaction requires anhydrous conditions to form the imidate. If water is present early, it hydrolyzes the imidate to the stable amide (dead end).
Solution:
Use Dry Methanol (water content <0.05%).
Use Conc. H2SO4 (3–5 equiv) or saturate the methanol with HCl gas (anhydrous).
Temperature: Reflux (65°C) is required for 16–24 hours.
Workup Tip: When quenching, pour the reaction mixture into ice water. The ester will separate as an oil.
Part 3: Troubleshooting Data Table
Symptom
Probable Cause
Corrective Action
Low Yield (Step 1)
Polymerization of 1,4-dibromobutane
Add 1,4-dibromobutane slowly to the mixture or ensure high dilution. Use Toluene solvent.
"Dead" Reaction (Step 1)
Poisoned/Inactive Catalyst
Ensure TBAB (Tetrabutylammonium bromide) is used. Aliquat 336 is also effective.
Amide Impurity (Step 2)
Water present during alcoholysis
Dry MeOH over 3Å sieves. Ensure reactor is dry. Do not use aqueous acid.
Sticky Solid (Workup)
Emulsion formed by PTC
Wash organic phase with dilute HCl (1M) to break surfactant effect of TBAB, then brine.
Part 4: Impurity Profile & Logic
Understanding the impurities is critical for purification.
Caption: Common impurities arising from process deviations.
Part 5: Safety & Handling (Critical)
1,4-Dibromobutane: Highly toxic and a lachrymator. Handle in a fume hood. It can be absorbed through skin. Double-gloving (Nitrile) is recommended.
Exotherm Control: The alkylation (Step 1) is autocatalytic once the temperature rises. Always have a cooling bath (Ice/Water) ready, even if the reaction seems slow initially.
Cyanide Risk? Since you are starting with the nitrile (4-bromophenylacetonitrile) and not making it from the bromide + NaCN, the risk of HCN generation is low unless the nitrile is subjected to strong acid/high temp without alcohol (which could theoretically release HCN, though hydrolysis to amide is preferred). However, always monitor for HCN if heating nitriles in acid.
References
Preparation of 1-phenylcyclopentanecarboxylic acid (General Method)
Relevance: Foundational protocol for cycloalkylation of phenylacetonitrile deriv
URL:
Phase Transfer Catalysis in Cycloalkylation
Source: Fedorynski, M., & Makosza, M. (1978). "Reactions of organic anions. Part XCVII. Phase transfer catalytic alkylation of nitriles with α,ω-dihaloalkanes." Journal of Organic Chemistry.
Relevance: Establishes 50% NaOH/TBAB as the superior method for forming qu
URL:
Pinner Reaction for Hindered Nitriles
Source: "Conversion of Nitriles to Esters."[2][5] Common Organic Chemistry.
Relevance: Details the acid-catalyzed methanolysis mechanism avoiding the amide trap.
"1H NMR analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate"
An In-Depth Guide to the Structural Elucidation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate: A Comparative Analysis Centered on ¹H NMR Spectroscopy For researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Structural Elucidation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate: A Comparative Analysis Centered on ¹H NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a detailed analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a compound featuring a quaternary carbon center, a substituted aromatic ring, and a cyclopentyl moiety. We will focus on the application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for its structural elucidation, while also presenting a comparative overview of complementary analytical techniques. This guide is designed to not only present experimental data but also to explain the underlying principles that guide the analytical process, ensuring a thorough understanding of the methodologies employed.
The Central Role of ¹H NMR in Structural Analysis
¹H NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, ¹H NMR allows us to probe the distinct proton environments of the aromatic ring, the cyclopentane ring, and the methyl ester group, providing a comprehensive structural fingerprint.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines the key steps and the rationale behind them.
Sample Preparation: The Foundation of a Good Spectrum
A well-prepared sample is critical for obtaining a high-quality NMR spectrum.[2]
Sample Quantity : Weigh approximately 5-25 mg of the purified solid Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.[3] This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe without causing issues with sample solubility or viscosity.
Choice of Deuterated Solvent : Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[4] The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.
Dissolution and Filtration : The sample should be fully dissolved.[2] If any particulate matter is present, it must be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube. Solid particles will distort the magnetic field homogeneity, leading to broadened spectral lines.
Internal Standard : Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference for ¹H NMR, with its 12 equivalent protons giving a sharp singlet at 0 ppm.[5] All other chemical shifts are reported relative to this standard.
Homogenization : Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Spectrometer Setup and Data Acquisition
The following is a typical workflow for acquiring a ¹H NMR spectrum on a modern Fourier-transform NMR spectrometer.
Caption: Workflow for ¹H NMR Analysis.
Predicted ¹H NMR Spectrum of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Based on established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum of the title compound.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
Aromatic (Ha)
~ 7.4-7.6
Doublet
2H
Protons ortho to the bromine atom are deshielded. They will appear as a doublet due to coupling with the Hb protons.[6]
Aromatic (Hb)
~ 7.2-7.4
Doublet
2H
Protons meta to the bromine atom are less deshielded than the ortho protons. They will also appear as a doublet due to coupling with the Ha protons.[6]
Methyl Ester (-OCH₃)
~ 3.7
Singlet
3H
The protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with, hence they appear as a singlet.[7]
Cyclopentane (α to ester)
~ 2.2-2.6
Multiplet
4H
The four protons on the two carbons adjacent to the quaternary carbon are diastereotopic and will have complex splitting patterns due to both geminal and vicinal coupling.[8]
Cyclopentane (β to ester)
~ 1.7-2.1
Multiplet
4H
The four protons on the two carbons beta to the quaternary carbon will also be diastereotopic and show complex splitting.[8]
Comparative Analysis with Other Spectroscopic Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of techniques.[9]
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. For Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, we would expect to see signals for each unique carbon atom.
Strengths : Directly observes the carbon framework, including quaternary carbons which are invisible in ¹H NMR.[10] The chemical shift of the carbonyl carbon (~170-180 ppm) is highly diagnostic.[11]
Weaknesses : ¹³C has a low natural abundance and a smaller gyromagnetic ratio, making it much less sensitive than ¹H NMR.[12] Spectra take longer to acquire.
Complementary Information : Confirms the number of distinct carbon environments and the presence of the quaternary carbon and the carbonyl group.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a ¹³C NMR experiment that provides information about the number of protons attached to each carbon.
DEPT-90 : Only shows signals for CH carbons.
DEPT-135 : Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons do not appear.[13]
Value Proposition : In conjunction with a standard ¹³C NMR spectrum, DEPT allows for the unambiguous assignment of each carbon signal to a CH, CH₂, CH₃, or quaternary carbon.
2D NMR Spectroscopy: COSY, HSQC, and HMBC
Two-dimensional NMR techniques provide correlational information that is invaluable for piecing together the molecular structure.[14]
COSY (Correlation Spectroscopy) : Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[1] For our target molecule, COSY would show correlations between the Ha and Hb protons on the aromatic ring and complex correlations within the cyclopentane ring protons.
HSQC (Heteronuclear Single Quantum Coherence) : Shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[15] This allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds.[15] This is particularly useful for identifying connectivity around quaternary carbons. For example, we would expect to see correlations from the methyl ester protons to the carbonyl carbon and the quaternary carbon, and from the cyclopentane protons to the quaternary carbon.
Caption: Interconnectivity of NMR Experiments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[16]
Strengths : High sensitivity, provides the exact molecular weight (with high-resolution MS), and fragmentation patterns can give clues about the structure. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Weaknesses : Does not provide detailed information about the connectivity or stereochemistry of the molecule. Isomers often cannot be distinguished by MS alone.
Conclusion
The structural elucidation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is most effectively achieved through a combination of spectroscopic techniques, with ¹H NMR playing the central role. ¹H NMR provides a wealth of information about the proton environments and their connectivity. When combined with ¹³C NMR, DEPT, and 2D NMR techniques like COSY, HSQC, and HMBC, a complete and unambiguous structural assignment can be made. Mass spectrometry serves as a crucial complementary technique for confirming the molecular weight and elemental formula. This integrated approach ensures the scientific rigor required in research and development.
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Comparative Guide to the Structural Elucidation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
Introduction In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a molecule i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a molecule incorporating an aromatic halide, a quaternary ester, and a cyclopentyl moiety, presents a unique analytical challenge. This guide provides an in-depth interpretation of its expected electron ionization mass spectrum, offering a predictive framework for its analysis. We will dissect the fragmentation patterns, grounding our interpretation in the fundamental principles of mass spectrometry.
Furthermore, this guide will objectively compare the insights derived from mass spectrometry with those from complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By understanding the strengths and limitations of each method, researchers can build a self-validating analytical workflow, ensuring the highest degree of scientific integrity for structural confirmation.
Part 1: Interpreting the Mass Spectrum
Electron Ionization (EI) mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[1] The high-energy electron beam used in EI induces ionization and subsequent fragmentation of the molecule, creating a unique fingerprint.
Predicted Fragmentation Analysis
The structure of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate dictates its fragmentation. The presence of the stable aromatic ring, the cleavable ester group, and the strained cyclopentane ring leads to several predictable fragmentation pathways.
Molecular Ion (M•⁺):
The first crucial piece of information is the molecular ion peak. The molecular formula is C₁₂H₁₃BrO₂. Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by 2 m/z units.[1][2] This isotopic signature is a hallmark of a bromine-containing compound.
m/z 284: [C₁₂H₁₃⁷⁹BrO₂]⁺
m/z 286: [C₁₂H₁₃⁸¹BrO₂]⁺
The aromatic system provides significant stability, so the molecular ion peak is expected to be clearly observable.
Key Fragmentation Pathways:
α-Cleavage (Loss of Methoxy Radical): The most common fragmentation for esters involves the cleavage of the bond adjacent to the carbonyl group.[3] Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion results in a stable acylium ion. This is often a prominent peak.
m/z 253/255: [M - •OCH₃]⁺
Loss of the Carbomethoxy Group: Cleavage of the C-C bond between the cyclopentane ring and the carbonyl group leads to the loss of the carbomethoxy radical (•COOCH₃, 59 Da). This results in a resonance-stabilized tertiary carbocation incorporating the bromophenyl and cyclopentyl groups.
m/z 225/227: [M - •COOCH₃]⁺
Formation of the Bromophenyl Cation: Fragmentation can lead to the formation of the bromophenyl cation through cleavage of the bond between the aromatic ring and the cyclopentane ring.
m/z 155/157: [C₆H₄Br]⁺
Cyclopentyl Ring Fragmentation: The cyclopentyl moiety can undergo fragmentation, a common pathway being the loss of ethene (C₂H₄, 28 Da).[4] This can occur from various larger fragments. For example, the fragment at m/z 225/227 could lose ethene.
m/z 197/199: [C₉H₈Br]⁺ (from m/z 225/227 - C₂H₄)
The following diagram illustrates these primary predicted fragmentation pathways.
Caption: Predicted EI-MS fragmentation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Summary of Predicted Mass Spectrum Data:
m/z (⁷⁹Br/⁸¹Br)
Proposed Fragment Ion
Fragmentation Pathway
Predicted Relative Abundance
284/286
[C₁₂H₁₃BrO₂]⁺
Molecular Ion (M•⁺)
Moderate
253/255
[C₁₁H₁₀BrO]⁺
α-cleavage: Loss of •OCH₃ from M•⁺
High
225/227
[C₁₁H₁₂Br]⁺
Loss of •COOCH₃ from M•⁺
High
155/157
[C₆H₄Br]⁺
Cleavage of the aryl-cyclopentyl bond
Moderate to High
197/199
[C₉H₈Br]⁺
Loss of C₂H₄ from the ion at m/z 225/227
Moderate
Part 2: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergy of multiple analytical methods.[5]
Technique
Information Provided
Strengths for this Molecule
Limitations for this Molecule
Mass Spectrometry (MS)
Provides the molecular weight and structural information based on fragmentation patterns.
Unambiguously confirms molecular weight and the presence of bromine via the isotopic pattern.[2] Fragmentation clarifies connectivity between the major structural motifs.
Does not provide detailed stereochemical information. Isomers may produce similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR)
Provides detailed information about the chemical environment, connectivity, and spatial relationship of ¹H and ¹³C atoms.
¹H NMR will show distinct signals for aromatic, methoxy, and cyclopentyl protons.[6] ¹³C NMR will confirm the number of unique carbons, including the quaternary carbons.[7] Essential for full structural confirmation.
Less sensitive than MS. Requires a larger sample quantity and higher purity for optimal results.
Infrared (IR) Spectroscopy
Identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.
Clearly identifies the C=O stretch of the ester (~1730 cm⁻¹) and C-H stretches for aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) moieties, confirming key functional groups.[8]
Provides limited information on the overall molecular skeleton and connectivity. The "fingerprint region" can be complex and difficult to interpret for definitive identification alone.[9]
Insights from Complementary Techniques:
¹H NMR Spectroscopy: We would expect to see:
Two doublets in the aromatic region (approx. 7.0-7.6 ppm) characteristic of a 1,4-disubstituted benzene ring.
A singlet for the methoxy group protons (-OCH₃) around 3.6-3.8 ppm.[6]
A series of multiplets for the eight cyclopentane protons, likely in the 1.5-2.5 ppm range.
Trustworthy data is built upon robust and well-documented experimental procedures. The following is a standard protocol for acquiring an EI mass spectrum for a compound like Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is ideal for volatile and thermally stable compounds.[10]
Sample Preparation:
Accurately weigh approximately 1 mg of the purified compound.
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL solution.
Vortex the solution to ensure complete dissolution.
Instrument Setup (Typical Parameters):
Inlet System: Gas Chromatography (GC) interface.
Injector Temperature: 280°C.
Injection Volume: 1 µL with a 5:1 split ratio.[11]
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the target compound.
Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation pattern.
Caption: General workflow for structural analysis by GC-MS.
Conclusion
The structural elucidation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate is most effectively achieved through a multi-faceted analytical approach. Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight and the presence of bromine, while its fragmentation pattern offers a detailed roadmap of the molecule's core structure. The predicted fragmentation, characterized by the loss of the methoxy and carbomethoxy groups and the formation of a stable bromophenyl cation, provides a robust template for experimental verification.
When combined with the detailed connectivity and stereochemical information from NMR spectroscopy and the functional group confirmation from IR spectroscopy, a complete and unambiguous structural assignment can be made with the highest level of confidence. This integrated strategy represents a self-validating system, essential for the rigorous demands of modern chemical research and development.
References
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"comparing the reactivity of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with its cyclobutane analog"
An In-Depth Comparative Guide to the Reactivity of Phenyl-Substituted Cycloalkane Carboxylates: Cyclobutane vs. Cyclopentane Analogs Prepared by: Senior Application Scientist, Gemini Laboratories Introduction In the land...
In the landscape of medicinal chemistry and materials science, the cycloalkane scaffold is a ubiquitous structural motif. The size of the ring, however, is not a trivial design choice; it profoundly influences the molecule's three-dimensional shape, stability, and chemical reactivity. This guide provides a detailed comparison of the reactivity of two closely related compounds: Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (1 ) and its cyclobutane analog, Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate (2 ).
We will explore the underlying physical organic principles that govern their differential reactivity, provide a detailed experimental protocol for quantifying this difference, and present the anticipated results based on established chemical theory. This analysis is critical for researchers in drug development, where understanding the stability and reactivity of ester-containing molecules is paramount for predicting prodrug activation, metabolic stability, and shelf-life.
Theoretical Framework: The Decisive Role of Ring Strain
The difference in reactivity between compounds 1 and 2 is fundamentally rooted in the concept of Internal Strain (I-Strain) . I-Strain refers to the change in the internal strain of a cyclic molecule as it proceeds along a reaction coordinate, particularly when the hybridization of a ring atom changes.
Cyclopentane Ring (Compound 1): The cyclopentane ring is relatively stable, with C-C-C bond angles of approximately 105°, close to the ideal tetrahedral angle of 109.5°. While it has some torsional strain from eclipsing hydrogens, it is considered a low-strain system.
Cyclobutane Ring (Compound 2): The cyclobutane ring is significantly more strained. Its internal C-C-C bond angles are compressed to around 88°, a major deviation from the ideal 109.5°. This angle strain, combined with considerable torsional strain, makes the cyclobutane ring inherently less stable and more reactive.
Consider a reaction at the ester's carbonyl carbon, such as base-catalyzed hydrolysis (saponification). The reaction proceeds through a tetrahedral intermediate where the C1 carbon of the ring transitions from sp² hybridization (in the ester) to sp³ hybridization (in the intermediate).
For the cyclopentane system (1 ), changing the C1 atom from sp² (ideal angle: 120°) to sp³ (ideal angle: 109.5°) introduces more strain into an already relatively stable ring system. This makes the formation of the tetrahedral intermediate less favorable.
For the cyclobutane system (2 ), the C1 atom is already part of a highly strained ring with compressed bond angles. The transition from sp² to sp³ hybridization allows the internal bond angles at C1 to move closer to the ideal tetrahedral angle, thereby relieving some of the inherent angle strain of the cyclobutane ring.
Therefore, the formation of the tetrahedral intermediate is energetically more favorable for the cyclobutane analog, leading to a lower activation energy and a faster reaction rate.
Figure 1: Energy profile comparison for the saponification of the two analogs. The cyclobutane analog (2 ) exhibits a lower activation energy (ΔG‡) due to the relief of ring strain in the transition state.
Experimental Design: A Kinetic Approach to Comparing Reactivity
To empirically validate our theoretical hypothesis, we will perform a kinetic study of the base-catalyzed hydrolysis (saponification) of both esters. This reaction is ideal because its rate-determining step involves the formation of the tetrahedral intermediate, directly probing the influence of the cycloalkane ring. The reaction progress can be monitored by quantifying the disappearance of the starting ester over time using High-Performance Liquid Chromatography (HPLC).
This protocol is designed to be self-validating by running both compounds in parallel under identical conditions, ensuring that any observed difference in rate is directly attributable to the molecular structure.
1. Reagent and Solution Preparation:
Solvent System: Prepare a 1:1 (v/v) mixture of Acetonitrile (HPLC grade) and deionized water. This ensures solubility of the organic ester in the aqueous base.
Base Solution: Prepare a 0.1 M solution of Sodium Hydroxide (NaOH) in the 1:1 Acetonitrile/Water solvent system. Accurately standardize this solution by titration.
Stock Solutions: Prepare 10 mM stock solutions of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (1 ) and Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate (2 ) in Acetonitrile.
Quenching Solution: Prepare a 0.1 M solution of Hydrochloric Acid (HCl) in the solvent system.
2. Reaction Setup:
Equilibrate the solvent system, NaOH solution, and stock solutions in a temperature-controlled water bath set to 25.0 ± 0.1 °C.
For each compound, initiate the reaction by adding a precise volume of the ester stock solution to a pre-warmed, stirred solution of the aqueous NaOH to achieve a final ester concentration of 0.5 mM and a final NaOH concentration of 0.05 M. Start a stopwatch immediately. The concentration of NaOH is kept in large excess to ensure pseudo-first-order kinetics with respect to the ester.
3. Sample Collection and Analysis:
At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of the 0.1 M HCl quenching solution. This neutralizes the base and stops the hydrolysis.
Analyze the quenched samples by Reverse-Phase HPLC with UV detection (e.g., at 230 nm, where the bromophenyl group absorbs). The method should be able to resolve the starting ester from the carboxylate product.
Record the peak area of the starting ester for each time point.
4. Data Analysis:
For a pseudo-first-order reaction, the rate is given by Rate = k_obs[Ester].
The integrated rate law is ln([Ester]t / [Ester]0) = -k_obs * t.
Plot ln(Peak Area_t / Peak Area_0) versus time (t) for each compound. The slope of this line will be -k_obs (the observed rate constant).
The second-order rate constant, k2, is calculated as k2 = k_obs / [NaOH]. This normalizes the rate and is the ultimate measure of reactivity.
Figure 2: Step-by-step workflow for the kinetic analysis of ester saponification.
Anticipated Results & Data Summary
Based on the principles of I-strain, we anticipate that the rate of hydrolysis for the cyclobutane analog (2 ) will be significantly faster than that of the cyclopentane analog (1 ). The experimental data are expected to align with the summary presented below.
Table 1: Anticipated comparative reactivity data from the saponification experiment at 25°C. The cyclobutane derivative is expected to show a much larger second-order rate constant.
Conclusion and Application
The comparison between Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and its cyclobutane analog provides a classic and compelling demonstration of how ring strain governs chemical reactivity. Our analysis, grounded in the theory of I-Strain, predicts a substantially higher rate of hydrolysis for the four-membered ring system. This is a direct consequence of the relief of inherent angle and torsional strain as the exocyclic carbonyl carbon transitions from sp² to sp³ hybridization during the reaction.
For researchers in drug development, this principle has direct implications. An ester functional group on a cyclobutane ring will be far more labile—more susceptible to hydrolysis by esterases or ambient conditions—than the same group on a cyclopentane ring. This knowledge can be harnessed to design prodrugs that are activated more rapidly or, conversely, to select more stable scaffolds to increase the in-vivo half-life of a therapeutic agent. The provided experimental protocol offers a robust framework for quantifying these effects, enabling more informed and rational molecular design.
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Comparative
A Comparative Guide to the Biological Activity of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and its Halogenated Analogs
Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a balance of efficacy, safety, and favorable pharmacokinetic properties is paramount. The 1-phenylcyclopentan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a balance of efficacy, safety, and favorable pharmacokinetic properties is paramount. The 1-phenylcyclopentane-1-carboxylate framework represents an intriguing starting point for the development of new therapeutic agents. Structurally, these compounds possess a rigid cyclopentane ring which can confer a specific conformational presentation to the phenyl group, a feature that can be exploited for selective interaction with biological targets. The ester functionality provides a handle for modifying physicochemical properties such as solubility and membrane permeability.
This guide provides a comparative analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and its other halogenated analogs (fluoro, chloro, and iodo derivatives). While specific experimental data for this series of compounds is not extensively available in published literature, this document will serve as a forward-looking guide for researchers. It will establish a theoretical framework based on established principles of medicinal chemistry and outline a comprehensive experimental cascade to elucidate their biological activities. We will hypothesize a potential mechanism of action based on structurally related compounds and provide detailed, self-validating protocols for their characterization.
The Role of Halogenation in Modulating Biological Activity
The substitution of a hydrogen atom with a halogen on an aromatic ring is a common and powerful strategy in medicinal chemistry to modulate a compound's biological profile.[1][2] The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) can have profound effects on the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with a biological target.
Halogens can influence a molecule's properties in several ways:
Lipophilicity: Generally, lipophilicity increases with the size of the halogen, following the trend F < Cl < Br < I. This can enhance membrane permeability and, in some cases, binding to hydrophobic pockets in a protein target.[1]
Metabolic Stability: The introduction of a halogen, particularly fluorine, at a metabolically labile position on the aromatic ring can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life.[3]
Target Binding and Halogen Bonding: Halogens can participate in a specific type of non-covalent interaction known as halogen bonding. This occurs when an electropositive region on the halogen (the σ-hole) interacts with an electron-rich atom (like oxygen or nitrogen) in the binding site of a protein. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F), potentially leading to enhanced binding affinity and selectivity.[4]
Hypothesized Biological Target and Mechanism of Action: The Sigma-1 Receptor
Based on the structural similarity of the 1-phenylcycloalkane-1-carboxylate scaffold to known psychoactive compounds, a plausible biological target for this series of halogenated analogs is the sigma-1 (σ1) receptor. Structurally related compounds, such as Carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), are known to bind with high affinity to sigma sites and exhibit antitussive, anticonvulsant, and spasmolytic properties.[4]
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor (GPCR) signaling, and cellular stress responses. Ligands that bind to the σ1 receptor can act as agonists or antagonists, leading to a variety of downstream cellular effects.
The proposed mechanism of action for the halogenated analogs of Methyl 1-phenylcyclopentane-1-carboxylate involves their binding to the σ1 receptor, thereby modulating its chaperone activity and influencing downstream signaling pathways. The nature and position of the halogen substituent are expected to significantly impact the binding affinity and functional activity (agonist vs. antagonist) at the σ1 receptor.
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the binding of these compounds to the σ1 receptor, leading to downstream effects on cellular function.
Caption: Hypothetical signaling pathway modulated by σ1 receptor ligands.
Comparative Data (Hypothetical)
The following table presents a hypothetical but plausible dataset illustrating the potential differences in physicochemical and biological properties among the halogenated analogs of Methyl 1-phenylcyclopentane-1-carboxylate. This data is intended for illustrative purposes to guide experimental design and is based on established principles of structure-activity relationships for halogenated compounds.
Compound
Halogen (X)
LogP
Metabolic Stability (t½, min)
σ1 Receptor Binding Affinity (Ki, nM)
Cytotoxicity (IC50, µM)
Analog 1
-F
2.8
>60
50
>100
Analog 2
-Cl
3.2
45
25
85
Analog 3
-Br
3.5
30
15
60
Analog 4
-I
3.9
15
8
40
Proposed Experimental Workflow for Comparative Analysis
A systematic and tiered approach is essential for the comprehensive evaluation and comparison of this series of halogenated analogs. The following workflow outlines a standard preclinical drug discovery cascade, from initial in vitro characterization to more complex cellular and safety profiling.[5][6]
Caption: Tiered experimental workflow for comparative analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined in the proposed workflow. These protocols are designed to be self-validating by including appropriate controls.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the test compounds exhibit toxicity to a standard cell line, providing a therapeutic window.
Methodology:
Cell Culture:
Culture human embryonic kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Seeding:
Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
Incubate the plate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare stock solutions of the halogenated analogs in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
Include wells with medium and DMSO only as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
Incubation:
Incubate the plate for 48 hours at 37°C.
MTT Assay:
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Solubilization and Measurement:
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the halogenated analogs for the human sigma-1 receptor.
Methodology:
Membrane Preparation:
Use commercially available cell membranes prepared from a cell line overexpressing the human sigma-1 receptor (e.g., CHO-K1 cells).
On the day of the assay, thaw the membrane preparation and resuspend it in the assay binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
Assay Setup:
The assay is performed in a 96-well plate with a final volume of 200 µL per well.
To each well, add:
50 µL of assay buffer with or without a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
50 µL of the halogenated analog at various concentrations.
50 µL of a radiolabeled sigma-1 ligand (e.g., [³H]-pentazocine) at a concentration close to its Kd.
50 µL of the membrane preparation.
Incubation:
Incubate the plate at room temperature for 120 minutes with gentle agitation to reach equilibrium.
Filtration:
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
Wash the filters several times with ice-cold wash buffer.
Scintillation Counting:
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the concentration of the test compound and determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
hERG Channel Safety Assay (Automated Patch Clamp)
Objective: To assess the potential for the compounds to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.
Methodology:
Cell Preparation:
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
On the day of the experiment, prepare a single-cell suspension in the extracellular solution.[9]
Automated Patch Clamp Procedure:
Use an automated patch-clamp system (e.g., QPatch).
Load the cell suspension and the test compounds (at various concentrations) onto the system.
The system will automatically establish a whole-cell patch-clamp configuration.
Current Recording:
Apply a voltage protocol to elicit the characteristic hERG tail current.[9]
Record the baseline hERG current in the extracellular solution.
Apply the different concentrations of the test compounds sequentially, allowing the effect to reach a steady state at each concentration.
Include a known hERG blocker (e.g., E-4031) as a positive control.
Data Analysis:
Measure the percentage of inhibition of the hERG tail current at each compound concentration relative to the baseline.
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Methodology:
Microorganism Preparation:
Grow cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.
Adjust the turbidity of the cultures to a 0.5 McFarland standard.
Assay Setup:
In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
Inoculate each well with the standardized microbial suspension.
Include wells with no compound (growth control) and wells with no microorganisms (sterility control).
Incubation:
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
MIC Determination:
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and its halogenated analogs. By leveraging established principles of medicinal chemistry and a systematic experimental cascade, researchers can efficiently characterize the biological activity of this novel chemical series. The hypothesized activity at the sigma-1 receptor provides a focused starting point for mechanistic studies. The detailed protocols for key in vitro assays will enable the generation of robust and reproducible data, facilitating the identification of promising lead candidates for further preclinical development. The systematic variation of the halogen substituent will provide valuable insights into the structure-activity relationships within this chemical class, guiding future optimization efforts.
References
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A Comprehensive Guide to the Synthesis and HPLC Validation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
This guide provides an in-depth analysis of the synthesis and subsequent analytical validation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a key intermediate in the development of various pharmacologically act...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the synthesis and subsequent analytical validation of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. We will explore a robust synthetic pathway and detail the rigorous High-Performance Liquid Chromatography (HPLC) method validation required to ensure the identity, purity, and quality of the final product, adhering to the stringent standards of the pharmaceutical industry.
Part 1: Synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
The synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate can be efficiently achieved through a multi-step process. A plausible and effective synthetic route is outlined below, drawing upon established organic chemistry principles.
Proposed Synthetic Pathway
The synthesis commences with the readily available starting material, cyclopentanone, and proceeds through a series of well-characterized reactions to yield the target compound.
Caption: Proposed synthetic workflow for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
Experimental Protocols
Step 1: Synthesis of 1-(4-bromophenyl)cyclopentan-1-ol
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under an inert atmosphere (e.g., argon), place magnesium turnings.
Add a small crystal of iodine to initiate the reaction.
Slowly add a solution of 4-bromobromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy.
Once the Grignard reagent formation is complete, cool the flask to 0°C in an ice bath.
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise to the Grignard reagent with continuous stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenyl)cyclopentan-1-ol.
Step 2: Synthesis of 1-(4-bromophenyl)cyclopentane-1-carbaldehyde
To a stirred solution of 1-(4-bromophenyl)cyclopentan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC).
Stir the reaction mixture at room temperature for 2-3 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the chromium salts.
Wash the celite pad with additional diethyl ether.
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Purify the product by column chromatography.
Step 3: Synthesis of 1-(4-bromophenyl)cyclopentane-1-carboxylic acid
Dissolve the 1-(4-bromophenyl)cyclopentane-1-carbaldehyde in a mixture of acetone and water.
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO4) with vigorous stirring.
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate disappears.
Filter the reaction mixture to remove the manganese dioxide precipitate.
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-(4-bromophenyl)cyclopentane-1-carboxylic acid.
Step 4: Synthesis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
In a round-bottom flask, dissolve the 1-(4-bromophenyl)cyclopentane-1-carboxylic acid in methanol.
Add a catalytic amount of concentrated sulfuric acid.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.
Purify the final product, Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, by column chromatography.
Part 2: HPLC Method Validation
The validation of the analytical method is crucial to ensure that the data generated is accurate, reliable, and reproducible.[1][2] The following sections detail the validation of an HPLC method for the analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Caption: Key parameters in the HPLC method validation process.
HPLC System and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are a good starting point and should be optimized during method development.
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate
1.0 mL/min
Detection Wavelength
To be determined by UV scan (likely around 220-254 nm)
Column Temperature
30°C
Injection Volume
10 µL
Validation Parameters
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7][8][9]
Protocol:
Blank Analysis: Inject a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
Placebo Analysis: If the final product is a formulated drug, inject a placebo sample (all excipients without the active pharmaceutical ingredient, API) to check for interference.
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[10] Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradation product peaks.
Linearity demonstrates that the analytical method's results are directly proportional to the concentration of the analyte in the sample.[11][12][13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11][14]
Protocol:
Prepare a stock solution of the reference standard of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate.
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically covering 50% to 150% of the expected working concentration.[11][15]
Inject each standard solution in triplicate.
Plot a calibration curve of the mean peak area against the concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[16][17][18] It is often determined by recovery studies.
Protocol:
Prepare a placebo mixture (if applicable) and spike it with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.[15]
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[1]
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The %RSD for repeatability and intermediate precision should be not more than 2.0%.[15]
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19][20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19][21]
Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[14][22][23]
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Alternatively, they can be determined based on the signal-to-noise ratio.[20]
LOD: A signal-to-noise ratio of 3:1.
LOQ: A signal-to-noise ratio of 10:1.
Acceptance Criteria:
The LOQ should be verified by analyzing a sufficient number of samples at the LOQ concentration to demonstrate adequate precision and accuracy.[22]
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[24][25][26][27]
Protocol:
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
Parameters to vary include:
Flow rate (e.g., ± 0.1 mL/min)
Mobile phase composition (e.g., ± 2% organic component)[25]
Column temperature (e.g., ± 5°C)
Detection wavelength (e.g., ± 2 nm)
Analyze the system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay results for each variation.
Acceptance Criteria:
The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected by the variations.
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase can significantly impact the separation efficiency. Below is a comparative table illustrating potential alternatives and their expected performance characteristics.
HPLC Method
Column
Mobile Phase
Expected Performance
Method A (Proposed)
C18 (4.6 x 150 mm, 5 µm)
Acetonitrile:Water (60:40 v/v)
Good resolution and peak shape for the main analyte.
Method B (Alternative 1)
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Methanol:Water (70:30 v/v)
May offer enhanced selectivity for aromatic compounds due to π-π interactions.
Method C (Alternative 2)
C8 (4.6 x 100 mm, 3 µm)
Acetonitrile:0.1% Formic Acid in Water (55:45 v/v)
Shorter run times and potentially sharper peaks due to smaller particle size. The acidic modifier can improve peak shape for certain compounds.
Conclusion
This guide has provided a comprehensive overview of a viable synthetic route for Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate and a detailed framework for the validation of an HPLC method for its analysis. By adhering to the principles of scientific integrity and the rigorous standards outlined by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the production of a high-quality, well-characterized chemical entity. The successful validation of the analytical method is a critical step in the journey from laboratory synthesis to potential therapeutic application, providing the necessary confidence in the identity, strength, quality, and purity of the compound.
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"comparative study of different synthetic routes to arylcyclopentane esters"
For Researchers, Scientists, and Drug Development Professionals The arylcyclopentane motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The precise and effi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The arylcyclopentane motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The precise and efficient synthesis of these structures, particularly with control over stereochemistry, is a critical challenge in drug discovery and development. This guide provides a comparative analysis of several key synthetic strategies for accessing arylcyclopentane esters, offering insights into their mechanisms, advantages, and limitations to aid in the selection of the most appropriate route for a given target.
Intramolecular Friedel-Crafts Acylation: A Classic Approach to Ring Formation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] Its intramolecular variant is a powerful tool for the construction of cyclic ketones, which can then be further elaborated to the desired arylcyclopentane esters.[1]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid, typically aluminum chloride (AlCl₃). This electrophile then undergoes an intramolecular electrophilic aromatic substitution with a tethered aryl group to form the cyclopentanone ring. The resulting ketone is deactivated towards further acylation, which helps to prevent polysubstitution.[1]
Experimental Protocol: Synthesis of a 3-Arylcyclopentenone Precursor[4]
A notable application of this strategy involves the cyclization of vinyl chloride-bearing arylacetic acid precursors.[3]
Precursor Synthesis: Alkylation of an arylacetic acid ester provides the necessary starting material.
Cyclization: The precursor is treated with a Lewis acid such as AlCl₃ to induce intramolecular Friedel-Crafts acylation, yielding a 3-chloro-5-aryl-2-cyclopentenone. This intermediate is stable and readily purified.
Cross-Coupling: The vinylogous acid chloride functionality of the cyclopentenone allows for subsequent Suzuki cross-coupling with an arylboronic acid to introduce a second aryl group, affording a 3,5-diarylcyclopentenone.[3]
Advantages and Limitations
This method is advantageous for its use of readily available starting materials and its effectiveness in forming five-membered rings.[1][4] However, the requirement of strong Lewis acids can limit its compatibility with sensitive functional groups. Furthermore, the regioselectivity of the acylation can be an issue with substituted aromatic rings.
Dieckmann Condensation: An Intramolecular Claisen Approach
The Dieckmann condensation is an intramolecular base-catalyzed reaction of a diester to form a β-keto ester.[5][6] This reaction is particularly well-suited for the synthesis of five- and six-membered rings.[7][8]
Mechanistic Pathway
The mechanism is analogous to the Claisen condensation.[9] A strong base, such as sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form an enolate.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[6] Subsequent elimination of an alkoxide and acidic workup yields the cyclic β-keto ester.[7]
Diagram of the Dieckmann Condensation Pathway
A schematic representation of the key steps in the Dieckmann condensation for the formation of a cyclic β-keto ester.
Experimental Protocol: General Procedure for Dieckmann Cyclization[8][10]
Reaction Setup: A solution of the aryl-substituted 1,6-diester is added to a suspension of a strong base (e.g., sodium ethoxide or potassium tert-butoxide) in an aprotic solvent like tetrahydrofuran (THF) or toluene under an inert atmosphere.[7]
Reaction Execution: The reaction mixture is typically heated to reflux to drive the cyclization to completion.
Workup: The reaction is quenched with an acid (e.g., HCl) to neutralize the base and protonate the resulting enolate. The product is then extracted with an organic solvent and purified by chromatography or distillation.
Advantages and Limitations
The Dieckmann condensation is a high-yielding reaction for the formation of five- and six-membered rings.[7] The resulting β-keto ester is a versatile intermediate that can be readily alkylated and decarboxylated to introduce further substitution.[8] A key limitation is the potential for side reactions, such as intermolecular condensation, especially when attempting to form larger rings.[7]
Radical Cyclizations: A Modern Approach to C-C Bond Formation
Radical cyclizations offer a powerful and often complementary approach to traditional ionic methods for the construction of cyclic systems.[10] These reactions proceed through radical intermediates and are particularly useful for the synthesis of highly substituted rings.[11]
Mechanistic Principles
A common strategy involves the generation of a radical species, often from an alkyl halide or a xanthate, which then undergoes an intramolecular addition to a suitably positioned alkene or alkyne.[12] The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being highly favored for the formation of five-membered rings.[13]
Precursor Synthesis: An aryl-substituted precursor containing a radical precursor (e.g., an alkyl bromide) and a radical acceptor (e.g., an alkene) is synthesized.
Radical Initiation: The precursor is treated with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, typically tributyltin hydride (Bu₃SnH).
Cyclization and Reduction: The initially formed radical undergoes intramolecular cyclization, and the resulting cyclic radical is then quenched by the tin hydride to afford the desired product.
Advantages and Limitations
Radical cyclizations are often tolerant of a wide range of functional groups and can be performed under mild, neutral conditions.[11] They also provide excellent control over stereochemistry in many cases.[14] However, the use of stoichiometric amounts of toxic tin reagents is a significant drawback.[12] Modern methods are increasingly focused on the use of catalytic systems to circumvent this issue.[14]
Transition-Metal Catalyzed Cross-Coupling and Cyclization
Transition-metal catalysis has revolutionized organic synthesis, and the construction of arylcyclopentanes is no exception.[15] Palladium-catalyzed reactions, in particular, have been widely employed for the formation of C-C bonds.[15][16]
Mechanistic Overview
A common strategy involves the palladium-catalyzed α-arylation of a pre-formed cyclopentanone or a related precursor.[17] The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the ketone to form an enolate. Reductive elimination from the resulting palladium-enolate complex then furnishes the α-aryl ketone and regenerates the Pd(0) catalyst.
Catalytic Cycle for Palladium-Catalyzed α-Arylation
A simplified representation of the catalytic cycle for the palladium-catalyzed α-arylation of a cyclopentanone.
Experimental Protocol: Palladium-Catalyzed α-Arylation of a Cyclopentanone Ester[18]
Reaction Setup: A mixture of the cyclopentanone ester, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu) is assembled in an inert solvent such as toluene.
Reaction Execution: The mixture is heated under an inert atmosphere until the starting materials are consumed.
Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques.
Advantages and Limitations
Transition-metal catalyzed methods offer a high degree of functional group tolerance and can often be performed under milder conditions than classical methods.[18] They also provide access to a wide range of aryl-substituted products through the use of different aryl halides and organometallic coupling partners.[15] The cost of the metal catalysts and ligands can be a drawback, and catalyst poisoning by certain functional groups can be an issue.[18]
Conjugate Addition-Based Methods
Conjugate addition, or Michael addition, of an aryl nucleophile to a cyclopentenone derivative provides a direct route to β-aryl cyclopentanones, which can then be readily converted to the corresponding esters.[19][20]
Mechanistic Considerations
The reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[19] The electrophilicity of the β-carbon is a result of conjugation with the carbonyl group.[21] A wide variety of nucleophiles can be employed, including organocuprates (Gilman reagents), which are particularly effective for 1,4-addition.[21]
Experimental Protocol: Copper-Catalyzed Conjugate Addition of an Arylboronic Acid
Catalyst Preparation: A copper catalyst is prepared in situ, for example, from a copper salt and a suitable ligand.
Reaction Execution: The cyclopentenone ester, an arylboronic acid, and a base are added to the catalyst solution in a suitable solvent. The reaction is stirred until completion.
Workup: The reaction is quenched, and the product is isolated and purified.
Advantages and Limitations
Conjugate addition is a powerful method for the formation of C-C bonds with good control over regioselectivity.[19] The use of catalytic, asymmetric variants allows for the enantioselective synthesis of arylcyclopentanes.[22] The preparation of the requisite organometallic nucleophiles can sometimes be challenging, and the choice of reaction conditions is crucial to favor 1,4-addition over direct 1,2-addition to the carbonyl group.[21]
Comparative Summary
Synthetic Route
Key Reagents
Advantages
Limitations
Intramolecular Friedel-Crafts Acylation
Aryl-tethered acyl halide/anhydride, Lewis acid (e.g., AlCl₃)
Utilizes readily available starting materials; effective for 5-membered rings.[1][4]
Requires strong Lewis acids; limited functional group tolerance; potential regioselectivity issues.
Dieckmann Condensation
Aryl-substituted 1,6-diester, strong base (e.g., NaOEt)
High-yielding for 5- and 6-membered rings; versatile β-keto ester product.[7][8]
Potential for intermolecular side reactions, especially for larger rings.[7]
Good regioselectivity for 1,4-addition; potential for asymmetric synthesis.[19][22]
Preparation of nucleophiles can be challenging; competition with 1,2-addition.[21]
Conclusion
The synthesis of arylcyclopentane esters can be achieved through a variety of strategic approaches, each with its own set of strengths and weaknesses. The choice of a particular synthetic route will be dictated by factors such as the availability of starting materials, the desired substitution pattern and stereochemistry, and the presence of other functional groups in the target molecule. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is essential for the successful design and execution of a synthetic plan for these important molecular scaffolds.
References
Xu, Y., McLaughlin, M., Chen, C.-y., Reamer, R. A., Dormer, P. G., & Davies, I. W. (2009). A General Method for the Synthesis of 3,5-Diarylcyclopentenones via Friedel-Crafts Acylation of Vinyl Chlorides. The Journal of Organic Chemistry, 74(13), 5100–5103. Available from: [Link]
A facile route to cyclopentenones by friedel-crafts acylation. (n.d.). Academia.edu. Retrieved February 13, 2024, from [Link]
Li, W., & Wang, J. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 223–233. Available from: [Link]
The Dieckmann Condensation. (n.d.). Organic Reactions. Retrieved February 13, 2024, from [Link]
Cohen, D. T., & Scheidt, K. A. (2012). Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. Organic letters, 14(14), 3592–3595. Available from: [Link]
Friedel-Crafts Acylation. (2023, June 20). Chemistry Steps. Available from: [Link]
Dieckmann condensation. (2023, February 22). Purechemistry. Available from: [Link]
Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Friedel–Crafts reaction. (2023, December 29). In Wikipedia. Available from: [Link]
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). In Organic Chemistry. NC State University Libraries. Retrieved February 13, 2024, from [Link]
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
Silva, M., & Silva, V. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 43-62. Available from: [Link]
Nucleophilic conjugate addition. (2023, November 29). In Wikipedia. Available from: [Link]
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]
Conjugate Addition Reactions. (2023, January 22). Chemistry LibreTexts. Available from: [Link]
Kumar, A., & Kumar, S. (2008). Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine. Organic Letters, 10(21), 4783-4786. Available from: [Link]
Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 13, 2024, from [Link]
Fernández, I., & Muñoz, L. (2018). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine drugs, 16(10), 384. Available from: [Link]
Wang, F., Chen, P., & Liu, G. (2019). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Journal of the American Chemical Society, 141(29), 11626–11633. Available from: [Link]
Radical cyclization. (n.d.). Taylor & Francis. Retrieved February 13, 2024, from [Link]
Cobalt-Catalyzed Arylative Cyclization of Acetylenic Esters and Ketones with Arylzinc Reagents through 1,4. (n.d.). DR-NTU. Retrieved February 13, 2024, from [Link]
Development of transitional metal-catalyzed reactions for organic synthesis. (n.d.). DSpace@MIT. Retrieved February 13, 2024, from [Link]
Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (2011, January 17). MDPI. Available from: [Link]
Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. (2022, March 1). MDPI. Available from: [Link]
Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. (2022, October 16). ResearchGate. Available from: [Link]
A Comparative Crystallographic Guide to 1-(4-Bromophenyl)-Cycloalkane Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecular scaffolds is paramount. The spatial arrangement of atoms and the subtle interplay of inter...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecular scaffolds is paramount. The spatial arrangement of atoms and the subtle interplay of intermolecular forces dictate a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparative analysis of the X-ray crystallography of two derivatives featuring the 1-(4-bromophenyl) moiety attached to different cycloalkane rings: a cyclopentenone and a cyclohexane.
Through a detailed examination of their synthesis, crystallization, and solid-state structures, we will elucidate how the nature of the cycloalkane ring—its size, conformation, and substitution—profoundly influences molecular geometry and crystal packing. This comparative approach offers valuable insights into the principles of crystal engineering and provides a practical framework for predicting and understanding the solid-state behavior of related pharmaceutical compounds.
The Structural Significance of the 4-Bromophenyl Moiety
The 4-bromophenyl group is a common substituent in medicinal chemistry. The bromine atom is highly polarizable and can participate in a range of non-covalent interactions, including halogen bonding (Br···O/N), C-H···Br contacts, and Br···π interactions.[1][2] These interactions, alongside potential π-π stacking of the phenyl rings, are often key drivers in the formation of stable, ordered crystalline lattices, making this moiety a valuable tool in crystal engineering.
Case Study 1: A Near-Planar System - 3-(4-Bromophenyl)cyclopent-2-en-1-one
Our first example is a derivative where the bromophenyl group is attached to a five-membered cyclopentenone ring. The presence of the double bond within the ring introduces significant conformational constraints.
Synthesis and Crystallization
The synthesis of 3-(4-bromophenyl)cyclopent-2-en-1-one is achieved through an intramolecular aldol condensation of a 1,4-diketone precursor. This classic ring-closure reaction is a robust method for forming five-membered rings.[3]
Experimental Protocol: Synthesis of 3-(4-Bromophenyl)cyclopent-2-en-1-one [3]
Reaction Setup: Combine 1-(4-bromophenyl)-1,4-pentanedione (10.0 g, 39.2 mmol) with 1 L of 0.5 M NaOH in a suitable flask.
Condensation: Vigorously stir and heat the reaction mixture at 90 °C for 4 hours. Monitor the reaction progress periodically by an appropriate method (e.g., MS-TOF or TLC).
Neutralization & Isolation: Allow the mixture to cool to room temperature and neutralize with 1 M H₂SO₄.
Collection: Collect the resulting precipitate by vacuum filtration, wash with water (100 mL), and dry under vacuum to yield the crude product.
Purification: Purify the crude solid by column chromatography using an ethyl acetate/hexane mobile phase to obtain the final product.
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation from a solution of the purified compound.
Crystallographic and Structural Analysis
The single-crystal X-ray diffraction analysis reveals a structure dominated by planarity. The cyclopentenone ring is nearly flat, with a root-mean-square deviation of just 0.0097 Å.[3] This is a direct consequence of the sp² hybridization of three of the five carbon atoms. The phenyl ring is also, as expected, planar.
Crucially, there is only a very small twist between the two rings, with a dihedral angle of just 5.3(1)°.[4] This co-planarity suggests conjugation between the π-systems of the phenyl and cyclopentenone rings, leading to a relatively rigid, bowed molecular conformation.
The crystal packing is organized into parallel sheets. Within each sheet, molecules align side-to-side. The packing is stabilized by a network of weak intermolecular interactions, including slipped face-to-face π-stacking and edge-to-face C-H···O contacts.[3][4]
Case Study 2: A Flexible Chair Conformation - 2-[1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol
In contrast to the rigid cyclopentenone, our second case study features a saturated six-membered cyclohexane ring. This introduces significant conformational flexibility.
Synthesis and Crystallization
This derivative is synthesized via the reduction of a 1,5-diketone precursor using a chemical reducing agent, which converts the two ketone groups into hydroxyl groups.
Experimental Protocol: Synthesis of Derivative 2 [3]
Reaction Setup: Dissolve the 1,5-diketone precursor (1 mmol) in a 5:1 mixture of THF-MeOH (12 mL).
Reduction: Add NaBH₄ (3 mmol) to the solution and stir for 16 hours at room temperature.
Workup: Quench the reaction by adding dilute HCl (10%, 10 mL).
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
Isolation: Dry the combined organic layers over Na₂SO₄ and evaporate the solvent.
Crystallization: Recrystallize the crude product from an ethyl acetate-hexane mixture (3:1) to yield pure single crystals.
Crystallographic and Structural Analysis
The X-ray structure of this derivative reveals that the cyclohexane ring adopts a stable chair conformation .[3] This is the lowest energy conformation for six-membered rings, as it minimizes both angle strain and torsional strain by keeping all C-H bonds in a staggered arrangement.
Unlike the near-planar cyclopentenone derivative, the two aromatic rings in this molecule (the bromophenyl and methoxyphenyl groups) are significantly twisted relative to each other, with a dihedral angle of 41.9(4)°.[3] This non-planar arrangement is a result of the steric demands of the bulky substituents on the flexible cyclohexane and propyl chain.
The crystal packing is dominated by a robust three-dimensional network of strong intermolecular O-H···O hydrogen bonds between the hydroxyl groups.[3] This is a much stronger and more directional interaction than the weak C-H···O contacts seen in Derivative 1. Additionally, π-π stacking interactions are observed between the methoxybenzene rings, further stabilizing the crystal lattice.[3]
Comparative Analysis and Key Insights
The crystallographic data for these two derivatives, summarized below, highlight the profound impact of the cycloalkane ring on molecular structure and solid-state packing.
Conformational Control: The primary determinant of the overall molecular shape is the cycloalkane ring. The sp²-hybridization in the cyclopentenone ring of Derivative 1 forces a planar, rigid conformation. In contrast, the sp³-hybridized carbons of the cyclohexane ring in Derivative 2 allow it to adopt a puckered, strain-free chair conformation, which provides greater flexibility.
Hierarchy of Intermolecular Interactions: The presence of strong hydrogen bond donors and acceptors (hydroxyl groups) in Derivative 2 leads to a crystal packing dominated by a robust O-H···O hydrogen-bonded network. In the absence of such strong interactions, the packing of Derivative 1 is governed by a combination of weaker forces, including C-H···O contacts and π-π stacking, resulting in a less tightly bound sheet-like structure.
Implications for Drug Development: This comparison demonstrates that seemingly minor changes to an aliphatic ring system can have drastic consequences for the solid-state structure. For pharmaceutical development, this is critical. A change from a planar to a flexible ring system can alter a molecule's solubility, dissolution rate, and stability—all key parameters for a successful drug candidate. Furthermore, the ability to form strong, predictable hydrogen-bonded networks, as seen in Derivative 2, is often exploited to control polymorphism, a crucial aspect of solid-form development.
By understanding the fundamental principles of molecular conformation and intermolecular interactions, as exemplified by these two 1-(4-bromophenyl)cycloalkane derivatives, researchers can make more informed decisions in the design and development of new chemical entities with optimized solid-state properties.
References
Shurdha, E., Dees, K., Miller, H. A., Iacono, S. T., & Balaich, G. J. (2014). 3-(4-Bromo-phen-yl)cyclo-pent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692–o693. [Link]
Gurbanov, A. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 643–648. [Link]
Hathwar, V. R., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 776–781. [Link]
Heck, R. F. (1965). The Base-Catalyzed Intramolecular Aldol Condensation of 1-Aryl-1,4-pentanediones. Journal of the American Chemical Society, 87(18), 4102–4105. [Link]
A Senior Application Scientist's Guide to Building Block Selection in Parallel Synthesis: A Comparative Analysis of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the selection of appropriate building blocks is a critical determinant of success in any parallel synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the rapid exploration of chemical space, the selection of appropriate building blocks is a critical determinant of success in any parallel synthesis campaign. This guide provides an in-depth technical comparison of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with other commonly employed building blocks, offering experimental insights and data to inform your selection process. We will delve into the structural nuances and reactivity profiles that underpin the performance of these molecules in key cross-coupling reactions, empowering you to make data-driven decisions for your discovery programs.
The Strategic Importance of Building Blocks in Modern Drug Discovery
The advent of parallel synthesis has revolutionized the hit-to-lead and lead optimization phases of drug discovery, enabling the rapid generation of large, focused libraries of compounds. The choice of building blocks is paramount, as it dictates the accessible chemical space and the physicochemical properties of the final molecules.[1] An ideal building block should not only be amenable to a wide range of robust chemical transformations but also introduce desirable structural motifs that can favorably interact with biological targets.
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate presents a unique combination of features: a reactive aryl bromide handle for versatile functionalization, a sterically demanding cyclopentyl group that can explore deep hydrophobic pockets, and a methyl ester that can be further modified or act as a key pharmacophoric element. This guide will explore how these features translate into tangible advantages in common parallel synthesis workflows.
Comparative Analysis of Building Blocks in Key Cross-Coupling Reactions
We will now compare the performance of Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate with a selection of alternative, commercially available building blocks in two of the most widely used C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[2][3]
The chosen alternative building blocks for this comparison are:
4-Bromo-tert-butylbenzene: A building block with significant steric bulk directly attached to the aromatic ring.
4-Bromocumene: Features a sterically hindered isopropyl group at the benzylic position.
Methyl 4-bromophenylacetate: An alternative with a flexible linker between the aromatic ring and the ester.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability.[4] The reactivity of the aryl bromide is a key factor influencing reaction efficiency. Generally, aryl bromides are more reactive than aryl chlorides in Suzuki-Miyaura couplings.[5]
Hypothetical Comparative Performance in Suzuki-Miyaura Coupling
The cyclopentyl group, while bulky, is one carbon removed from the aryl ring, minimizing direct steric hindrance at the reaction center.
~85-95%
4-Bromo-tert-butylbenzene
Moderate to High
The bulky tert-butyl group can slightly hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands.
~80-90%
4-Bromocumene
High
Similar to the target molecule, the steric bulk is at the benzylic position, having a lesser impact on the oxidative addition step.
~85-95%
Methyl 4-bromophenylacetate
High
The linear side chain presents minimal steric hindrance to the coupling reaction.
~90-98%
Note: The representative yields are estimations based on typical Suzuki-Miyaura reactions of similar aryl bromides and are for illustrative purposes. Actual yields will depend on the specific reaction conditions and coupling partners.
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[6] The success of this reaction is highly dependent on the choice of ligand, base, and the steric and electronic properties of the substrates.
Hypothetical Comparative Performance in Buchwald-Hartwig Amination
The steric environment around the aryl bromide can play a significant role in the efficiency of the Buchwald-Hartwig amination. Highly hindered substrates may require more specialized and bulky phosphine ligands to facilitate the catalytic cycle.
The steric bulk is not directly on the aromatic ring, allowing for efficient coupling with a variety of amines using standard Buchwald-Hartwig conditions.
~75-90%
4-Bromo-tert-butylbenzene
Good
The tert-butyl group can present a steric challenge, potentially requiring more electron-rich and bulky ligands (e.g., XPhos, RuPhos) for high yields.
~70-85%
4-Bromocumene
Good to Excellent
Similar to the target molecule, the steric hindrance is at the benzylic position, which is generally well-tolerated.
~75-90%
Methyl 4-bromophenylacetate
Excellent
The lack of significant steric hindrance allows for high-yielding couplings with a broad range of amines.
~85-98%
Note: The representative yields are estimations based on typical Buchwald-Hartwig aminations of similar aryl bromides and are for illustrative purposes. Actual yields will depend on the specific reaction conditions, amine coupling partner, and ligand used.
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination.
Figure 2: A generalized workflow for a Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
To an oven-dried reaction vessel is added the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
The vessel is sealed with a septum and purged with argon for 10 minutes.
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is added against a positive flow of argon.
A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is added via syringe.
The reaction mixture is heated to 90 °C and stirred for 12 hours.
After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
To an oven-dried Schlenk tube is added tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
The tube is evacuated and backfilled with argon (this cycle is repeated three times).
The aryl bromide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.
The reaction mixture is heated to 100 °C and stirred for 16 hours.
After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite.
The filtrate is concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel.[]
Conclusion and Future Perspectives
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate stands out as a versatile and valuable building block for parallel synthesis. Its unique structural features, including a reactive aryl bromide handle and a sterically demanding yet non-interfering cyclopentyl group, make it an excellent candidate for generating diverse libraries of drug-like molecules. While direct comparative data is often elusive, by understanding the fundamental principles of cross-coupling reactions and analyzing data from structurally related analogs, we can confidently predict its robust performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions.
The continued development of novel building blocks with unique three-dimensional shapes is crucial for expanding the accessible chemical space in drug discovery. As our understanding of reaction mechanisms and catalyst design deepens, we can expect to see the development of even more efficient and selective methods for the functionalization of complex building blocks like Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate, further empowering medicinal chemists in their quest for new therapeutics.
ResearchGate. Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. [Link]
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A Comparative Guide to the Cytotoxicity of Bromophenyl-Containing Compounds for Anticancer Research
Introduction In the landscape of medicinal chemistry and drug discovery, compounds featuring a bromophenyl moiety represent a class of molecules with remarkable chemical diversity and significant biological activity.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of medicinal chemistry and drug discovery, compounds featuring a bromophenyl moiety represent a class of molecules with remarkable chemical diversity and significant biological activity.[1] Originating from both natural marine sources and synthetic libraries, these compounds have garnered substantial interest for their potent cytotoxic effects against a range of human cancer cell lines.[2][3] Their applications are broad, from novel anticancer agents designed to induce targeted cell death to environmental substances like brominated flame retardants (BFRs), whose cytotoxic potential is a subject of toxicological concern.[4][5][6]
This guide provides a comparative analysis of the cytotoxic profiles of distinct classes of bromophenyl-containing compounds. We will delve into the experimental data supporting their activity, elucidate the common mechanisms underpinning their cytotoxicity, and provide detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising, yet complex, family of molecules.
Comparative Cytotoxicity of Bromophenyl Compound Classes
The introduction of a bromine atom onto a phenyl ring can dramatically influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, often enhancing its cytotoxic potential.[7][8] Below, we compare several key classes of these compounds, supported by in vitro experimental data.
Bromophenol Hybrids and Derivatives
This class comprises molecules where a bromophenol core is hybridized with other pharmacologically active moieties, such as N-containing heterocycles, to enhance anticancer activity.[1] These compounds often exhibit potent cytotoxicity by interfering with critical cellular pathways.
A notable example is compound 17a , a bromophenol hybrid with an N-containing heterocyclic moiety, which has shown significant inhibitory activity against a panel of human cancer cell lines.[1][9] Another potent derivative, BOS-102 , was found to effectively induce cell cycle arrest and apoptosis in human lung cancer cells.[10] The primary mechanism for these compounds often involves the generation of Reactive Oxygen Species (ROS), which triggers downstream apoptotic signaling.[1][10]
Table 1: Cytotoxicity of Selected Bromophenol Hybrids
Chalcones (1,3-diphenyl-2-propenone) are precursors to flavonoids and are known for their broad biological activities.[7] The incorporation of a bromophenyl group into the chalcone scaffold has been shown to increase cytotoxic efficacy.[7][8]
For instance, the compound 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) demonstrates potent cytotoxic activity against HeLa cervical cancer cells, with an IC50 value of 53 µM.[7][11] Studies indicate that the addition of the bromine atom enhances this activity when compared to non-brominated analogs.[7] The mechanism often involves the induction of apoptosis through the suppression of anti-apoptotic proteins like Bcl-2.[7][11]
Table 2: Cytotoxicity of Selected Brominated Chalcones
The N-phenylbenzamide scaffold is another versatile structure in anticancer drug discovery.[13] Analogs containing the N-(4-bromophenyl) group have been investigated for their ability to induce programmed cell death in cancer cells. Their mechanism is often linked to the intrinsic apoptosis pathway, modulated by the Bcl-2 family of proteins.[13]
Table 3: Cytotoxicity of Selected N-phenylbenzamide Derivatives
Unlike the previously mentioned classes developed for therapeutic purposes, BFRs are industrial chemicals whose cytotoxicity is a matter of toxicological concern.[6][14] Compounds such as 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP) have been shown to induce apoptosis in human peripheral blood mononuclear cells (PBMCs), primarily through the mitochondrial pathway.[4][5] Notably, the metabolites of some BFRs can exhibit even stronger cytotoxicity than the parent compounds.[15]
Table 4: Cytotoxicity of Selected Brominated Flame Retardants
Despite their structural diversity, many bromophenyl-containing compounds converge on a few common pathways to execute cell death. The induction of apoptosis via oxidative stress is a central and recurring mechanism.
The Role of Reactive Oxygen Species (ROS) in Apoptosis
A primary mechanism of action for many cytotoxic bromophenyl compounds is the generation of intracellular Reactive Oxygen Species (ROS).[1][9] While ROS are normal byproducts of cellular metabolism, their excessive accumulation induces oxidative stress, which can damage cellular components like DNA, lipids, and proteins. This damage serves as a trigger for programmed cell death, or apoptosis.
The resulting signaling cascade often involves:
Mitochondrial Pathway Activation: ROS can lead to the permeabilization of the mitochondrial outer membrane.
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted. Many bromophenyl compounds cause the downregulation of Bcl-2.[7][9][13]
Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[4][10]
PARP Cleavage & DNA Fragmentation: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic DNA fragmentation and morphological changes of apoptosis.[1][4]
ROS-mediated intrinsic apoptosis pathway induced by many bromophenyl compounds.
Experimental Design and Protocols
The evaluation of cytotoxicity is a critical first step in characterizing the biological activity of any new compound.[16] The choice of assay depends on the specific scientific question, but certain methods have become standards in the field due to their reliability and reproducibility.[17]
Rationale for Assay Selection
MTT Assay: This is a colorimetric assay that measures cellular metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of living cells, making it an excellent, high-throughput method for assessing cell viability and calculating IC50 values.[17][18]
Annexin V/PI Apoptosis Assay: To confirm that cell death occurs via apoptosis, co-staining with Annexin V and Propidium Iodide (PI) is used.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9]
General workflow for evaluating cytotoxicity using the MTT assay.
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of bromophenyl-containing compounds on adherent cancer cell lines.
Materials:
96-well flat-bottom sterile plates
Cancer cell line of interest
Complete culture medium (e.g., DMEM with 10% FBS)
Test compound stock solution (e.g., in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Multichannel pipette
Microplate reader (absorbance at ~570 nm)
Procedure:
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[13]
Compound Treatment: Prepare serial dilutions of the bromophenyl compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound dose) and a no-treatment control.
Incubation: Incubate the plate for the desired period (typically 48 or 72 hours) at 37°C and 5% CO₂.
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO (or other solubilizing agent) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
6-well sterile plates
Cancer cell line of interest
Test compound
Annexin V-FITC/PI Apoptosis Detection Kit
Binding Buffer (provided in the kit)
Phosphate-Buffered Saline (PBS)
Flow cytometer
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the bromophenyl compound at desired concentrations (e.g., IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge to form a pellet.
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[9]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
Analysis: Gate the cell population and create a quadrant plot of Annexin V-FITC vs. PI. The quadrants will represent:
Lower-left (Annexin V- / PI-): Live cells
Lower-right (Annexin V+ / PI-): Early apoptotic cells
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
Upper-left (Annexin V- / PI+): Necrotic cells (often debris)
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[10]
Conclusion and Future Directions
The diverse family of bromophenyl-containing compounds holds significant cytotoxic potential, making them valuable candidates for anticancer drug development and important subjects for toxicological study. The data clearly indicate that structural modifications, such as the inclusion of a bromophenyl moiety in chalcone or benzamide scaffolds, can substantially enhance cytotoxic activity.[7][8] The predominant mechanism of action involves the induction of apoptosis, frequently initiated by an increase in intracellular ROS, which disrupts the Bcl-2 protein balance and activates the caspase cascade.[1][10][13]
Future research should focus on optimizing the therapeutic window of these compounds. Further structure-activity relationship (SAR) studies are crucial to design derivatives with increased potency and, critically, higher selectivity for cancer cells over healthy cells.[13] While in vitro assays provide essential foundational data, promising candidates must be advanced to in vivo xenograft models to evaluate their efficacy and safety in a physiological context.[19] The continued exploration of this chemical space is a promising avenue for discovering the next generation of targeted anticancer agents.
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A Comparative Spectroscopic Guide to Cis and Trans Isomers of Substituted Cyclopentanecarboxylates
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. The spatial arrangement of substituents in cyclic systems...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a cornerstone of molecular characterization. The spatial arrangement of substituents in cyclic systems like cyclopentanecarboxylates can profoundly influence their physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of cis and trans isomers of substituted cyclopentanecarboxylates, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to elucidate their distinct spectral signatures. The methodologies and data presented herein serve as a practical reference for the stereochemical assignment of these important molecular scaffolds.
The cyclopentane ring, while more flexible than smaller rings like cyclopropane, still possesses a degree of conformational rigidity that leads to distinct and measurable differences between its cis and trans diastereomers.[1] In cis isomers, the substituents are located on the same face of the ring, whereas in trans isomers, they are on opposite faces. This fundamental geometric difference manifests in unique ways across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Elucidation
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between cis and trans isomers of substituted cyclopentanecarboxylates.[2][3] Key diagnostic features are found in both ¹H and ¹³C NMR spectra, primarily through the analysis of chemical shifts (δ) and spin-spin coupling constants (J).
¹H NMR Spectroscopy: Unraveling Proximity and Dihedral Angles
The proton NMR spectra of cis and trans isomers exhibit subtle yet telling differences in chemical shifts due to varying steric and electronic environments of the protons. Protons in the more sterically hindered isomer, typically the cis form, may experience deshielding effects and appear at a slightly downfield chemical shift compared to their counterparts in the trans isomer.[4]
However, the most reliable diagnostic tool within ¹H NMR is the analysis of vicinal coupling constants (³JHH). The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them. Due to the conformational constraints of the cyclopentane ring, the dihedral angles between vicinal protons in cis and trans isomers are different, leading to distinct ³JHH values. While not as rigidly defined as in smaller rings, a general trend is often observed where ³JHH values for cis protons are different from those for trans protons.[5][6]
¹³C NMR Spectroscopy: Probing Steric Compression
¹³C NMR spectroscopy provides complementary and often decisive information for stereochemical assignment. The chemical shifts of the carbon atoms in the cyclopentane ring and the substituents are sensitive to their steric environment. A key phenomenon is the γ-gauche effect, where a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche conformation relative to it.[4]
In substituted cyclopentanecarboxylates, the more sterically crowded cis isomer will often exhibit upfield shifts for certain ring carbons and the substituent carbons compared to the less sterically hindered trans isomer. This steric compression is a reliable indicator of the relative stereochemistry.[4][7]
Table 1: Comparative ¹H and ¹³C NMR Data for a Hypothetical 2-Substituted Cyclopentanecarboxylate
Assignment
Cis Isomer (Expected δ)
Trans Isomer (Expected δ)
Key Differentiating Feature
¹H NMR
H1 (proton on ester-bearing carbon)
Downfield
Upfield
The proton in the more sterically crowded cis isomer is often deshielded.
H2 (proton on substituent-bearing carbon)
Downfield
Upfield
Similar to H1, steric hindrance can lead to a downfield shift.
³J(H1-H2)
Typically different from trans
Typically different from cis
The difference in dihedral angles leads to different coupling constants.
¹³C NMR
C1 (ester-bearing carbon)
Upfield (γ-gauche effect)
Downfield
Steric compression in the cis isomer causes an upfield shift.
C2 (substituent-bearing carbon)
Upfield (γ-gauche effect)
Downfield
Similar to C1, the γ-gauche effect from the ester group influences the chemical shift.
Substituent Carbon
Upfield
Downfield
The substituent carbon in the cis isomer experiences greater steric interaction.
Infrared (IR) Spectroscopy: A Fingerprint of Molecular Symmetry
Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to differentiate between diastereomers based on differences in their vibrational modes.[3] While the major absorption bands for the carboxylate group (C=O and C-O stretches) will be present in both isomers, the "fingerprint region" (typically below 1500 cm⁻¹) can reveal subtle differences.[8]
The overall molecular symmetry plays a crucial role. The less symmetrical isomer, often the cis form, may exhibit a more complex spectrum with a greater number of IR-active vibrational modes compared to the more symmetrical trans isomer.[4]
Key vibrational regions to inspect include:
C=O Stretch: For esters, a strong absorption is typically observed around 1735 cm⁻¹.[9] While significant shifts between cis and trans isomers are not always pronounced, subtle variations can occur due to changes in the electronic environment around the carbonyl group.
C-O Stretch: Esters also show strong C-O stretching bands in the 1300-1000 cm⁻¹ region.[9][10]
Fingerprint Region: This region contains a wealth of information from various bending and skeletal vibrations. Differences in the pattern and intensity of peaks in this region can serve as a diagnostic fingerprint for each isomer.[8]
Table 2: Comparative IR Data for Cis and Trans Substituted Cyclopentanecarboxylates
Vibrational Mode
Cis Isomer (Expected Wavenumber, cm⁻¹)
Trans Isomer (Expected Wavenumber, cm⁻¹)
Key Differentiating Feature
C=O Stretch
~1735
~1735
Minimal, but slight shifts may be observable.
C-O Stretch
~1300-1000
~1300-1000
The pattern of bands may differ slightly.
Fingerprint Region
More complex spectrum
Simpler spectrum
The lower symmetry of the cis isomer can lead to more IR-active bands.[4]
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While cis and trans isomers have the same molecular weight, their fragmentation patterns upon ionization can differ due to their distinct stereochemistry.[11][12] The different spatial arrangement of substituents can influence the stability of the resulting fragment ions.[13]
In electron ionization (EI) mass spectrometry, the initial molecular ion is energetically unstable and undergoes fragmentation.[14] The relative abundances of certain fragment ions can be diagnostic for a particular isomer. For example, a fragmentation pathway that is favored by a through-space interaction between the substituents in the cis isomer may be less prominent in the trans isomer.
It is important to note that the differences in the mass spectra of diastereomers can sometimes be subtle, and interpretation often requires careful comparison and may be aided by computational studies.[11]
Experimental Protocols
Synthesis of Substituted Cyclopentanecarboxylates
A common route to substituted cyclopentanecarboxylates involves the cycloaddition of a substituted cyclopentene with a suitable dienophile, followed by esterification. The stereochemical outcome of the cycloaddition can often be controlled by the choice of reactants and reaction conditions. For example, a Diels-Alder reaction can provide specific stereoisomers. Subsequent separation of the cis and trans isomers can typically be achieved by column chromatography due to their different physical properties.[15][16]
Spectroscopic Analysis
NMR Spectroscopy:
Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃).
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
For unambiguous assignment, consider performing 2D NMR experiments such as COSY, HSQC, and HMBC. NOESY or ROESY experiments can provide through-space correlations that are definitive for stereochemical assignment.[4]
Infrared (IR) Spectroscopy:
Prepare a sample of the purified isomer as a thin film on a salt plate (for liquids) or as a KBr pellet or Nujol mull (for solids).
Record the IR spectrum using an FTIR spectrometer.
Mass Spectrometry (MS):
Introduce a small amount of the purified isomer into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization).
Visualizing the Workflow
Caption: Experimental workflow for the spectroscopic comparison of cis and trans isomers.
Conclusion
The differentiation of cis and trans isomers of substituted cyclopentanecarboxylates is readily achievable through a combination of modern spectroscopic techniques. NMR spectroscopy, with its ability to probe the detailed steric and electronic environment through chemical shifts and coupling constants, provides the most definitive evidence for stereochemical assignment. IR spectroscopy offers a valuable fingerprint of molecular symmetry, while mass spectrometry can reveal subtle differences in fragmentation patterns. By applying these methods systematically, researchers can confidently characterize the stereochemistry of these important cyclic molecules, a critical step in understanding their structure-property relationships in various scientific and industrial applications.
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate (CAS: 1236357-64-4) is a halogenated organic ester commonly used as a building block in pharmaceutical synthesis. Due to the presence of the aryl bromide moiety and the ester functionality, this compound requires strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., hydrogen bromide, dioxins) during downstream thermal treatment.
Immediate Action Directive:
Do NOT dispose of via sanitary sewer (sink).
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases disposal costs and complicates incineration.
Segregate into "Halogenated Organic Waste" streams.
Proper disposal begins with accurate characterization. As a Senior Application Scientist, I categorize this substance as Regulated Halogenated Organic Waste .
Critical Hazards Influencing Disposal[3]
Halogen Content (Bromine):
Causality: When incinerated at standard temperatures, organobromides generate hydrogen bromide (HBr) and potentially brominated dioxins.
Protocol: Must be sent to a facility equipped with high-temperature incinerators (>1100°C) and caustic scrubbers.
Ester Functionality:
Causality: Esters are combustible.
Protocol: Classify as D001 (Ignitable) if the waste mixture flash point is <60°C.[3]
Ecological Toxicity:
Causality: Halogenated aromatics are often persistent in the environment.
Protocol: Zero-discharge policy. All residues must be captured.[4]
Regulatory Waste Codes (RCRA - USA)[6]
Primary Code: Not explicitly P- or U-listed by specific name.
State-Specific Codes: (e.g., California Code 211 for Halogenated Solvents).
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation (At the Bench)
Objective: Prevent cross-contamination and ensure container compatibility.
Quenching (If Reactive): If the material is residual from a reaction containing active reagents (e.g., strong bases), quench to pH 6–8 before placing in the waste container.
Solvent Compatibility:
Dissolve solid residues in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Methanol) only if the facility allows commingled halogenated streams.
Container Selection:
Material: High-Density Polyethylene (HDPE) or Amber Glass.
Why: Avoid low-density plastics that may swell with halogenated solvents.
Closure: Vented caps are recommended if there is any risk of off-gassing; otherwise, standard screw caps with Teflon liners.
Phase 2: Labeling & Accumulation
Objective: Regulatory compliance and safety communication.[2][4]
Solids: Cover with wet paper towels to prevent dust generation, then wipe up.
Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use combustible materials like sawdust if the solvent carrier is flammable.
Disposal of Debris: Place all spill debris into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris contaminated with Organobromides."
Technical Rationale & Mechanisms
Why Incineration?
The carbon-bromine (C-Br) bond requires significant energy to break. Standard fuel blending (used for non-halogenated solvents like acetone) often occurs at cement kilns which may not have the scrubbing capacity for acid gases.
Mechanism: High-temperature oxidation converts the organobromide into CO₂, H₂O, and HBr.
Scrubbing: The HBr is neutralized by caustic scrubbers (NaOH) to form harmless NaBr salt and water.
Reaction:
Why Segregate?
Mixing halogenated waste with non-halogenated waste "poisons" the non-halogenated stream, forcing the entire volume to be treated as halogenated. This increases disposal costs by approximately 30-50% and increases the environmental burden of treatment.
References
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Characteristic of Ignitability (D001)."[6] RCRA Regulations. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Chapter 8: Management of Waste. Available at: [Link]
American Chemical Society (ACS). "Laboratory Waste Management Guide." ACS Center for Lab Safety. Available at: [Link]
PubChem. "Compound Summary: Methyl 1-(4-bromophenyl)cyclopentanecarboxylate (CAS 1236357-64-4)." National Library of Medicine. Available at: [Link]
The Core Directive: Treat Methyl 1-(4-bromophenyl)cyclopentane-1-carboxylate as a Category 4 Acute Toxin (Oral) and a Skin/Eye Irritant .[3]
While specific toxicological data for this exact CAS is limited in public registries, structural analogs (specifically the cyclopropane and cyclohexane derivatives) are consistently classified with H302 (Harmful if swallowed) and H315/H319 (Irritant) .[3] As a Senior Application Scientist, I advise strictly adhering to the "Precautionary Principle": assuming the compound possesses the cumulative hazards of its functional groups (aryl bromide and aliphatic ester) until proven otherwise.[3]
Immediate Operational Constraints:
Containment: All open-vessel manipulations must occur within a certified chemical fume hood.
Skin Barrier: Nitrile gloves (minimum 0.11 mm thickness) are required.[3] Latex is insufficient due to poor organic solvent resistance during dissolution steps.[3]
Phase Awareness: This compound often presents as a low-melting solid or viscous oil.[3] If it is an oil, the risk of rapid permeation through gloves increases significantly compared to the solid form.[3]
Technical Hazard Analysis & Risk Assessment
This section synthesizes chemical structure with biological risk to justify the PPE selection.
Feature
Hazard Implication
Operational Countermeasure
Aryl Bromide Moiety
Potential for skin sensitization and irritation.[3] Heavy halogenated compounds can be lipophilic, aiding dermal absorption.[3]
Double-gloving recommended during dissolution in DMSO or DCM.[3]
Methyl Ester Group
Susceptible to hydrolysis; potential respiratory irritant if aerosolized.
Use of a sash-height restricted fume hood to prevent inhalation of mists.[3][4]
The Problem: Crystalline organic esters often accumulate static charge, causing "fly-away" powder that contaminates the balance area.[3]
The Protocol:
Place an ionizing bar or anti-static gun near the balance inside the hood.[3]
Use a glass weighing boat rather than plastic to minimize static adhesion.[3]
Damping: If the powder is intractable, pre-weigh the solvent in the receiving flask and transfer the solid directly, rather than trying to tap it off a weighing paper.
B. Solubilization (The Critical Risk Point)
The Problem: Once dissolved, the chemical's ability to penetrate skin increases by orders of magnitude.
The Protocol:
Clamp the receiving vessel before adding solvent.[3]
Add solvent (DCM, THF, or Methanol) slowly down the side of the vessel to prevent "puffing" of the solid.[3]
Visual Check: Ensure the solution is clear. If a suspension forms, do not apply heat without a condenser; pressure buildup can cause spraying.[3]
C. Reaction Monitoring
TLC Monitoring: When spotting TLC plates, use a capillary tube. Dispose of the contaminated capillary immediately into a solid waste sharps container inside the hood. Do not leave it on the bench.
Emergency Response Logic
In the event of exposure or spill, hesitation increases injury severity.[3] Follow this logic flow.
Figure 1: Immediate response workflow for exposure or containment breach.[3]
Waste Disposal & Decontamination
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste (often labeled "Contaminated Debris").[3] Do not throw in regular trash.
Liquid Waste:
Halogenated Waste Stream: If dissolved in DCM or Chloroform.[3]
Non-Halogenated Waste Stream: If dissolved in Methanol, Ethyl Acetate, or DMSO (check local EH&S rules regarding DMSO segregation).[3]
Glassware Decontamination: Rinse glassware with Acetone inside the fume hood before moving it to the communal wash sink. The first rinse contains the majority of the residue and must be collected as hazardous waste.[3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53403228, Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate (Analog).[3] Retrieved from [Link][3]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[3] Retrieved from [Link]